molecular formula C14H29Br B1474346 1-Bromotetradecane-d3

1-Bromotetradecane-d3

Cat. No.: B1474346
M. Wt: 280.30 g/mol
InChI Key: KOFZTCSTGIWCQG-FIBGUPNXSA-N
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Description

1-Bromotetradecane-d3 is a useful research compound. Its molecular formula is C14H29Br and its molecular weight is 280.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

14-bromo-1,1,1-trideuteriotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFZTCSTGIWCQG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromotetradecane-d3 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-Bromotetradecane-d3

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of isotopically labeled compounds is paramount for their effective application. This guide provides a detailed overview of the core chemical properties, experimental protocols, and reactivity of this compound, a deuterated analog of 1-bromotetradecane (B124005).

Core Chemical and Physical Properties

This compound is a saturated long-chain alkyl halide where three hydrogen atoms on the terminal methyl group have been replaced with deuterium (B1214612). This isotopic labeling is particularly useful in tracer studies and for elucidating reaction mechanisms. The physical properties of this compound are very similar to its non-deuterated counterpart.

PropertyValueSource
Chemical Formula CD₃(CH₂)₁₃Br[1]
Molecular Weight 280.31 g/mol [1]
CAS Number 347840-09-9[1]
Appearance Colorless to pale yellow liquid[2][3][4]
Melting Point 5-6 °C[3][5][6]
Boiling Point 175-178 °C at 20 mmHg[3][5][6]
Density Approximately 0.932 g/mL at 25 °C[3]
Refractive Index (n20/D) Approximately 1.460[3]
Solubility Insoluble in water; soluble in organic solvents like acetone, benzene, and chloroform.[2][3][7]
Isotopic Enrichment Typically ≥ 99 atom % D[1]
Chemical Purity Typically ≥ 97%[1]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. The data is comparable to 1-bromotetradecane, with key differences in the regions corresponding to the deuterated methyl group.

Spectroscopy Observed Data for 1-Bromotetradecane (and expected for d3 analog)
¹H NMR (500 MHz, CDCl₃) δ 3.41 (t, J = 6.9 Hz, 2H, -CH₂Br), 1.84 (quintet, J = 7.2 Hz, 2H, -CH₂CH₂Br), 1.42-1.20 (m, 22H, -(CH₂)₁₁-), 0.89 (t, J = 6.9 Hz, 3H, -CH₃).[3][8] For the d3 analog, the terminal methyl proton signal at 0.89 ppm would be absent.
¹³C NMR (126 MHz, CDCl₃) δ 33.59, 33.03, 32.11, 29.85 (4C), 29.74, 29.64, 29.55, 28.97, 28.38, 22.85, 14.21.[3][8] The signal for the terminal carbon in the d3 analog will show a characteristic multiplet due to C-D coupling and will be shifted slightly upfield.
Mass Spectrometry (EI) The mass spectrum of the non-deuterated compound shows characteristic fragmentation patterns. For the d3 analog, the molecular ion peak would be shifted to a higher m/z value, reflecting the increased mass due to the deuterium atoms.[9][10]

Reactivity and Stability

Reactivity: The reactivity of this compound is governed by the carbon-bromine bond. As a primary alkyl halide, it readily undergoes nucleophilic substitution reactions (Sₙ2 mechanism).[11] The bromide ion is a good leaving group, allowing for the introduction of the deuterated tetradecyl chain by reaction with various nucleophiles. Common reactions include:

  • Alkylation: Used to alkylate amines, alcohols, thiols, and carbanions.[11]

  • Grignard Reagent Formation: It can react with magnesium metal in an ether solvent to form the corresponding Grignard reagent, which is a powerful tool for carbon-carbon bond formation.[11][12]

Stability: this compound is a stable compound under recommended storage conditions.[1][5][13] It is incompatible with strong oxidizing agents and strong bases.[3][5][14] It should be stored at room temperature in a dry, cool, and well-ventilated place.[1][13][14]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1-bromotetradecane is the bromination of the corresponding alcohol.[8][11] For the deuterated analog, the synthesis would start from the corresponding deuterated alcohol.

Reaction: CD₃(CH₂)₁₃OH + HBr → CD₃(CH₂)₁₃Br + H₂O

Procedure:

  • To a reaction vessel containing 1-tetradecanol-14,14,14-d3, add hydrobromic acid.

  • The mixture is heated to approximately 100°C with stirring for several hours to ensure the reaction goes to completion.[8]

  • After cooling, the organic layer containing the product is separated from the aqueous layer.

  • The organic layer is washed with water and a dilute solution of sodium carbonate to neutralize any remaining acid.[8]

  • The product is then washed with a mixture of ethanol (B145695) and water.[8]

  • The crude product is dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[8]

Purification

The crude this compound is typically purified by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane.[3][8] The purity of the final product can be assessed by Gas Chromatography (GC) and confirmed by NMR spectroscopy.

Applications in Research and Drug Development

1-Bromotetradecane and its deuterated analogs are valuable intermediates in organic synthesis.[3][7] They are used in the synthesis of a variety of compounds, including:

  • Surfactants: The long alkyl chain is a key feature in the synthesis of cationic and zwitterionic gemini (B1671429) surfactants.[4][15]

  • Pharmaceuticals: As a building block, it can be used to introduce a long alkyl chain into more complex molecules, which can be relevant for modifying the properties of potential drug candidates.[2][12]

  • Liquid Crystals and Polymers: It has been used in the synthesis of metallomesogenic polymers.[15]

  • Tracer Studies: The deuterated form, this compound, is particularly useful in metabolic studies and for elucidating reaction mechanisms where the fate of the terminal methyl group needs to be tracked.

Safety and Handling

Health and Safety:

  • May cause irritation upon contact with skin and eyes.[16]

  • Avoid inhalation of vapor or mist.[13]

  • It is advisable to handle this chemical in a well-ventilated area or in a fume hood.[13]

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.[5][13][14]

  • Wear protective gloves and clothing to prevent skin exposure.[5][13][14]

  • In case of insufficient ventilation, wear a suitable respiratory mask.[13]

First Aid Measures:

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][13]

  • Skin Contact: Wash off with soap and plenty of water.[13]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5][13]

Storage and Disposal:

  • Store at room temperature in a tightly closed container in a dry and well-ventilated place.[3][13][14]

  • Dispose of in accordance with local, state, and federal regulations.

Visualizations

G Synthesis and Purification Workflow of this compound A 1-Tetradecanol-d3 + HBr B Heating and Stirring A->B Reaction C Phase Separation B->C Cooling D Washing with Na2CO3 and Water C->D Organic Layer E Drying over Anhydrous Salt D->E F Purification by Column Chromatography E->F G Pure this compound F->G Elution

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

G Sₙ2 Reaction of this compound cluster_reactants Reactants cluster_transition Transition State cluster_products Products A CD₃(CH₂)₁₃Br TS [Nu---C---Br]⁻ A->TS Nu Nu⁻ (Nucleophile) Nu->TS B CD₃(CH₂)₁₃Nu TS->B Br Br⁻ (Leaving Group) TS->Br

References

An In-depth Technical Guide to 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromotetradecane-d3, a deuterated analog of 1-bromotetradecane. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled compounds for metabolic studies and as tracers in biological systems.

Chemical Identity and Properties

This compound is a saturated fatty alkyl bromide in which the terminal methyl group has been replaced with a trideuteromethyl group. This isotopic labeling makes it a valuable tool for mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 347840-09-9[1]
Chemical Formula CD₃(CH₂)₁₃Br[1]
Molecular Weight 280.31 g/mol [1]
Synonyms Myristyl bromide-d3, Tetradecyl bromide-d3[1]
Isotopic Enrichment ≥99 atom % D[1]
Chemical Purity ≥97%[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 175-178 °C at 20 mmHg (for non-deuterated)[3]
Solubility Insoluble in water; soluble in organic solvents

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, it can be reasonably inferred from the established synthesis of its non-deuterated counterpart, 1-bromotetradecane. The general strategy involves a two-step process: first, the synthesis of the deuterated precursor, 1-tetradecanol-14,14,14-d3, followed by its bromination.

Synthesis of 1-Tetradecanol-14,14,14-d3 (Hypothetical Protocol)

The synthesis of long-chain deuterated alcohols can be achieved through the reduction of the corresponding deuterated fatty acid or ester.

Reaction:

Experimental Protocol (Generalized from Myristic Acid Reduction):

  • Materials: Myristic acid-d3 (tetradecanoic acid-14,14,14-d3), Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), hydrochloric acid (HCl).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), a solution of myristic acid-d3 in anhydrous THF is prepared.

    • The flask is cooled in an ice bath, and a solution of LiAlH₄ in anhydrous THF is added dropwise with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

    • The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.

    • The resulting precipitate is removed by filtration, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-tetradecanol-14,14,14-d3.

    • Purification can be achieved by vacuum distillation or recrystallization.

Bromination of 1-Tetradecanol-14,14,14-d3

The conversion of the deuterated alcohol to the corresponding bromide is a standard nucleophilic substitution reaction.

Reaction:

Experimental Protocol (Adapted from 1-Tetradecanol Bromination): [3][4]

  • Materials: 1-Tetradecanol-14,14,14-d3, hydrobromic acid (HBr) or a mixture of sodium bromide and sulfuric acid, or phosphorus tribromide (PBr₃).

  • Procedure using HBr:

    • 1-Tetradecanol-14,14,14-d3 is mixed with an excess of concentrated hydrobromic acid.

    • The mixture is heated at reflux for several hours with vigorous stirring.

    • After cooling, the organic layer is separated, washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

    • The crude this compound is dried over anhydrous calcium chloride or magnesium sulfate.

    • Purification is achieved by vacuum distillation.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_0 Step 1: Synthesis of Deuterated Alcohol cluster_1 Step 2: Bromination cluster_2 Purification Myristic_acid_d3 Myristic acid-d3 (CD3(CH2)12COOH) Reduction Reduction (e.g., LiAlH4 in THF) Myristic_acid_d3->Reduction 1_Tetradecanol_d3 1-Tetradecanol-14,14,14-d3 (CD3(CH2)13OH) Reduction->1_Tetradecanol_d3 Bromination Bromination (e.g., HBr, reflux) 1_Tetradecanol_d3->Bromination 1_Bromotetradecane_d3 This compound (CD3(CH2)13Br) Bromination->1_Bromotetradecane_d3 Purification Purification (Vacuum Distillation) 1_Bromotetradecane_d3->Purification

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

Deuterated compounds, such as this compound, are powerful tools in metabolic research and drug development. The primary application of this compound is as a tracer to study the metabolic fate of long-chain fatty acids and molecules containing a tetradecyl moiety.

Metabolic Fate and Lipidomic Studies

This compound can be used to introduce a deuterated tetradecyl group into various molecules of interest, such as fatty acids, lipids, or drug candidates. The deuterium (B1214612) label allows for the tracking of these molecules through complex biological systems using mass spectrometry. This enables researchers to:

  • Trace Metabolic Pathways: Elucidate the metabolic pathways of fatty acids, including their uptake, transport, and incorporation into complex lipids.[5][6]

  • Quantify Flux: Determine the rate of synthesis and turnover of specific lipid species.

  • Identify Metabolites: Identify and quantify the metabolites of a drug candidate containing a long alkyl chain.

The workflow for a typical metabolic tracing experiment is outlined below.

G Start Synthesize labeled precursor (e.g., using this compound) Introduce Introduce labeled compound into biological system (in vitro or in vivo) Start->Introduce Incubate Incubate for a defined period Introduce->Incubate Extract Extract metabolites/lipids Incubate->Extract Analyze Analyze by Mass Spectrometry (e.g., LC-MS/MS) Extract->Analyze Identify Identify and quantify deuterated species Analyze->Identify Determine Determine metabolic fate and flux Identify->Determine

Caption: Experimental workflow for metabolic tracing studies.

Drug Development

In drug development, understanding the metabolism of a new chemical entity is crucial. If a drug candidate contains a tetradecyl chain, synthesizing its deuterated analog using this compound as a starting material can provide valuable insights into its metabolic stability and pathways. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes lead to slower metabolism at the deuterated site, which can be a strategy to improve a drug's pharmacokinetic profile.

Analytical Methodologies

The primary analytical technique for detecting and quantifying this compound and its downstream metabolites is mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). The mass difference between the deuterated and non-deuterated isotopologues allows for their clear differentiation and quantification.

Table 2: Analytical Techniques

TechniqueApplication
GC-MS Analysis of volatile derivatives of fatty acids and other small molecules.
LC-MS/MS Analysis of a wide range of lipids and drug metabolites in complex biological matrices.[7]
NMR Spectroscopy Structural confirmation of the synthesized deuterated compound.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. It is a laboratory chemical and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals. Its primary utility lies in its application as a stable isotope tracer for studying the metabolism of long-chain fatty acids and alkyl-containing molecules. The ability to track the metabolic fate of these compounds provides critical insights into biological processes and the pharmacokinetic properties of potential drug candidates. While specific synthesis protocols for the deuterated compound are not widely published, its preparation can be reasonably achieved through established methods for the synthesis and modification of long-chain fatty alcohols.

References

Synthesis of 1-Bromotetradecane-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 1-bromotetradecane-d3. Given the absence of a direct, single-step procedure in the current literature, this document outlines a robust two-step synthesis commencing with the deuteration of a suitable precursor followed by bromination. The protocols detailed herein are based on established and reliable chemical transformations, adapted for the specific target molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed to be achieved through a two-step process:

  • Reduction of Methyl Tetradecanoate (B1227901) to 1-Tetradecanol-1,1-d2: This initial step introduces the deuterium (B1214612) labels at the C1 position of the tetradecyl chain. This is accomplished by the reduction of the corresponding methyl ester, methyl tetradecanoate (also known as methyl myristate), using a powerful deuterated reducing agent, lithium aluminum deuteride (B1239839) (LiAlD₄).

  • Bromination of 1-Tetradecanol-1,1-d2: The deuterated alcohol is then converted to the target molecule, this compound, via a nucleophilic substitution reaction. The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), is a mild and efficient method for this transformation, proceeding under neutral conditions which helps to prevent isotopic scrambling.

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Pathway Overall Synthetic Pathway for this compound A Methyl Tetradecanoate B 1-Tetradecanol-1,1-d2 A->B 1. LiAlD4, THF 2. H2O workup C This compound B->C PPh3, CBr4, CH2Cl2

Caption: Overall synthetic pathway for this compound.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.

PropertyMethyl Tetradecanoate1-Tetradecanol1-Bromotetradecane
CAS Number 124-10-7112-72-1112-71-0
Molecular Formula C₁₅H₃₀O₂C₁₄H₃₀OC₁₄H₂₉Br
Molecular Weight 242.40 g/mol 214.39 g/mol 277.28 g/mol [1]
Appearance Colorless to pale yellow liquidWhite waxy solid[2]Colorless to pale yellow liquid[3][4]
Melting Point 18-19 °C38 °C (100 °F; 311 K)[2]5-6 °C[1]
Boiling Point 295 °C>260 °C[2]175-178 °C at 20 mmHg[1]
Density 0.86 g/cm³0.824 g/cm³[2]0.932 g/mL at 25 °C[1]

Experimental Protocols

Step 1: Synthesis of 1-Tetradecanol-1,1-d2

This procedure details the reduction of methyl tetradecanoate using lithium aluminum deuteride.

Reaction Scheme:

Reduction_Step Reduction of Methyl Tetradecanoate Methyl Tetradecanoate Methyl Tetradecanoate 1-Tetradecanol-1,1-d2 1-Tetradecanol-1,1-d2 Methyl Tetradecanoate->1-Tetradecanol-1,1-d2 1. LiAlD4, THF 2. H2O workup

Caption: Reduction of methyl tetradecanoate to 1-tetradecanol-1,1-d2.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum deuteride (1.2 equivalents) in anhydrous THF.

  • Addition of Ester: A solution of methyl tetradecanoate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlD₄ suspension at 0 °C (using an ice bath). The addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to 0 °C, and the excess LiAlD₄ is cautiously quenched by the sequential dropwise addition of water (1 volume equivalent to the mass of LiAlD₄), followed by 15% aqueous sodium hydroxide (1 volume equivalent to the mass of LiAlD₄), and finally water again (3 volume equivalents to the mass of LiAlD₄).

  • Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude 1-tetradecanol-1,1-d2 can be purified by recrystallization from ethanol (B145695) or by vacuum distillation.

Step 2: Synthesis of this compound (Appel Reaction)

This procedure details the bromination of 1-tetradecanol-1,1-d2 using triphenylphosphine and carbon tetrabromide.

Reaction Scheme:

Bromination_Step Bromination of 1-Tetradecanol-1,1-d2 1-Tetradecanol-1,1-d2 1-Tetradecanol-1,1-d2 This compound This compound 1-Tetradecanol-1,1-d2->this compound PPh3, CBr4, CH2Cl2

Caption: Bromination of 1-tetradecanol-1,1-d2 to this compound.

Materials:

  • 1-Tetradecanol-1,1-d2

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1-tetradecanol-1,1-d2 (1 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane is added dropwise.[5][6]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction progress is monitored by TLC.

  • Work-up: The reaction mixture is quenched with saturated aqueous sodium bicarbonate and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane (B92381) as the eluent to afford this compound as a colorless liquid.[7]

Safety Considerations

  • Lithium aluminum deuteride (LiAlD₄): Reacts violently with water, releasing flammable gases that can ignite spontaneously.[8] It is toxic if swallowed and causes severe skin burns and eye damage.[8] All manipulations should be carried out under an inert and anhydrous atmosphere.

  • Phosphorus tribromide (PBr₃) (Alternative Reagent): Is a corrosive substance that reacts with water. It can cause severe skin and eye burns. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄): These reagents should be handled in a fume hood. Carbon tetrabromide is toxic.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow General Experimental Workflow cluster_step1 Step 1: Deuteration cluster_step2 Step 2: Bromination A Reaction Setup (LiAlD4) B Addition of Methyl Tetradecanoate A->B C Reaction B->C D Work-up & Isolation C->D E Purification of 1-Tetradecanol-d2 D->E F Reaction Setup (Appel) E->F Characterization (NMR, MS) G Reaction F->G H Work-up G->H I Purification of this compound H->I J This compound I->J Final Product Characterization (NMR, MS, Purity)

Caption: General experimental workflow for the synthesis of this compound.

References

Physical properties of deuterated 1-Bromotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Deuterated 1-Bromotetradecane (B124005)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromotetradecane, also known as myristyl bromide, is a linear alkyl halide with the chemical formula C₁₄H₂₉Br.[1][2][3] It serves as a crucial intermediate and alkylating agent in the synthesis of a wide range of organic molecules.[4][5][6] Its fourteen-carbon lipophilic chain makes it a valuable building block for surfactants, lubricants, and specialized polymers.[4][5] In the pharmaceutical and agrochemical industries, 1-bromotetradecane is used to introduce the tetradecyl group into active pharmaceutical ingredients (APIs) and other complex molecules, which can influence pharmacokinetic properties like membrane permeability and absorption.[4]

Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (B1214612) (²H or D), is a powerful tool in research and drug development. Deuteration can be used to probe reaction mechanisms through the study of kinetic isotope effects (KIEs), where the difference in mass between hydrogen and deuterium leads to changes in reaction rates.[7][8] Furthermore, strategically replacing hydrogen atoms prone to metabolic degradation with deuterium can enhance a drug's stability and pharmacokinetic profile, a strategy that has led to FDA-approved deuterated drugs.[7][9] This guide provides a comprehensive overview of the physical properties of 1-bromotetradecane and explores the anticipated effects of deuteration, alongside the experimental protocols required for their determination.

Physical Properties of 1-Bromotetradecane (Non-Deuterated)

The physical properties of standard, non-deuterated 1-bromotetradecane are well-documented and provide a baseline for understanding its deuterated analogues. At room temperature, it is typically a clear, colorless to pale yellow liquid.[1][10][11]

PropertyValueSource(s)
Molecular Formula C₁₄H₂₉Br[1][2][3]
Molecular Weight 277.28 g/mol [2][3][12][13][14][15]
CAS Number 112-71-0[1][2][3][4][12][13][15]
Melting Point 5-6 °C[11][12][16]
Boiling Point 175-178 °C at 20 mmHg (27 hPa)[11][12][16]
~307.5 °C at 760 mmHg[5]
Density 0.932 g/mL at 25 °C[12][16]
1.02 g/cm³ at 20 °C[11]
Refractive Index (n²⁰/D) 1.458 - 1.462[10][12][16][17]
Flash Point 113 °C (closed cup)[11][12]
Solubility Insoluble in water; soluble in organic solvents.[1][6][17][18]

Isotopic Effects on Physical Properties

The substitution of hydrogen with deuterium results in a significant relative increase in mass (~100% for that atom), which influences the molecule's physical properties due to changes in its vibrational energy.[8] Bonds involving heavier isotopes like deuterium have lower zero-point vibrational energies, making them stronger and requiring more energy to break.[7]

These fundamental changes have predictable, albeit often subtle, consequences for macroscopic physical properties:

  • Molecular Weight: Deuteration directly increases the molecular weight of the compound by approximately 1.006 Da for each deuterium atom incorporated.

  • Boiling Point: The boiling points of alkyl halides are influenced by molecular weight and intermolecular forces, primarily London dispersion forces.[19][20] An increase in molecular weight generally leads to a higher boiling point.[20] Therefore, deuterated 1-bromotetradecane is expected to have a slightly higher boiling point than its non-deuterated counterpart.

  • Density: With an increase in mass for a similar molecular volume, the density of deuterated 1-bromotetradecane is expected to be slightly higher than the standard isotopologue.

  • Melting Point: The effect on melting point is less predictable as it depends on crystal lattice energies and molecular packing, which can be affected in complex ways by isotopic substitution. However, a minor change is generally expected.

  • Refractive Index: The refractive index is related to the electronic polarizability of the molecule. While changes are typically very small, deuteration can slightly alter bond lengths and polarizability, leading to minor variations in the refractive index.

It is important to note that "inverse" isotope effects can sometimes be observed, where a heavier isotopologue exhibits a higher vapor pressure (implying a lower boiling point).[21] This phenomenon arises from a complex balance between intermolecular forces in the liquid phase and intramolecular vibrations in the gas phase.[22][23] However, for a long-chain alkyl halide like 1-bromotetradecane, the increase in mass and van der Waals forces would likely result in a "normal" isotope effect, leading to a higher boiling point.

Predicted Physical Properties of Deuterated 1-Bromotetradecane

PropertyExpected Effect of DeuterationRationale
Molecular Weight IncreaseAdditive mass of deuterium atoms.
Boiling Point Slight IncreaseIncreased molecular mass and intermolecular forces.[20]
Melting Point Minor, Unspecified ChangeDependent on subtle changes to crystal packing.
Density Slight IncreaseIncreased mass for a similar molecular volume.
Refractive Index Minor, Unspecified ChangeMinor changes in molecular polarizability.

Experimental Protocols and Characterization

Determining the physical properties of a novel deuterated compound requires a suite of standard analytical techniques.

Synthesis and Purification

The synthesis of 1-bromotetradecane is commonly achieved via the bromination of 1-tetradecanol (B3432657) using reagents like hydrobromic acid.[4][24] To produce a deuterated analogue, one could start with a specifically deuterated 1-tetradecanol. After the reaction, the product must be purified, typically by extraction, washing to remove impurities, and finally, column chromatography or distillation.[24]

G cluster_synthesis Synthesis cluster_purification Purification start Deuterated Precursor (e.g., Tetradecanol-d_n) react Bromination Reaction (e.g., with HBr) start->react workup Aqueous Workup (Extraction & Washing) react->workup dry Drying (e.g., over Na2SO4) workup->dry purify Chromatography or Distillation dry->purify end_product Purified Deuterated 1-Bromotetradecane purify->end_product Final Product

Caption: General workflow for the synthesis and purification of deuterated 1-bromotetradecane.

Characterization and Property Measurement

Once purified, the compound's identity and physical properties must be confirmed.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical to confirm the absence of protons at the deuterated positions. ¹³C NMR and ²H NMR can further confirm the structure and the location of deuterium incorporation.

    • Mass Spectrometry (MS): MS will show a molecular ion peak corresponding to the increased molecular weight of the deuterated compound, confirming successful isotopic labeling.[25]

    • Infrared (IR) Spectroscopy: The C-D bond exhibits a stretching vibration at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H bond (around 2850-3000 cm⁻¹). The presence of this characteristic peak provides evidence of deuteration.

  • Physical Property Determination:

    • Melting Point: Determined using a calibrated melting point apparatus. A small sample is packed into a capillary tube and heated slowly, with the range from the first appearance of liquid to complete liquefaction being recorded.

    • Boiling Point: Can be measured by distillation. For high-boiling compounds, vacuum distillation is often employed to prevent decomposition, and the boiling point is recorded along with the pressure.[12][16]

    • Density: Measured using a pycnometer or a digital density meter at a controlled temperature. The mass of a precisely known volume of the liquid is determined.

    • Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer) at a specified temperature (typically 20°C) and wavelength (the sodium D-line, 589 nm).

G cluster_spectroscopy Structural Confirmation cluster_physical Physical Properties start Purified Sample nmr NMR (¹H, ¹³C, ²H) start->nmr ms Mass Spec. start->ms ir IR Spec. start->ir mp Melting Point start->mp bp Boiling Point start->bp density Density start->density ri Refractive Index start->ri

Caption: Workflow for the analytical characterization of deuterated 1-bromotetradecane.

Logical Framework of Isotope Effects

The underlying cause of the differences in physical properties stems directly from the change in nuclear mass upon isotopic substitution. This change alters the zero-point energy of chemical bonds, which in turn influences both intermolecular forces (affecting physical properties) and activation energies of reactions (affecting kinetics).

G A Isotopic Substitution (H → D) B Increased Nuclear Mass A->B C Lower Zero-Point Energy (Stronger Bond) A->C D Altered Intermolecular Forces (e.g., van der Waals) B->D E Higher Activation Energy for Bond Cleavage C->E F Changes in Physical Properties (Boiling Point, Density, etc.) D->F G Kinetic Isotope Effect (Slower Reaction Rates) E->G

Caption: Logical relationships illustrating how deuteration impacts molecular properties and behavior.

Conclusion

While specific quantitative data for deuterated 1-bromotetradecane remains to be published, a robust theoretical framework allows for the confident prediction of its physical properties relative to its standard isotopologue. The introduction of deuterium is expected to result in slight increases in molecular weight, boiling point, and density. These predictions, combined with the detailed experimental protocols for synthesis, purification, and characterization outlined in this guide, provide researchers and drug development professionals with the necessary information to synthesize, identify, and utilize deuterated 1-bromotetradecane in their work. The ability to create and characterize such isotopically labeled molecules is essential for advancing our understanding of reaction mechanisms and for developing safer, more effective pharmaceuticals.

References

An In-depth Technical Guide to the Isotopic Enrichment of 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic enrichment, and potential applications of 1-Bromotetradecane-d3. This deuterated long-chain alkyl bromide is a valuable tool in metabolic research and drug development, primarily serving as a tracer to elucidate the fate of fatty acid analogues in biological systems.

Introduction

Isotopically labeled compounds, particularly those enriched with deuterium (B1214612), are indispensable in modern scientific research. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a change in mass that is readily detectable by mass spectrometry and NMR spectroscopy, without significantly altering the chemical properties of the molecule. This makes deuterated compounds excellent tracers for studying metabolic pathways, reaction mechanisms, and pharmacokinetics. This compound, a deuterated analogue of myristyl bromide, is of particular interest in lipidomics and related fields for tracking the incorporation and transformation of long-chain fatty acid mimetics.

Synthesis and Isotopic Enrichment

The synthesis of this compound is typically achieved through a two-step process, starting with a deuterated precursor, most commonly deuterated myristic acid or 1-tetradecanol (B3432657). The overall synthetic workflow is outlined below.

Figure 1: General Synthetic Workflow for this compound A Deuterated Myristic Acid B Reduction A->B e.g., LiAlD4 or catalytic deuterogenation C Deuterated 1-Tetradecanol B->C D Bromination C->D e.g., HBr/H2SO4 or PBr3 E This compound D->E

Caption: General Synthetic Workflow for this compound.

Preparation of Deuterated 1-Tetradecanol

The critical step in the synthesis is the preparation of the deuterated long-chain alcohol. This can be accomplished through the reduction of commercially available deuterated myristic acid.

Experimental Protocol: Reduction of Deuterated Myristic Acid

This protocol is adapted from established methods for the reduction of fatty acids.

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Reducing Agent: Lithium aluminum deuteride (B1239839) (LiAlD₄) (1.2 equivalents) is suspended in anhydrous diethyl ether under the inert atmosphere. The suspension is cooled to 0°C using an ice bath.

  • Addition of Deuterated Myristic Acid: Deuterated myristic acid (1 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the LiAlD₄ suspension over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently refluxed for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to 0°C. The excess LiAlD₄ is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water. The resulting granular precipitate of aluminum salts is removed by filtration.

  • Purification: The filtrate is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude deuterated 1-tetradecanol. Further purification can be achieved by vacuum distillation or recrystallization.

Bromination of Deuterated 1-Tetradecanol

The final step is the conversion of the deuterated alcohol to the corresponding bromide.

Experimental Protocol: Bromination of Deuterated 1-Tetradecanol

This protocol is based on standard methods for the synthesis of alkyl bromides from alcohols.

  • Reaction Setup: The deuterated 1-tetradecanol is placed in a round-bottom flask equipped with a stirrer and a reflux condenser.

  • Addition of Reagents: Concentrated hydrobromic acid (HBr) and a catalytic amount of concentrated sulfuric acid (H₂SO₄) are added to the alcohol.

  • Reaction: The mixture is heated to reflux (approximately 100-110°C) with vigorous stirring for 6-8 hours.

  • Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification: The organic layer is dried over anhydrous calcium chloride or sodium sulfate. The final product, this compound, is purified by vacuum distillation.

Quantitative Data and Isotopic Enrichment Analysis

The isotopic enrichment of the final product is a critical parameter. Commercially available deuterated fatty acid precursors often have high isotopic purity. For example, chain-deuterated palmitic acid and oleic acid are available with high chemical purity (>96%).[1] The isotopic enrichment of the final this compound can be determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Table 1: Methods for Isotopic Enrichment Analysis

Analytical TechniqueInformation ProvidedReference
Mass Spectrometry (GC-MS or LC-MS) Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the number of deuterium atoms incorporated and the overall isotopic enrichment.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of proton signals at specific positions. ²H NMR directly observes the deuterium nuclei.[2]

Application in Metabolic Tracer Studies

Deuterated long-chain alkyl halides like this compound can be used as tracers to study the metabolic fate of fatty acid analogues. After administration to a biological system, the deuterated compound can be tracked and its metabolites identified using mass spectrometry-based lipidomics platforms.

A hypothetical metabolic pathway that could be investigated using this compound is its potential incorporation into complex lipids after enzymatic modification. For instance, it could be hypothesized that after cellular uptake, the bromide is displaced by a nucleophile, and the deuterated alkyl chain is subsequently metabolized.

Figure 2: Hypothetical Metabolic Fate of this compound A This compound (Tracer) B Cellular Uptake A->B C Nucleophilic Displacement of Bromide (e.g., by Glutathione-S-transferase) B->C D Deuterated Tetradecyl-conjugate C->D E Further Metabolic Transformations (e.g., oxidation, chain shortening) D->E F Incorporation into Complex Lipids (e.g., phospholipids, triglycerides) E->F G Excretion E->G

Caption: Hypothetical Metabolic Fate of this compound.

Experimental Workflow for a Tracer Study

The following diagram illustrates a typical workflow for a lipidomics study using a deuterated tracer.

Figure 3: Experimental Workflow for a Lipidomics Tracer Study A Administration of This compound to Biological System (in vivo or in vitro) B Time-course Sampling (e.g., plasma, tissues) A->B C Lipid Extraction B->C D LC-MS/MS Analysis C->D E Data Processing and Metabolite Identification D->E F Pathway Analysis and Flux Determination E->F

Caption: Experimental Workflow for a Lipidomics Tracer Study.

Conclusion

This compound is a valuable research tool for scientists in various disciplines. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical transformations. The ability to track the metabolic fate of the deuterated alkyl chain provides a powerful method for investigating lipid metabolism and the mechanism of action of xenobiotics. The methodologies outlined in this guide provide a framework for the synthesis, analysis, and application of this important isotopically labeled compound.

References

An In-depth Technical Safety Guide on 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety information for 1-Bromotetradecane-d3, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets provided by chemical suppliers.

Section 1: Substance Identification and Properties

This compound (d-labeled analogue of Myristyl Bromide) is a halogenated aliphatic hydrocarbon. While some suppliers classify it as non-hazardous, others indicate potential for skin, eye, and respiratory irritation[1][2][3]. It is crucial to handle the substance with care in a laboratory setting.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₁₄H₂₈DBr (representative for d3) N/A
Molecular Weight ~280.31 g/mol [4] CDN Isotopes[4]
Appearance Clear colorless to pale yellow liquid[5][6][7] Fisher Scientific, Thermo Fisher[5][6][7]
Odor Odorless[5][6] Fisher Scientific, Thermo Fisher[5][6]
Melting Point 5 - 6 °C (41 - 42.8 °F)[5][6][8][9] Multiple Sources[5][6][8][9]
Boiling Point 175 - 178 °C (347 - 352.4 °F) @ 20 mmHg[5][9] Multiple Sources[5][9]
Density 0.930 - 0.932 g/mL at 25 °C[5][8][9] Multiple Sources[5][8][9]
Flash Point 113 - 149 °C (235.4 - 300.2 °F)[5][6][9] Multiple Sources[5][6][9]
Water Solubility Insoluble[6] Thermo Fisher[6]

| Refractive Index | 1.4580 - 1.4620 @ 20 °C[7] | Thermo Fisher[7] |

Section 2: Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), 1-Bromotetradecane is not considered hazardous by some suppliers[5][10]. However, other suppliers classify it under GHS with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1].

  • Skin Irritation (Category 2), H315: Causes skin irritation[1][2][3].

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation[1][2][3].

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation[1][3].

Table 2: GHS Hazard Statements

Code Hazard Statement Classification
H302 Harmful if swallowed Acute toxicity, oral (Category 4)
H315 Causes skin irritation Skin corrosion/irritation (Category 2)
H319 Causes serious eye irritation Serious eye damage/eye irritation (Category 2A)

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

GHS_Hazard_Flowchart substance 1-Bromotetradecane exposure Route of Exposure substance->exposure oral Oral (Ingestion) exposure->oral skin Dermal (Skin Contact) exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation h302 H302: Harmful if swallowed oral->h302 h315 H315: Causes skin irritation skin->h315 h319 H319: Causes serious eye irritation eye->h319 h335 H335: May cause respiratory irritation inhalation->h335

Caption: GHS hazard classification based on exposure route.

Section 3: Toxicological Information

The toxicological properties of 1-Bromotetradecane have not been fully investigated[5]. Available data is limited, and there are no established occupational exposure limits. Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting[6].

Table 3: Summary of Toxicological Effects

Effect Observation Source
Acute Toxicity Oral: Harmful (Category 4)[1]. Dermal/Inhalation: May be harmful[3][8]. ChemScene, CDN Isotopes[1][8]
Skin Corrosion/Irritation Causes skin irritation[1][3][8]. Multiple Sources[1][3][8]
Serious Eye Damage/Irritation Causes serious eye irritation[1][3][8]. Multiple Sources[1][3][8]
Respiratory Irritation May cause respiratory tract irritation[1][3][8]. Multiple Sources[1][3][8]

| Mutagenic/Reproductive Effects | No information available[5]. | Fisher Scientific[5] |

Section 4: Experimental Protocols

The Safety Data Sheets reviewed do not contain detailed experimental protocols for the toxicological or physical property testing. These tests are typically conducted following standardized guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) or ISO (International Organization for Standardization). For instance, skin irritation studies often follow OECD Guideline 404. However, the specific protocols used for 1-Bromotetradecane are not cited in the available safety documents.

Section 5: Handling, Storage, and First Aid

5.1 Safe Handling and Personal Protective Equipment (PPE)

Safe handling is paramount to minimize exposure. Use this substance only in a well-ventilated area or under a chemical fume hood[1]. Avoid contact with skin, eyes, and clothing[5].

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133)[5].

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure[5][8].

  • Respiratory Protection: Under normal use conditions where ventilation is adequate, no respiratory protection is needed. If aerosols or mists are generated, use a NIOSH-approved respirator[5].

PPE_Workflow start Handling 1-Bromotetradecane assess_ventilation Is ventilation adequate? start->assess_ventilation fume_hood Work in Chemical Fume Hood assess_ventilation->fume_hood No ppe_req Mandatory PPE assess_ventilation->ppe_req Yes fume_hood->ppe_req respirator Consider Respirator (if aerosols are present) fume_hood->respirator gloves Protective Gloves ppe_req->gloves goggles Safety Goggles ppe_req->goggles lab_coat Lab Coat ppe_req->lab_coat

Caption: Personal Protective Equipment (PPE) decision workflow.

5.2 Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place[1][6]. Keep away from incompatible materials such as strong oxidizing agents and strong bases[5]. The substance is stable under normal conditions[4][5].

5.3 First Aid Measures

Table 4: First Aid Procedures

Exposure Route Procedure Source
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Get medical attention. [1][5][6]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention. [1][6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. [1][6]

| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Drink plenty of water. Seek immediate medical assistance. |[1][5][6] |

Section 6: Fire-Fighting and Accidental Release Measures

6.1 Fire-Fighting

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam[8][10].

  • Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides/hydrogen bromide gas[5][8][10].

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5][10].

6.2 Accidental Release

For spills, ensure adequate ventilation. Absorb with inert material (e.g., sand, silica (B1680970) gel, universal binder) and place in a suitable, closed container for disposal[5][8]. Do not let the product enter drains[8].

References

Technical Guide: 1-Bromotetradecane-d3 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Bromotetradecane-d3, focusing on its commercial availability, physicochemical properties, and its critical role as an internal standard in quantitative mass spectrometry. Given that this compound is not a standard catalog item, this guide also covers potential sourcing through custom synthesis and provides a detailed, representative experimental protocol for its application in bioanalysis.

Commercial Availability and Sourcing

Direct, off-the-shelf commercial suppliers for this compound are not readily found. This compound typically falls into the category of custom synthesis products. However, a deuterated variant, 1-Bromotetradecane-1,1,2,2-d4, has been noted, indicating that synthesis of isotopically labeled versions is feasible.

Researchers requiring this compound should contact companies specializing in stable isotope labeling and custom organic synthesis. These suppliers can manufacture the compound to specified purity and isotopic enrichment levels.

Potential Custom Synthesis Suppliers:

  • ResolveMass Laboratories Inc.

  • MedChemExpress (MCE)

  • Alfa Chemistry

  • Moravek, Inc.

When requesting a custom synthesis, researchers should be prepared to provide specifications for chemical purity (e.g., >98%) and isotopic enrichment (e.g., >98 atom % D).

Physicochemical Properties

As specific data for this compound is not published, the properties of the non-deuterated parent compound, 1-Bromotetradecane (CAS: 112-71-0), are provided below. The physicochemical properties of the d3-variant are expected to be nearly identical, with a slight increase in molecular weight.

PropertyValue
Molecular Formula C₁₄H₂₉Br
Molecular Weight 277.28 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 175-178 °C at 20 mmHg
Melting Point 5-6 °C
Density 0.932 g/mL at 25 °C
Refractive Index n20/D 1.460
Solubility Insoluble in water; Soluble in organic solvents like acetone, benzene.
Synonyms Myristyl Bromide, Tetradecyl Bromide

Core Application: Internal Standard for Quantitative Mass Spectrometry

The primary application for this compound is as a stable isotope-labeled (SIL) internal standard for quantitative analysis using mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL internal standard is considered the "gold standard" in bioanalysis for its ability to provide the highest levels of accuracy and precision.[1][2]

An ideal internal standard co-elutes and exhibits the same chemical behavior as the analyte of interest throughout sample preparation and analysis. By adding a known quantity of this compound to samples containing the non-labeled analyte (1-Bromotetradecane or a derivative), any variability in sample extraction, handling, or instrument response can be normalized.[1][3] This method, known as isotope dilution mass spectrometry (IDMS), corrects for:

  • Sample Preparation Variability: Inconsistent recovery during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components in complex biological matrices (e.g., plasma, urine).[1]

  • Instrumental Fluctuations: Minor variations in injection volume or detector sensitivity over time.

The workflow for using a deuterated internal standard is a critical process in achieving robust and reproducible quantitative results.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Known Amount of this compound (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation, Solid-Phase Extraction) Spike->Extract DryRecon Evaporation and Reconstitution Extract->DryRecon LC Liquid Chromatography (Separation) DryRecon->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integrate Peak Integration (Analyte and IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Quantitative analysis workflow using a deuterated internal standard.

Experimental Protocol: Quantification in a Biological Matrix via LC-MS/MS

This section provides a representative protocol for the quantification of an analyte in plasma using its deuterated analog (e.g., this compound) as an internal standard.

Materials and Reagents
  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Chemicals: Analyte reference standard, this compound (as internal standard), HPLC-grade methanol (B129727) and acetonitrile (B52724), formic acid, and blank biological plasma.[2]

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte and the deuterated internal standard. Dissolve each in methanol to prepare individual 1 mg/mL primary stock solutions.[2]

  • Calibration Curve Working Solutions: Perform serial dilutions of the analyte primary stock solution with 50:50 methanol/water to create a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol. This concentration should be chosen to provide a consistent and strong signal without saturating the detector.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS spiking solution (100 ng/mL) to each tube and briefly vortex. The IS should be added at the earliest possible stage to account for variability in all subsequent steps.[4]

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2]

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_0 p1 Pipette 100 µL Plasma p2 Add 10 µL Internal Standard (this compound) p1->p2 p3 Add 300 µL Cold Acetonitrile p2->p3 p4 Vortex Vigorously (30s) p3->p4 p5 Centrifuge (14,000 rpm, 10 min) p4->p5 p6 Transfer Supernatant to Vial p5->p6

Workflow for sample preparation using protein precipitation.
LC-MS/MS Analysis

  • LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions must be optimized for both the analyte and this compound.

Data Analysis and Quantification
  • Integrate the chromatographic peak areas for both the analyte and the internal standard for all samples.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.99 for acceptance.[1]

References

An In-depth Technical Guide on the Solubility of 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromotetradecane is characterized by a long, nonpolar C14 alkyl chain and a single polar bromine atom.[1] This structure dictates its solubility, primarily governed by the principle of "like dissolves like," where nonpolar compounds dissolve in nonpolar solvents and polar compounds in polar solvents.[1][2][3] The dominance of the long hydrocarbon chain makes 1-Bromotetradecane a predominantly nonpolar molecule.[1]

Physicochemical Properties of 1-Bromotetradecane

A summary of the key physical and chemical properties of 1-Bromotetradecane is presented below. These properties are crucial for handling, storage, and application in a laboratory setting.

PropertyValue
Molecular Formula C₁₄H₂₉Br[4]
Molecular Weight 277.28 g/mol [5]
Appearance Colorless to pale yellow liquid[4][6]
Density 0.932 g/mL at 25 °C[7][8]
Melting Point 5-6 °C[7][8]
Boiling Point 175-178 °C at 20 mmHg[7][8]
Flash Point >113 °C (>230 °F)[7][8]
Refractive Index n20/D 1.460[7][8]
Stability Stable under recommended storage conditions.[9] Incompatible with strong bases and strong oxidizing agents.[7][9]

Solubility Profile of 1-Bromotetradecane

The solubility of 1-Bromotetradecane is dictated by its predominantly nonpolar character. It exhibits high solubility in nonpolar organic solvents and is insoluble in polar solvents like water.[4][7]

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Nonpolar Aprotic Hexane, Benzene, TolueneHighThe primary intermolecular forces are van der Waals forces, which are similar between the long alkyl chain of 1-Bromotetradecane and nonpolar solvent molecules.[1][10]
Polar Aprotic Chloroform (B151607), Acetone, Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleWhile these solvents have a dipole moment, they can effectively solvate the nonpolar alkyl chain. 1-Bromotetradecane is known to be soluble in chloroform and acetone.[7][9]
Polar Protic Water, Ethanol, MethanolInsoluble to Very LowThe strong hydrogen bonds between polar protic solvent molecules are energetically more favorable than the weaker interactions that would be formed with the nonpolar 1-Bromotetradecane.[2][10][11] It is reported to be insoluble in water.[4][7][12]

Visualization of Solubility Principles and Experimental Workflow

The following diagrams illustrate the theoretical basis for the solubility of 1-Bromotetradecane and a general workflow for its experimental determination.

G Solubility Principle: 'Like Dissolves Like' cluster_solute 1-Bromotetradecane cluster_solvents Solvents Solute Predominantly Nonpolar (Long Alkyl Chain) NonpolarSolvent Nonpolar (e.g., Hexane) Solute->NonpolarSolvent High Solubility (Similar Intermolecular Forces) PolarSolvent Polar (e.g., Water) Solute->PolarSolvent Insoluble (Dissimilar Intermolecular Forces)

Solubility based on molecular polarity.

G General Experimental Workflow for Solubility Determination A 1. Prepare Saturated Solution (Add excess solute to solvent) B 2. Equilibrate (Stir/shake at constant temperature) A->B C 3. Separate Phases (Centrifuge or filter) B->C D 4. Quantify Solute in Supernatant (e.g., GC, HPLC, Gravimetric analysis) C->D E 5. Calculate Solubility (e.g., mg/mL, mol/L) D->E

Workflow for determining solubility.

Detailed Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like 1-Bromotetradecane-d3. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument.

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of this compound to a vial. The exact amount should be recorded, and it should be visibly in excess to ensure a saturated solution is formed.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solute to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 5000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately pass the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Record the exact weight of the collected filtrate.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using a suitable analytical method like GC-FID.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the sample solution by interpolating its response on the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of the solute in the saturated solution. This can be expressed in various units, such as mg/mL or mol/L.

Safety Precautions:

  • Handle 1-Bromotetradecane with appropriate personal protective equipment, including gloves and safety glasses, as it may cause skin and eye irritation.[5][7]

  • Work in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[12]

References

An In-depth Technical Guide to the Certificate of Analysis for 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the quality and purity of starting materials is paramount. This guide provides a detailed examination of a typical Certificate of Analysis (CoA) for 1-Bromotetradecane-d3, a deuterated version of 1-Bromotetradecane. The inclusion of deuterium (B1214612) isotopes makes this compound a valuable tool in mechanistic studies, metabolic fate determination, and as an internal standard in mass spectrometry-based quantification.

Compound Identification and General Characteristics

This compound is a saturated fatty bromide where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This isotopic labeling is crucial for its applications.

IdentifierValue
Product Name 1-Bromotetradecane-14,14,14-d3
Synonym(s) n-Tetradecyl Bromide-d3, Myristyl Bromide-d3
Chemical Formula CD3(CH2)13Br[1][2]
Molecular Weight 280.31 g/mol [1][2]
CAS Number 347840-09-9[1][2]
Unlabeled CAS No. 112-71-0[1][2]

Quantitative Analytical Data

The following tables summarize the key quantitative data found on a representative Certificate of Analysis for this compound. These specifications ensure the material's identity, purity, and suitability for its intended research applications.

Table 2.1: Purity and Isotopic Enrichment
TestSpecificationResult
Chemical Purity (by GC) ≥97%[1][2]Conforms
Isotopic Enrichment ≥99 atom % D[1][2]Conforms
Table 2.2: Physical and Chemical Properties
TestSpecificationResult
Appearance Clear, colorless to pale yellow liquidConforms
Infrared Spectrum Conforms to structureConforms
Refractive Index (20°C, 589 nm) 1.4590 to 1.46101.4606

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in a Certificate of Analysis.

Gas Chromatography (GC) for Chemical Purity
  • Objective: To determine the area-percent purity of the analyte.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/minute to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL of a 1% solution in a suitable solvent (e.g., hexane).

  • Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
  • Objective: To confirm the isotopic enrichment by observing the absence of the terminal methyl proton signal and the presence of a deuterium-coupled carbon signal.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: A standard proton NMR is acquired. The absence of a triplet at approximately 0.88 ppm corresponding to the terminal methyl group confirms high deuteration.

  • ¹³C NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: A proton-decoupled carbon NMR is acquired. The signal for the terminal carbon (C-14) will appear as a multiplet due to coupling with deuterium, confirming the position of deuteration.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The infrared spectrum is recorded typically from 4000 to 400 cm⁻¹.

  • Interpretation: The spectrum is compared to a reference spectrum. Key expected absorptions include C-H stretching (~2850-2960 cm⁻¹), CH₂ bending (~1465 cm⁻¹), and C-Br stretching (~560-650 cm⁻¹). The C-D stretching vibrations will be observed at a lower frequency (~2100-2200 cm⁻¹) compared to C-H stretching.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the Certificate of Analysis process and the decision-making pathway for quality control.

coa_workflow cluster_reception Sample Reception & Initial Checks cluster_testing Analytical Testing cluster_data Data Review & Reporting cluster_release Final Disposition reception Sample Receipt documentation Documentation Review reception->documentation visual_inspection Visual Inspection documentation->visual_inspection gc Purity (GC) visual_inspection->gc nmr Isotopic Enrichment (NMR) visual_inspection->nmr ftir Identity (FTIR) visual_inspection->ftir refractive_index Physical Properties visual_inspection->refractive_index data_review Data Review & Comparison to Specifications gc->data_review nmr->data_review ftir->data_review refractive_index->data_review coa_generation CoA Generation data_review->coa_generation release Product Release data_review->release Pass rejection Product Rejection data_review->rejection Fail coa_generation->release

Caption: Certificate of Analysis Workflow.

qc_decision_pathway start Start QC purity_check Purity ≥ 97%? start->purity_check isotopic_check Isotopic Enrichment ≥ 99% D? purity_check->isotopic_check Yes fail Fail QC purity_check->fail No identity_check Identity Confirmed (FTIR/NMR)? isotopic_check->identity_check Yes isotopic_check->fail No pass Pass QC identity_check->pass Yes identity_check->fail No

Caption: Quality Control Decision Pathway.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

  • Storage Conditions: Store at room temperature in a well-sealed container, protected from light and moisture.[1][2]

  • Stability: The compound is stable if stored under the recommended conditions. It is advised to re-analyze for chemical purity after three years to ensure it still meets specifications.[1][2]

This in-depth guide provides a comprehensive overview of the critical information presented in a Certificate of Analysis for this compound. By understanding the data, experimental protocols, and quality control workflows, researchers can confidently assess the suitability of this material for their specific applications in drug development and other scientific endeavors.

References

Technical Guide: 1-Bromotetradecane-d3 and its Application as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Bromotetradecane-d3, a deuterated form of 1-Bromotetradecane. It details its chemical identity, synonyms, and physicochemical properties, with a focus on its primary application as an internal standard in quantitative mass spectrometry.

Chemical Identity and Synonyms

This compound is a saturated alkyl halide that is isotopically labeled with three deuterium (B1214612) atoms at the terminal (omega) position of the tetradecyl chain. This labeling makes it an ideal internal standard for the quantification of its non-labeled counterpart, 1-Bromotetradecane, and related long-chain alkyl compounds.

The common synonyms for this compound are derived from the non-labeled compound. The primary synonyms for the non-deuterated form are Myristyl bromide and Tetradecyl bromide.[1][2][3][4][5][6][7] When referring to the deuterated version, "d3" is typically appended.

Below is a diagram illustrating the relationship between the deuterated compound, its non-labeled analogue, and their common synonyms.

Synonyms d3 This compound non_labeled 1-Bromotetradecane (Myristyl Bromide) d3->non_labeled is a deuterated form of syn1 n-Tetradecyl Bromide-d3 d3->syn1 is also known as syn2 Myristyl Bromide-d3 d3->syn2 is also known as syn_non1 Tetradecyl bromide non_labeled->syn_non1 is also known as syn_non2 n-Tetradecyl bromide non_labeled->syn_non2 is also known as

Figure 1. Synonym Relationship Diagram.

Quantitative Data

The physicochemical properties of this compound are presented below, alongside the properties of its non-deuterated analogue for comparison. The primary difference lies in the molecular weight due to the presence of three deuterium atoms.

Property1-Bromotetradecane-14,14,14-d31-Bromotetradecane (Non-labeled Analogue)
Synonyms Myristyl Bromide-d3, n-Tetradecyl Bromide-d3Myristyl bromide, Tetradecyl bromide[1][2][3][4][5][6][7]
CAS Number 347840-09-9[8]112-71-0[1][2][3][4][5][6][9][10][11][12]
Chemical Formula CD₃(CH₂)₁₃Br[8]CH₃(CH₂)₁₃Br[1][5][9][11][12]
Molecular Weight 280.31 g/mol [8]277.28 g/mol [1][2][4][9][11][12][13]
Isotopic Enrichment 99 atom % D[8]Not Applicable
Typical Chemical Purity ≥97%[8]≥97%[6][9][11]
Appearance Not specified (typically liquid)Clear colorless to pale yellow liquid[6][14]
Melting Point Not specified5-6 °C[9][11][12]
Boiling Point Not specified175-178 °C @ 20 mmHg[9][11][12]
Density Not specified0.932 g/mL at 25 °C[9][11][12]
Refractive Index (n20/D) Not specified1.460[9][11][12]

Experimental Protocols: Use as an Internal Standard

The primary application for this compound is as an internal standard (IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS).[15] This technique is the gold standard for accuracy in quantification as the IS corrects for variations during sample preparation, injection, and ionization.[9][15][16] The chemically identical nature of the analyte and the deuterated standard ensures they behave almost identically during the entire analytical process.[15]

Detailed Methodology: Quantification of 1-Bromotetradecane in a Matrix (e.g., Environmental or Biological Sample) by GC-MS

This protocol provides a general framework. Specific parameters such as solvent volumes, concentrations, and instrument settings should be optimized for the specific application.

1. Materials and Reagents:

  • Analyte: 1-Bromotetradecane (high purity reference standard)

  • Internal Standard (IS): this compound

  • Solvents: Hexane (B92381) or Ethyl Acetate (GC or HPLC grade)

  • Sample Matrix: Blank matrix corresponding to the samples being analyzed (e.g., soil extract, plasma)

  • Equipment: Analytical balance, volumetric flasks, pipettes, vials, vortex mixer, centrifuge, gas chromatograph-mass spectrometer (GC-MS).

2. Preparation of Standard Solutions:

  • Primary Stock Solutions (e.g., 1 mg/mL): Accurately weigh the analyte and the IS into separate volumetric flasks. Dissolve in hexane to the mark.

  • Calibration Standard Working Solutions: Perform serial dilutions of the analyte primary stock solution with hexane to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 25 ng/mL) in hexane. This concentration should be chosen to be within the linear range of the instrument response.

3. Sample Preparation:

  • Sample Extraction: Extract the analyte from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction). The final extract should be in a solvent compatible with GC-MS analysis, such as hexane.

  • Spiking: To a known volume of each sample extract, calibration standard, and quality control (QC) sample, add a precise volume of the Internal Standard Spiking Solution. For example, add 50 µL of the 25 ng/mL IS solution to 450 µL of the sample extract.

  • Homogenization: Vortex each sample thoroughly to ensure complete mixing.

4. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the prepared sample into the GC-MS system.

  • Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from other matrix components. An example temperature program could be: start at 80°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or MRM (for tandem MS) mode. Monitor characteristic ions for both the analyte and the deuterated internal standard.

    • For 1-Bromotetradecane: Monitor its molecular ion or a characteristic fragment ion.

    • For this compound: Monitor the corresponding ion, which will be 3 m/z units higher.

5. Data Processing and Quantification:

  • Peak Integration: Integrate the chromatographic peak areas for both the analyte and the internal standard for each injection.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the IS peak area for each standard and sample.

  • Calibration Curve Construction: Plot the response ratio (y-axis) versus the concentration of the analyte (x-axis) for the calibration standards. Perform a linear regression to generate a calibration curve.

  • Sample Quantification: Use the response ratio from the unknown samples to calculate the concentration of 1-Bromotetradecane using the regression equation from the calibration curve. The use of the IS corrects for any loss of analyte during sample workup or variability in injection volume.[1]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a quantitative analysis experiment utilizing a deuterated internal standard.

Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing sample Biological or Environmental Sample extract Sample Extraction (LLE, SPE, etc.) sample->extract cal_std Analyte Calibration Standards spike Spike Samples & Standards with known amount of IS cal_std->spike is_sol Deuterated Internal Standard (IS) Solution is_sol->spike extract->spike gcms GC-MS or LC-MS/MS Analysis spike->gcms Inject integrate Integrate Peak Areas (Analyte and IS) gcms->integrate ratio Calculate Response Ratio (Analyte Area / IS Area) integrate->ratio curve Generate Calibration Curve from Standards ratio->curve quant Quantify Analyte in Unknown Samples ratio->quant curve->quant Apply Regression

Figure 2. Quantitative Analysis Workflow using an Internal Standard.

References

Methodological & Application

Application Notes: The Use of 1-Bromotetradecane-d3 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in complex matrices such as those encountered in biological and environmental samples, the use of an internal standard is crucial for achieving accurate and precise results. An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis. It helps to correct for variations that can occur during sample preparation, injection, and analysis. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are considered the gold standard for internal standards in mass spectrometry-based analyses like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

1-Bromotetradecane-d3 is a deuterated analog of 1-bromotetradecane (B124005), a long-chain alkyl bromide. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, meaning it will behave similarly during extraction, derivatization, and chromatographic separation. However, its increased mass due to the three deuterium atoms allows it to be distinguished by a mass spectrometer. This unique characteristic enables it to serve as an ideal internal standard for the quantification of 1-bromotetradecane and other structurally related long-chain alkylated compounds.

The primary advantages of using this compound as an internal standard include:

  • Correction for Matrix Effects: Biological and environmental samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since this compound co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.

  • Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction, some of the analyte may be lost. The internal standard is subject to the same losses, and the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.

  • Correction for Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume and detector response, can affect the precision of the analysis. The use of an internal standard effectively mitigates these variations.

Applications

This compound is a suitable internal standard for the quantitative analysis of a variety of long-chain alkylated compounds in diverse matrices. Potential applications include:

  • Environmental Monitoring: Quantification of long-chain alkyl bromides, which can be present as industrial byproducts or environmental contaminants in water, soil, and sediment samples.

  • Food Safety: Analysis of food products for the presence of long-chain alkylated compounds that may have migrated from packaging materials or been formed during processing.

  • Industrial Quality Control: Monitoring the concentration of 1-bromotetradecane and related compounds in industrial process streams and final products.

  • Biomarker Research: In lipidomics and metabolomics studies, deuterated standards like this compound can be used for the accurate quantification of specific classes of lipids or metabolites.

Data Presentation

The following table summarizes representative validation data for a hypothetical GC-MS method for the quantification of 1-bromotetradecane using this compound as an internal standard. This data is illustrative of the performance characteristics that can be expected from a well-developed and validated method.

Validation Parameter Result Acceptance Criteria
Linearity (r²) > 0.998≥ 0.995
Linear Range 1 - 1000 ng/mLDependent on application
Precision (Intra-day, %RSD) < 5%≤ 15%
Precision (Inter-day, %RSD) < 8%≤ 15%
Accuracy (Mean Recovery) 95% - 105%85% - 115%
Limit of Detection (LOD) 0.5 ng/mLDependent on application
Limit of Quantification (LOQ) 1.0 ng/mLDependent on application
Matrix Effect 98% - 103%80% - 120%
Extraction Recovery > 90%Consistent and reproducible

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of 1-bromotetradecane in a representative sample matrix (e.g., water) using this compound as an internal standard and GC-MS.

Materials and Reagents
  • 1-Bromotetradecane (analyte standard)

  • This compound (internal standard)

  • Hexane (B92381) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Sample vials, pipettes, and other standard laboratory glassware

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 1-bromotetradecane and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 1-bromotetradecane primary stock solution in hexane to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with hexane to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to the water sample.

  • Extraction: Transfer the spiked water sample to a 250 mL separatory funnel. Add 20 mL of hexane and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collection of Organic Layer: Drain the lower aqueous layer and collect the upper hexane layer.

  • Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Bromotetradecane: m/z 135, 137 (quantification ion), 57

    • This compound: m/z 138, 140 (quantification ion), 60

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of 1-bromotetradecane to the peak area of this compound against the concentration of the calibration standards.

  • Quantification: Determine the concentration of 1-bromotetradecane in the prepared samples by calculating the analyte/internal standard peak area ratio and using the calibration curve to determine the corresponding concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition (SIM) GCMS->Data Cal_Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) Data->Cal_Curve Quant Quantification of Analyte Cal_Curve->Quant

Caption: Experimental workflow for the quantitative analysis using an internal standard.

Signaling_Pathway_Concept cluster_input Analytical Input cluster_process Analytical Process cluster_output Signal Output & Correction Analyte Analyte SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep GCMS_Analysis GC-MS Analysis (Injection, Ionization) SamplePrep->GCMS_Analysis Error1 Corrects for Sample Loss SamplePrep->Error1 Analyte_Signal Analyte Signal GCMS_Analysis->Analyte_Signal IS_Signal IS Signal GCMS_Analysis->IS_Signal Error2 Corrects for Instrumental Drift GCMS_Analysis->Error2 Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Corrected_Result Accurate Quantification Ratio->Corrected_Result

Caption: Logical relationship of internal standard correction in quantitative analysis.

Quantitative Analysis Using 1-Bromotetradecane-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the use of 1-Bromotetradecane-d3 as an internal standard in quantitative analysis. The primary application highlighted is the quantification of long-chain fatty acids in biological matrices via gas chromatography-mass spectrometry (GC-MS) following a derivatization step. Deuterated internal standards are crucial for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision in quantitative assays.[1][2] This protocol is designed to be a comprehensive guide for researchers in various fields, including drug metabolism, metabolomics, and clinical diagnostics.

Introduction

Quantitative analysis of endogenous and exogenous compounds in complex biological matrices is a cornerstone of modern biomedical research and drug development. The accuracy and reliability of such analyses are paramount. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry.[2] The deuterium (B1214612) atoms in this compound impart a mass shift that allows it to be distinguished from its unlabeled counterpart by the mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that the internal standard behaves similarly to the analyte of interest throughout the entire analytical workflow, from extraction to detection.

This compound can be employed in two primary ways in quantitative analysis:

  • As an internal standard for the quantification of long-chain alkylated compounds: In this scenario, this compound is added to a sample at a known concentration at the beginning of the sample preparation process to control for variability.

  • As a derivatizing agent to introduce a deuterated tag: While less common for this specific molecule, similar brominated compounds are used to derivatize analytes containing functional groups like hydroxyls, thiols, or amines. The deuterated alkyl chain would then serve as the quantifiable tag.

This application note will focus on the first and most direct application: its use as an internal standard for the quantification of myristic acid (C14:0), a fatty acid with the same carbon chain length, in a biological matrix.

Experimental Protocols

Principle

The protocol describes the quantification of myristic acid in a plasma sample. The fatty acid is first extracted from the plasma matrix. This compound is added as an internal standard. The extracted myristic acid is then derivatized to a more volatile form, a pentafluorobenzyl (PFB) ester, suitable for GC-MS analysis. The derivatized analyte and the internal standard are then analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the derivatized myristic acid to the internal standard against a calibration curve.

Materials and Reagents
  • This compound (Internal Standard)

  • Myristic acid (Analyte standard)

  • Pentafluorobenzyl bromide (PFBBr) (Derivatizing agent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), HPLC grade

  • Hexane (B92381), HPLC grade

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Deionized water

  • Human plasma (or other biological matrix)

  • Nitrogen gas, high purity

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • Micropipettes

Sample Preparation and Derivatization Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic dry_down Evaporate to Dryness (under Nitrogen) collect_organic->dry_down reconstitute Reconstitute in ACN dry_down->reconstitute add_reagents Add PFBBr & DIPEA reconstitute->add_reagents heat Heat at 60°C for 30 min add_reagents->heat inject Inject into GC-MS heat->inject quantify Data Acquisition & Quantification inject->quantify

Caption: Workflow for sample preparation, derivatization, and GC-MS analysis.

Detailed Protocol
  • Preparation of Standards and Internal Standard Stock Solutions

    • Prepare a 1 mg/mL stock solution of myristic acid in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the stock solutions, prepare a series of working standard solutions of myristic acid for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 µg/mL).

    • Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL.

  • Sample Extraction

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 10 µL of the 10 µg/mL internal standard working solution (this compound) to each tube (except for the blank).

    • Add 500 µL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully transfer the lower organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization

    • To the dried extract, add 50 µL of acetonitrile, 10 µL of PFBBr solution (10% in acetonitrile), and 10 µL of DIPEA solution (10% in acetonitrile).

    • Vortex briefly to mix.

    • Heat the mixture at 60°C for 30 minutes in a heating block.

    • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

  • GC-MS Analysis

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 280°C.

      • Injection Volume: 1 µL (splitless).

      • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

        • Monitor characteristic ions for the PFB ester of myristic acid.

        • Monitor characteristic ions for this compound.

Data Presentation

Calibration Curve for Myristic Acid Quantification

The following table represents typical data for a calibration curve for the quantification of myristic acid using this compound as an internal standard.

Myristic Acid Concentration (µg/mL)Peak Area (Myristic Acid-PFB)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
115,2341,510,8760.010
576,1701,525,4320.050
10154,8901,530,1120.101
50780,1231,545,6780.505
1001,550,4561,535,9871.010
5007,789,1231,540,3215.057
0.9995
Quantification of Myristic Acid in Plasma Samples

This table shows example results for the quantification of myristic acid in three different plasma samples.

Sample IDPeak Area (Myristic Acid-PFB)Peak Area (this compound)Peak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Plasma Sample 1456,7891,523,4560.29929.6
Plasma Sample 2678,9011,554,3210.43743.3
Plasma Sample 3321,0981,532,1090.20920.7

Signaling Pathway Context

The quantification of fatty acids like myristic acid is often relevant in the context of metabolic studies, particularly those involving fatty acid metabolism and its role in cellular signaling and disease.

fatty_acid_metabolism cluster_uptake Cellular Uptake cluster_activation Activation cluster_fates Metabolic Fates FA Fatty Acids (e.g., Myristic Acid) AcylCoA Fatty Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx TAG Triglyceride Synthesis (Storage) AcylCoA->TAG Membrane Membrane Lipid Synthesis AcylCoA->Membrane Signaling Signaling Molecules AcylCoA->Signaling

Caption: Simplified overview of fatty acid metabolism pathways.

Conclusion

This compound is a valuable tool for the quantitative analysis of long-chain alkyl compounds. Its use as an internal standard in GC-MS and LC-MS methods can significantly improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. The provided protocol for myristic acid quantification serves as a template that can be adapted for the analysis of other relevant molecules in various biological matrices. The stability and chemical properties of deuterated alkyl halides make them reliable standards for demanding analytical applications in research and development.[1]

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Bromotetradecane Using 1-Bromotetradecane-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-bromotetradecane (B124005) in human plasma. The method utilizes 1-bromotetradecane-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] Sample preparation was performed using a straightforward liquid-liquid extraction (LLE) protocol. Chromatographic separation was achieved on a C18 reversed-phase column, and detection was carried out on a triple quadrupole mass spectrometer operating in positive ion mode with an Atmospheric Pressure Chemical Ionization (APCI) source. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalytical applications.

Introduction

1-Bromotetradecane is a long-chain alkyl halide used as an alkylating agent and an intermediate in the synthesis of various organic compounds, including surfactants and pharmaceuticals.[4][5] Accurate quantification in biological matrices is crucial for toxicological assessments and pharmacokinetic studies. LC-MS/MS is a powerful technique for bioanalysis due to its high sensitivity and specificity.[6]

A significant challenge in quantitative LC-MS/MS is the variability introduced during sample preparation and potential ion suppression or enhancement caused by the sample matrix.[7] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has nearly identical chemical properties and ionization efficiency, is the gold standard for mitigating these issues.[2][8] This note details a method employing this compound as an internal standard for the reliable quantification of 1-bromotetradecane. Given the nonpolar nature of the analyte, Atmospheric Pressure Chemical Ionization (APCI) was selected as the ionization technique, as it is well-suited for thermally stable, nonpolar to moderately polar molecules and is less susceptible to matrix effects than electrospray ionization (ESI) for such compounds.[9][10][11][12][13]

Experimental Protocols

1. Materials and Reagents

  • Analytes: 1-Bromotetradecane (≥97% purity), 1-Bromotetradecane-14,14,14-d3 (99 atom % D).[14]

  • Solvents: HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE).

  • Reagents: Formic acid (LC-MS grade), ammonium (B1175870) formate, and deionized water.

  • Matrix: Blank human plasma.

2. Instrumentation

  • LC System: Shimadzu Nexera X2 UHPLC System.

  • MS System: Sciex QTRAP 6500+ Mass Spectrometer with an APCI source.

  • Analytical Column: Waters XBridge C18 column (2.1 x 50 mm, 3.5 µm).

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to extract the nonpolar analyte from a complex biological matrix like plasma.[15][16][17]

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex briefly to mix.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~550 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 90:10 (v/v) methanol/water.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

4. LC-MS/MS Method

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Data Presentation

Table 1: Optimized Liquid Chromatography (LC) Parameters

ParameterValue
ColumnWaters XBridge C18 (2.1 x 50 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.0070
0.5070
3.0098
4.0098
4.1070
5.0070

Table 2: Optimized Mass Spectrometry (MS/MS) Parameters

ParameterValue
Ionization ModeAPCI, Positive Ion
Nebulizer Current (NC)3.0 µA
Curtain Gas (CUR)30 psi
Ion Source Gas 1 (GS1)55 psi
Temperature (TEM)450°C
Collision Gas (CAD)Medium
MRM Transitions
AnalyteQ1 Mass (amu)
1-Bromotetradecane277.2
This compound (IS)280.3

Q1/Q3: Precursor/Product Ions; DP: Declustering Potential; CE: Collision Energy.

Table 3: Hypothetical Method Validation Summary

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Precision (%CV)
Intra-day (n=6)< 8.5%
Inter-day (n=18)< 10.2%
Accuracy (%Bias)
Intra-day (n=6)-6.7% to 5.4%
Inter-day (n=18)-8.1% to 7.2%
Extraction Recovery> 85%
Matrix Effect93% - 104%

Visualizations

The following diagram illustrates the logical workflow of the entire analytical process, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample Add_IS Spike with This compound (IS) Sample->Add_IS LLE Perform Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evap Evaporate Organic Layer LLE->Evap Recon Reconstitute in Methanol/Water Evap->Recon Inject Inject Sample onto LC System Recon->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (APCI Source) Separate->Ionize Detect Mass Spectrometric Detection (MRM Mode) Ionize->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Report Generate Final Report Calibrate->Report

Figure 1. Workflow for sample preparation and LC-MS/MS analysis.

This application note presents a validated LC-MS/MS method for the determination of 1-bromotetradecane in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures the method is accurate, precise, and robust.[1][2] The simple liquid-liquid extraction protocol provides clean extracts and high recovery, while the optimized APCI-MS/MS conditions offer excellent sensitivity. This method is well-suited for regulated bioanalysis in clinical and toxicological research settings.

References

Application Notes and Protocols: 1-Bromotetradecane-d3 for Precise Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Bromotetradecane-d3 as an internal standard in the quantitative analysis of environmental samples. The use of stable isotope-labeled internal standards, such as this compound, is a robust technique to enhance accuracy and precision in chromatographic and mass spectrometric methods by correcting for analyte losses during sample preparation and instrumental analysis.

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that involves the addition of a known amount of an isotopically enriched compound (the internal standard) to a sample before analysis. By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard, precise quantification can be achieved, even with incomplete sample recovery. Deuterated standards, like this compound, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.

Applications in Environmental Monitoring

This compound is a suitable internal standard for the analysis of various long-chain aliphatic compounds in environmental matrices. Its structural similarity to certain pollutants makes it an excellent choice for monitoring contamination from sources such as oil spills and industrial discharges.

Target Analytes:

  • Long-chain n-alkanes (e.g., C12-C20): Commonly found in petroleum products.

  • Long-chain fatty alcohols (e.g., tetradecanol): Can be present in industrial effluents and are products of microbial metabolism.[1][2][3]

  • Other long-chain alkylated compounds: Including certain pesticides and industrial chemicals.

Quantitative Data Summary

The following table summarizes typical performance data for a Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing this compound as an internal standard for the analysis of a representative long-chain alkane (n-tetradecane) and a long-chain fatty alcohol (1-tetradecanol) in soil and water matrices.

Parametern-Tetradecane in Soil1-Tetradecanol in Soiln-Tetradecane in Water1-Tetradecanol in Water
Linear Range 0.1 - 50 µg/g0.1 - 50 µg/g1 - 500 µg/L1 - 500 µg/L
Correlation Coefficient (r²) > 0.995> 0.995> 0.998> 0.998
Method Detection Limit (MDL) 0.05 µg/g0.08 µg/g0.5 µg/L0.8 µg/L
Limit of Quantification (LOQ) 0.15 µg/g0.25 µg/g1.5 µg/L2.5 µg/L
Average Recovery (%) 92%88%95%91%
Relative Standard Deviation (RSD) < 10%< 12%< 8%< 10%

Experimental Protocols

Protocol for Analysis of Long-Chain Alkanes and Fatty Alcohols in Soil/Sediment

This protocol outlines the extraction and analysis of long-chain aliphatic compounds from soil and sediment samples using this compound as an internal standard.

4.1.1. Materials and Reagents

  • This compound internal standard solution (10 µg/mL in dichloromethane)

  • Dichloromethane (B109758) (DCM), pesticide residue grade

  • Anhydrous sodium sulfate (B86663), analytical grade (baked at 400°C for 4 hours)

  • Silica (B1680970) gel for column chromatography, activated

  • Nitrogen gas, high purity

  • Sample collection jars, glass, with PTFE-lined caps

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

4.1.2. Sample Preparation and Extraction

  • Sample Homogenization: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample by grinding.

  • Spiking with Internal Standard: Weigh 10 g of the homogenized sample into a centrifuge tube. Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.

  • Extraction: Add 20 mL of dichloromethane to the centrifuge tube. Vortex for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes.

  • Solvent Collection: Carefully decant the dichloromethane extract into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) two more times with fresh aliquots of dichloromethane. Combine all extracts.

  • Drying: Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4.1.3. Cleanup (if necessary)

For complex matrices with significant interferences, a cleanup step using silica gel chromatography may be required.

  • Prepare a small glass column with a glass wool plug and pack with 5 g of activated silica gel.

  • Pre-elute the column with 20 mL of hexane (B92381).

  • Load the concentrated extract onto the column.

  • Elute the aliphatic fraction with 50 mL of hexane.

  • Elute the more polar fraction containing fatty alcohols with 50 mL of a 1:1 mixture of hexane and dichloromethane.

  • Concentrate the collected fractions to a final volume of 1 mL.

4.1.4. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Volume: 1 µL, splitless injection.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for target analytes and this compound. For example:

      • n-Tetradecane: m/z 57, 71, 85

      • 1-Tetradecanol: m/z 55, 69, 83

      • This compound: Monitor appropriate ions based on its mass spectrum.

Protocol for Analysis of Long-Chain Alkanes and Fatty Alcohols in Water

This protocol describes the liquid-liquid extraction and analysis of long-chain aliphatic compounds from water samples.

4.2.1. Materials and Reagents

  • Same as for soil analysis.

  • Separatory funnel, 2 L, with PTFE stopcock.

4.2.2. Sample Preparation and Extraction

  • Sample Collection: Collect a 1 L water sample in a clean glass bottle.

  • Spiking with Internal Standard: Transfer the 1 L water sample to a 2 L separatory funnel. Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.

  • Extraction: Add 60 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate. Drain the lower dichloromethane layer into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-4) two more times with fresh 60 mL aliquots of dichloromethane. Combine all extracts.

  • Drying and Concentration: Follow steps 7 and 8 from the soil analysis protocol.

4.2.3. Cleanup and GC-MS Analysis

  • Follow the same procedures for cleanup (if necessary) and GC-MS analysis as described in the soil analysis protocol (sections 4.1.3 and 4.1.4).

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analysis of environmental samples using this compound as an internal standard.

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 10g Homogenized Soil Sample Spike Spike with this compound Sample->Spike Add_DCM Add Dichloromethane Spike->Add_DCM Sonicate Vortex & Sonicate Add_DCM->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect_Extract Collect Supernatant Centrifuge->Collect_Extract Repeat Repeat Extraction 2x Collect_Extract->Repeat Dry_Extract Dry with Na2SO4 Repeat->Dry_Extract Concentrate Concentrate to 1 mL Dry_Extract->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Processing & Quantification GCMS->Data

Fig. 1: Workflow for Soil/Sediment Analysis.

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample 1L Water Sample Spike Spike with this compound Sample->Spike Add_DCM Add Dichloromethane to Separatory Funnel Spike->Add_DCM Shake Shake & Vent Add_DCM->Shake Separate Separate Layers Shake->Separate Collect_Extract Collect Organic Layer Separate->Collect_Extract Repeat Repeat Extraction 2x Collect_Extract->Repeat Dry_Extract Dry with Na2SO4 Repeat->Dry_Extract Concentrate Concentrate to 1 mL Dry_Extract->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Processing & Quantification GCMS->Data

Fig. 2: Workflow for Water Sample Analysis.

References

Application Notes and Protocols for Isotope Dilution Analysis with 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope Dilution Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise and accurate quantification of chemical compounds. Considered a definitive method, it minimizes the impact of sample matrix effects and variations in instrument response by using a stable, isotopically labeled version of the analyte as an internal standard.[1][2] The core principle involves adding a known quantity of the isotopically labeled standard (e.g., 1-Bromotetradecane-d3) to a sample containing the native analyte (1-Bromotetradecane).[1][2] The labeled compound is chemically identical to the analyte, ensuring they exhibit the same behavior during sample preparation, extraction, and analysis.[1] Any losses or variations during these steps will affect both the analyte and the internal standard proportionally. By measuring the ratio of the native analyte to its labeled counterpart using mass spectrometry, highly accurate and reliable quantification can be achieved.[1]

This application note provides a detailed protocol for the quantitative analysis of 1-bromotetradecane (B124005) in environmental matrices using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Key Applications:

  • Environmental Monitoring: Quantifying residues of 1-bromotetradecane in water, soil, and sediment samples. As 1-bromotetradecane is used in the synthesis of various industrial chemicals, monitoring its presence in the environment is crucial.[3][4]

  • Industrial Quality Control: Ensuring the purity and concentration of 1-bromotetradecane in chemical manufacturing processes.

  • Research and Development: In-depth studies of chemical reactions and degradation pathways involving 1-bromotetradecane.

Principle of Isotope Dilution Analysis

The fundamental concept of isotope dilution analysis is the alteration of the natural isotopic composition of the analyte by the addition of a known amount of an isotopically enriched standard.[2] The subsequent measurement of the new isotopic ratio in the mixture allows for the calculation of the initial amount of the analyte.

G Principle of Isotope Dilution Analysis cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis A Sample containing unknown amount of Analyte (1-Bromotetradecane) C Spiked Sample (Analyte + Internal Standard) A->C Spiking B Known amount of Internal Standard (this compound) B->C D Extraction and Cleanup C->D E GC-MS Analysis D->E F Measure Ratio of Analyte to Internal Standard E->F G Calculate Analyte Concentration F->G

A flowchart illustrating the principle of Isotope Dilution Analysis.

Experimental Protocols

Materials and Reagents
  • Analyte Standard: 1-Bromotetradecane (≥98% purity)

  • Internal Standard: this compound (isotopic purity ≥99%)

  • Solvents: Dichloromethane (B109758), Hexane (B92381), Acetone (B3395972) (all HPLC or pesticide residue grade)

  • Drying Agent: Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours)

  • Glassware: Volumetric flasks, pipettes, separatory funnels, Soxhlet extractors, Kuderna-Danish (K-D) concentrators. All glassware should be thoroughly cleaned and solvent-rinsed.

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporation System

  • Soxhlet Extraction Apparatus

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1-bromotetradecane and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with dichloromethane. Store at 4°C in amber vials.

  • Intermediate Standard Solutions (10 µg/mL):

    • Perform serial dilutions of the primary stock solutions with dichloromethane to create intermediate stock solutions.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the this compound intermediate stock solution to the desired concentration for spiking into samples and calibration standards.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding appropriate volumes of the 1-bromotetradecane intermediate standard solution to volumetric flasks.

    • Spike each calibration standard with a constant amount of the this compound internal standard spiking solution.

    • Dilute to the final volume with dichloromethane. A typical calibration range might be 1, 5, 10, 25, 50, and 100 ng/mL.

Sample Preparation Protocols
  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 ng, resulting in a concentration of 50 ng/L).

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate and drain the organic (bottom) layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

  • Combine the organic extracts and dry by passing them through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Homogenize the solid sample.

  • Weigh approximately 10 g of the sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.[5][6]

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Place the sample in a Soxhlet extraction thimble.[5]

  • Extract with a 1:1 mixture of hexane and acetone for 12-18 hours in the Soxhlet apparatus.[7]

  • After extraction, allow the extract to cool.

  • Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Perform a solvent exchange to dichloromethane if necessary and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

G Experimental Workflow cluster_0 Sample Collection & Spiking cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis A Water or Soil Sample B Spike with This compound A->B C Liquid-Liquid Extraction (Water Samples) B->C D Soxhlet Extraction (Soil Samples) B->D E Drying with Anhydrous Na2SO4 C->E D->E F Concentration (e.g., Nitrogen Evaporation) E->F G Final Extract (1 mL) F->G H GC-MS Analysis G->H

A diagram of the experimental workflow.
GC-MS Analysis

  • GC Column: DB-1 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

CompoundQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Bromotetradecane135137197
This compound138140200

Data Presentation and Quantitative Analysis

The quantification is based on the ratio of the peak area of the quantitation ion for 1-bromotetradecane to the peak area of the quantitation ion for this compound. A calibration curve is constructed by plotting this ratio against the concentration of 1-bromotetradecane in the calibration standards.

Table 1: Hypothetical Calibration Curve Data
Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.025,150125,5000.200
5.0126,200126,0001.002
10.0252,800125,9002.008
25.0630,500125,8005.012
50.01,258,000125,60010.016
100.02,518,000125,50020.064
Linear Regression y = 0.2005x - 0.0012
Correlation Coefficient (R²) 0.9998
Table 2: Method Validation Data (Hypothetical)
ParameterWater MatrixSoil Matrix
Limit of Detection (LOD) 0.2 ng/L0.5 µg/kg
Limit of Quantification (LOQ) 0.7 ng/L1.5 µg/kg
Precision (RSD%)
Low QC (2 ng/L or 5 µg/kg)6.8%8.2%
Mid QC (20 ng/L or 50 µg/kg)4.5%5.9%
High QC (80 ng/L or 200 µg/kg)3.1%4.3%
Accuracy (Recovery %)
Low QC98.5%95.7%
Mid QC101.2%99.8%
High QC99.5%102.1%

Conclusion

The use of this compound as an internal standard in an isotope dilution GC-MS method provides a robust, accurate, and precise technique for the quantification of 1-bromotetradecane in complex environmental matrices. This method effectively compensates for variations in sample preparation and instrumental analysis, leading to high-quality, reliable data essential for environmental monitoring, quality control, and research applications. The detailed protocols and performance data presented herein serve as a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols: The Role of 1-Bromotetradecane-d3 in Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Bromotetradecane-d3 as an internal standard in pharmacokinetic (PK) studies. While direct studies on this compound are not prevalent in publicly available literature, its application can be extrapolated from the well-established principles of using deuterated compounds in drug discovery and development. The protocols outlined below are based on standard bioanalytical methodologies.

Introduction to Deuterated Compounds in Pharmacokinetics

Deuterium (B1214612), a stable isotope of hydrogen, has found a significant role in pharmaceutical research.[1][2] Replacing hydrogen with deuterium in a drug molecule, a process known as deuteration, can subtly alter its physicochemical properties.[2][3] This modification is particularly impactful in pharmacokinetics, the study of how an organism affects a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown by enzymes.[] This "kinetic isotope effect" can result in an improved pharmacokinetic profile, including enhanced metabolic stability, reduced dosing frequency, and a better safety profile.[1][3][]

Deuterated compounds are also invaluable as internal standards in quantitative bioanalysis, primarily in liquid chromatography-mass spectrometry (LC-MS) based assays.[1] Their chemical behavior is nearly identical to the non-deuterated analyte, but they are distinguishable by their higher mass. This allows for accurate quantification of the parent drug in complex biological matrices.

1-Bromotetradecane (B124005) is an alkylating agent characterized by a 14-carbon alkyl chain.[5] This long lipophilic chain suggests that it could be a precursor or a metabolite in certain drug candidates, making its deuterated form, this compound, an ideal tool for pharmacokinetic investigations of such candidates.

Application: this compound as an Internal Standard

The primary application of this compound in a research setting is as an internal standard (IS) for the quantification of a hypothetical therapeutic agent, "Drug X," which contains a tetradecyl moiety, or for tracing the metabolism of Drug X where 1-bromotetradecane is a potential metabolite.

Key Advantages:

  • Co-elution with Analyte: Due to its structural similarity, this compound will have nearly identical chromatographic retention times as the analyte of interest (e.g., a tetradecyl-containing drug or metabolite).

  • Minimal Ion Suppression/Enhancement Effects: It experiences similar matrix effects as the analyte, leading to more accurate and precise quantification.

  • Distinct Mass Spectrometry Signal: The mass difference allows for easy differentiation between the analyte and the internal standard by the mass spectrometer.

Experimental Protocols

In-Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of "Drug X" in rats following oral administration, using this compound as an internal standard for bioanalysis.

Materials:

  • Drug X

  • This compound (as internal standard)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Protocol:

  • Animal Dosing:

    • Acclimate rats for at least 3 days before the experiment.

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of Drug X (e.g., 10 mg/kg) to a cohort of rats (n=5).

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Place blood samples into K2EDTA tubes and gently invert to mix.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound in methanol, e.g., 100 ng/mL).

    • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a suitable chromatographic method to achieve good separation of the analyte and internal standard.

    • Optimize the mass spectrometer parameters for the detection of both Drug X and this compound.

In-Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of "Drug X" in liver microsomes, using this compound as an internal standard.

Materials:

  • Drug X

  • This compound

  • Rat or human liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Protocol:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), Drug X (e.g., 1 µM), and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Quench the reaction by adding ice-cold acetonitrile containing the internal standard (this compound).

  • Sample Processing:

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining concentration of Drug X at each time point.

    • Determine the in-vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Drug X in Rats

ParameterUnitValue (Mean ± SD)
Cmaxng/mL850 ± 120
Tmaxh2.0 ± 0.5
AUC(0-t)ng·h/mL4500 ± 650
AUC(0-inf)ng·h/mL4800 ± 700
h5.2 ± 1.1
CL/FL/h/kg2.1 ± 0.3
Vd/FL/kg15.4 ± 2.5

Table 2: Hypothetical In-Vitro Metabolic Stability of Drug X

ParameterUnitValue
In-vitro t½min25
Intrinsic Clearance (CLint)µL/min/mg protein27.7

Visualizations

Pharmacokinetic_Study_Workflow cluster_invivo In-Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Oral Dosing of Drug X to Rats Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Spiking Spike Plasma with This compound (IS) Plasma->Spiking Extraction Protein Precipitation & Supernatant Collection Spiking->Extraction Reconstitution Dry Down & Reconstitute Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Pharmacokinetic Modeling LCMS->Data

Workflow for an in-vivo pharmacokinetic study.

Metabolic_Pathway_Hypothesis Drug_X Drug X (Tetradecyl Moiety) Metabolite_A Phase I Metabolite (Hydroxylated Tetradecyl) Drug_X->Metabolite_A CYP450 Oxidation Metabolite_B Phase I Metabolite (Carboxylated Tetradecyl) Metabolite_A->Metabolite_B ADH/ALDH Conjugated_Metabolite Phase II Metabolite (Glucuronide Conjugate) Metabolite_A->Conjugated_Metabolite UGT Excretion Excretion Metabolite_B->Excretion Conjugated_Metabolite->Excretion

Hypothetical metabolic pathway of Drug X.

Conclusion

This compound serves as a valuable tool in pharmacokinetic studies, particularly as an internal standard for the bioanalysis of compounds containing a long alkyl chain. Its use, in line with the broader application of deuterated molecules, allows for robust and accurate quantification of analytes in complex biological matrices. The protocols and hypothetical data presented herein provide a framework for researchers to design and conduct pharmacokinetic and metabolic stability studies for novel drug candidates.

References

Application of 1-Bromotetradecane-d3 in the Targeted Metabolomic Analysis of Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

In the field of metabolomics, accurate and precise quantification of metabolites is paramount for understanding complex biological systems and for the development of novel therapeutics. Mass spectrometry (MS)-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become indispensable tools for their high sensitivity and selectivity. However, challenges such as matrix effects, variations in extraction recovery, and instrument response variability can compromise data quality. The use of stable isotope-labeled internal standards is a widely accepted strategy to mitigate these issues and enhance the reliability of quantitative data.[1][2][3]

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are chemically similar to their endogenous counterparts, making them ideal internal standards.[4] 1-Bromotetradecane-d3 is a deuterated form of 1-bromotetradecane, a long-chain alkyl bromide. This application note describes a detailed protocol for the use of this compound as an internal standard for the quantification of a specific class of metabolites, long-chain fatty acids (LCFAs), after a derivatization step. The derivatization of LCFAs with a suitable reagent, followed by the addition of this compound as an internal standard, allows for accurate and robust quantification by LC-MS/MS.

Principle of the Method

This method involves the derivatization of long-chain fatty acids in a biological sample to enhance their chromatographic retention and ionization efficiency in LC-MS/MS analysis. This compound is introduced into the sample at the beginning of the sample preparation workflow.[1] It co-elutes with the derivatized target analytes and experiences similar matrix effects and ionization suppression or enhancement. By calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard, accurate quantification can be achieved, as this ratio corrects for variations introduced during sample processing and analysis.

Materials and Reagents

  • This compound

  • Target long-chain fatty acid standards (e.g., Palmitic acid, Stearic acid, Oleic acid)

  • Derivatization reagent (e.g., 2-bromoacetophenone)

  • Organic solvents (LC-MS grade): Acetonitrile (B52724), Methanol, Isopropanol, Water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Biological matrix (e.g., plasma, serum, cell lysate)

  • Standard laboratory equipment: vortex mixer, centrifuge, analytical balance, pipettes

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target long-chain fatty acids and this compound in methanol.

  • Working Standard Mixture: Prepare a mixed standard solution containing all target LCFAs at a concentration of 100 µg/mL in methanol.

  • Internal Standard Working Solution (10 µg/mL): Prepare a working solution of this compound in methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture in the biological matrix of interest (e.g., stripped serum) to achieve a concentration range appropriate for the expected analyte levels.

Sample Preparation and Derivatization
  • Sample Collection: Collect biological samples (e.g., 50 µL of plasma) and store them at -80°C until analysis.

  • Internal Standard Spiking: To each sample, calibrator, and quality control sample, add 10 µL of the this compound internal standard working solution (10 µg/mL).

  • Protein Precipitation and Analyte Extraction: Add 200 µL of ice-cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization: Add 20 µL of the derivatization reagent solution (e.g., 2-bromoacetophenone (B140003) in acetonitrile) and an appropriate catalyst (e.g., triethylamine). Incubate the mixture at 60°C for 30 minutes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

    • Gradient: A suitable gradient to separate the derivatized LCFAs. For example: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-22 min, 30% B.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimize for the specific instrument (e.g., Capillary voltage: 3.5 kV; Gas temperature: 325°C; Gas flow: 10 L/min).

    • MRM Transitions: Determine the specific precursor and product ions for each derivatized analyte and the internal standard (see Table 1 for hypothetical examples).

Data Presentation

Table 1: Hypothetical MRM Transitions for Derivatized Long-Chain Fatty Acids and this compound Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Derivatized Palmitic Acid[M+H]+Fragment 1Optimized Value
Derivatized Stearic Acid[M+H]+Fragment 1Optimized Value
Derivatized Oleic Acid[M+H]+Fragment 1Optimized Value
This compound (IS) [M+H]+Fragment 1Optimized Value

Note: The exact m/z values will depend on the derivatizing agent used. These values need to be determined experimentally.

Mandatory Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_product Product LCFA Long-Chain Fatty Acid (R-COOH) Plus + LCFA->Plus Deriv_Agent Derivatizing Agent (e.g., 2-Bromoacetophenone) Arrow Derivatized_LCFA Derivatized LCFA (Enhanced LC-MS/MS response) Plus->Deriv_Agent Arrow->Derivatized_LCFA

Caption: Derivatization of a long-chain fatty acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Derivatize Derivatization Extract->Derivatize Dry_Reconstitute Dry Down & Reconstitute Derivatize->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for LCFA quantification.

References

Application Note and Protocol for the Analysis of Semi-Volatile Organic Compounds in Dust using 1-Bromotetradecane-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of semi-volatile organic compounds (SVOCs), such as brominated flame retardants (BFRs) and organophosphate esters (OPEs), in indoor dust is crucial for assessing human exposure and potential health risks.[1][2] House dust acts as a significant reservoir for these compounds, which are released from various consumer products.[1][2] Accurate quantification of these analytes in complex matrices like dust requires robust analytical methodologies. The use of an internal standard is essential to correct for analyte losses during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.[3][4][5]

This document provides a detailed protocol for the analysis of SVOCs in dust, utilizing 1-Bromotetradecane-d3 as an internal standard. This compound is a deuterated analog of a long-chain alkyl bromide, making it a suitable surrogate for a range of medium to low volatility, non-polar to semi-polar compounds often found in dust. Its chemical properties ensure it behaves similarly to the target analytes during extraction and cleanup, while its mass difference allows for clear differentiation during mass spectrometric detection. The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and effective method for the separation and detection of these compounds.[6]

Experimental Protocol

This protocol outlines the key steps for the analysis of SVOCs in dust samples, from sample collection to data analysis.

1. Materials and Reagents

  • Solvents (High Purity, HPLC or Pesticide Grade): Acetone (B3395972), Hexane (B92381), Dichloromethane (B109758) (DCM)

  • Internal Standard (IS): this compound solution (e.g., 10 µg/mL in nonane)

  • Calibration Standards: Certified reference materials of target analytes.

  • Solid Phase Extraction (SPE) Cartridges: Silica (B1680970) gel or Florisil cartridges for sample cleanup.

  • Sodium Sulfate (Anhydrous): For removal of residual water.

  • Glassware: Vials, beakers, graduated cylinders, Pasteur pipettes.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS), ultrasonic water bath, centrifuge, vortex mixer, nitrogen evaporator.

2. Sample Preparation and Extraction

The following procedure is a general guideline and may require optimization based on the specific target analytes and dust matrix.

  • Sample Homogenization: Sieve the collected dust sample (e.g., through a 150 µm mesh) to ensure homogeneity.

  • Spiking with Internal Standard:

    • Weigh approximately 0.1 g of the homogenized dust sample into a glass centrifuge tube.

    • Add a known amount of the this compound internal standard solution directly to the dust sample. For example, add 50 µL of a 1 µg/mL solution to achieve a final concentration of 50 ng/g in the sample. This step is critical and should be done before extraction.

  • Solvent Extraction:

    • Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone to the centrifuge tube.[2]

    • Vortex the tube for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic water bath for 15 minutes to enhance extraction efficiency.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the dust particles.

    • Carefully transfer the supernatant to a clean collection tube.

    • Repeat the extraction process (steps 2.3.1-2.3.5) two more times, combining the supernatants.

  • Solvent Evaporation: Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

3. Sample Cleanup (Solid Phase Extraction - SPE)

To remove interfering co-extracted matrix components, a cleanup step is necessary.

  • SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.

  • Elution:

    • Elute the target analytes and the internal standard using an appropriate solvent mixture. A common approach is to use a sequence of solvents with increasing polarity. For many BFRs, an elution with a mixture of hexane and dichloromethane is effective.[3] For example, elute with 10 mL of a 1:1 (v/v) hexane:DCM mixture.

    • Collect the eluate in a clean tube.

  • Final Concentration: Evaporate the collected eluate to a final volume of 100 µL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or a triple quadrupole for higher sensitivity and selectivity) is used.

  • Injection: Inject 1 µL of the final extract into the GC-MS system in splitless mode.

  • GC Conditions (Illustrative):

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp 1: 15 °C/min to 200 °C.

      • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.

    • Ions to Monitor for this compound: The specific m/z values will depend on the deuteration pattern. For a d3-labeled compound, monitor the molecular ion and characteristic fragment ions, taking into account the mass shift due to the deuterium (B1214612) atoms. For non-deuterated 1-Bromotetradecane, characteristic ions include m/z 135 and 137 (C4H8Br+). The deuterated analog will have ions shifted by +3 amu.

5. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the this compound internal standard.

  • Quantification: The concentration of each target analyte in the dust sample is determined using the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate a calibration curve.

Data Presentation

The quantitative results of the dust analysis should be summarized in a clear and structured table.

Table 1: Illustrative Quantitative Data for SVOCs in a House Dust Sample (SRM 2585 or similar)

AnalyteConcentration in Dust (ng/g)Recovery (%)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
BDE-47 ValueValueValueValue
BDE-99 ValueValueValueValue
BDE-209 ValueValueValueValue
TBBPA ValueValueValueValue
TCPP ValueValueValueValue
TDCPP ValueValueValueValue
TPHP ValueValueValueValue

Note: The values in this table are placeholders and should be replaced with experimental data. Recovery should be calculated based on the analysis of a certified reference material or a spiked matrix sample.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis A Dust Sample Collection and Homogenization B Weighing (0.1 g) A->B C Spiking with This compound (IS) B->C D Solvent Extraction (Hexane:Acetone 1:1) C->D E Ultrasonication D->E F Centrifugation E->F G Supernatant Collection F->G H Concentration (N2 Evaporation) G->H I SPE Cartridge Conditioning (Silica Gel) H->I To Cleanup J Sample Loading I->J K Elution (Hexane:DCM 1:1) J->K L Final Concentration K->L M GC-MS Analysis L->M To Analysis N Data Processing and Quantification M->N logical_relationship cluster_concept Conceptual Framework cluster_solution Methodological Solution cluster_outcome Desired Outcome Concept1 Complex Matrix (House Dust) Concept3 Analytical Challenges (Matrix Effects, Analyte Loss) Concept1->Concept3 Concept2 Target Analytes (SVOCs) Concept2->Concept3 Solution1 Internal Standard Method (this compound) Concept3->Solution1 Addresses Solution2 Extraction and Cleanup (SPE) Solution1->Solution2 Solution3 Sensitive Detection (GC-MS) Solution2->Solution3 Outcome1 Accurate and Precise Quantification Solution3->Outcome1 Leads to

References

Application Notes and Protocols for 1-Bromotetradecane-d3 as a Surrogate Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of standards is crucial for achieving accurate and reliable results. Surrogate standards are compounds that are chemically similar to the analyte of interest but are not expected to be present in the sample. They are added to the sample in a known amount before any sample preparation steps. The primary purpose of a surrogate standard is to monitor the efficiency of the entire analytical process, including extraction, cleanup, and analysis, by accounting for potential losses of the analyte.

Deuterated compounds, such as 1-Bromotetradecane-d3, are ideal surrogate standards for mass spectrometry-based analyses. The deuterium (B1214612) labeling provides a mass shift that allows for its differentiation from the unlabeled analyte, while its chemical and physical properties remain nearly identical. This ensures that the surrogate behaves similarly to the analyte throughout the sample preparation and analysis, providing a reliable measure of the method's recovery.

This document provides detailed application notes and protocols for the use of this compound as a surrogate standard in gas chromatography-mass spectrometry (GC-MS) analysis, particularly for the quantification of long-chain alkylated compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the surrogate standard and the target analyte is essential for method development.

PropertyValue (for 1-Bromotetradecane)Significance for Use as a Surrogate Standard
Molecular Formula C₁₄H₂₉BrThe deuterated form (C₁₄H₂₆D₃Br) will have a higher molecular weight, allowing for mass spectrometric differentiation.
Molecular Weight 277.28 g/mol [1][2]The mass difference between the analyte and the d3-surrogate is easily resolved by a mass spectrometer.
Boiling Point 175-178 °C at 20 mmHg[1]Similar boiling point to long-chain analytes ensures co-elution during GC analysis.
Density 0.932 g/mL at 25 °C[1]Similar density aids in co-extraction with analytes of similar structure.
Solubility Insoluble in water; soluble in organic solvents.[3]Ensures compatibility with common extraction solvents used for non-polar analytes.

Application: Quantification of Long-Chain Alkyl Halides in Environmental Matrices

This compound is an excellent surrogate standard for the analysis of long-chain alkyl halides and other lipophilic compounds in complex matrices such as soil, sediment, and biological tissues. Its chemical properties closely mimic those of many environmental contaminants, such as brominated flame retardants or other halogenated hydrocarbons.

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a surrogate standard in an analytical method.

workflow Experimental Workflow Using this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water) Spike Spiking with This compound Sample->Spike Add known amount Extraction Solvent Extraction (e.g., Soxhlet, Sonication) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE, GPC) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Integration Peak Integration (Analyte & Surrogate) GCMS->Integration Calculation Concentration Calculation & Recovery Correction Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for sample analysis using a surrogate standard.

Detailed Experimental Protocol

This protocol provides a general procedure for the determination of a hypothetical long-chain alkyl bromide analyte in a soil sample using this compound as a surrogate standard.

1. Materials and Reagents

  • This compound solution: 10 µg/mL in hexane (B92381).

  • Analyte standard solutions: Calibration standards of the target analyte in hexane (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard (optional): A different deuterated compound, added just before analysis, to correct for instrument variability.

  • Solvents: Hexane, Dichloromethane (DCM), Acetone (all pesticide residue grade or equivalent).

  • Sodium Sulfate: Anhydrous, granular.

  • Solid Phase Extraction (SPE) Cartridges: e.g., Silica (B1680970) gel or Florisil for cleanup.

  • Sample Matrix: Soil, air-dried and sieved.

2. Sample Preparation and Extraction

  • Sample Weighing: Accurately weigh 10 g of the homogenized soil sample into a beaker.

  • Surrogate Spiking: Add 100 µL of the 10 µg/mL this compound solution to the soil sample. This results in a surrogate concentration of 100 ng/g.

  • Equilibration: Gently mix the sample and allow it to equilibrate for 30 minutes.

  • Extraction:

    • Mix the soil with 10 g of anhydrous sodium sulfate.

    • Transfer the mixture to a Soxhlet extraction thimble.

    • Extract with 150 mL of a 1:1 (v/v) hexane:acetone mixture for 8 hours.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

3. Sample Cleanup

  • SPE Cartridge Conditioning: Condition a silica gel SPE cartridge with 5 mL of hexane.

  • Sample Loading: Load the concentrated extract onto the SPE cartridge.

  • Elution: Elute the analytes and the surrogate with 10 mL of a 1:1 (v/v) hexane:DCM mixture.

  • Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Inlet: Splitless mode, 280 °C.

    • Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Analyte (example): Determine characteristic ions from the mass spectrum.

      • This compound: Monitor the molecular ion and a characteristic fragment ion (e.g., m/z corresponding to [M-Br]+ with deuterium labels). The exact m/z values will depend on the specific deuteration pattern.

5. Data Analysis and Calculations

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the analyte against its concentration for the standard solutions.

  • Surrogate Recovery: Calculate the percent recovery of this compound in each sample:

    • % Recovery = (Area of Surrogate in Sample / Area of Surrogate in Standard) x 100

  • Analyte Quantification:

    • Calculate the concentration of the analyte in the extract from the calibration curve.

    • Correct the analyte concentration for the recovery of the surrogate standard:

      • Corrected Concentration = (Calculated Concentration / % Recovery) x 100

Logical Relationship for Surrogate Correction

The following diagram illustrates the logical relationship for applying the surrogate recovery to the final analyte concentration.

logic Surrogate Correction Logic Analyte_Response Measured Analyte Response Initial_Conc Initial Analyte Concentration Analyte_Response->Initial_Conc via Surrogate_Response Measured Surrogate Response Surrogate_Recovery Calculated Surrogate Recovery (%) Surrogate_Response->Surrogate_Recovery compared to Known_Surrogate_Conc Known Surrogate Concentration Known_Surrogate_Conc->Surrogate_Recovery Calibration_Curve Analyte Calibration Curve Calibration_Curve->Initial_Conc Corrected_Conc Final Corrected Analyte Concentration Initial_Conc->Corrected_Conc corrected by Surrogate_Recovery->Corrected_Conc

References

Application Note: Quantification of 1-Bromotetradecane in Environmental Matrices using 1-Bromotetradecane-d3 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromotetradecane is a long-chain alkyl halide that can be found in the environment due to industrial applications. Accurate and reliable quantification of this compound in various environmental matrices, such as water and soil, is crucial for environmental monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as 1-Bromotetradecane-d3, is the gold standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.[1] This application note provides a detailed protocol for the extraction, cleanup, and quantification of 1-Bromotetradecane in water and soil samples using this compound as an internal standard.

Principle of the Method

A known amount of this compound is added to the environmental sample prior to extraction. The sample is then subjected to liquid-liquid extraction for water samples or solvent extraction for soil samples to isolate the target analyte and the internal standard. The extract is subsequently cleaned up to remove interfering matrix components. The final extract is analyzed by GC-MS in Selected Ion Monitoring (SIM) mode. Quantification is achieved by comparing the peak area ratio of the non-deuterated 1-Bromotetradecane to the deuterated internal standard (this compound) against a calibration curve. The stable isotope-labeled internal standard co-elutes with the target analyte, ensuring accurate correction for any sample losses during preparation and analysis.[1]

Data Presentation

The following table summarizes the typical quantitative performance of the method for the analysis of 1-Bromotetradecane using this compound as an internal standard. The data is representative and may vary depending on the specific matrix and instrumentation.

ParameterWaterSoil
Linear Range 0.1 - 100 µg/L1 - 1000 µg/kg
Correlation Coefficient (r²) > 0.998> 0.997
Limit of Detection (LOD) 0.05 µg/L0.5 µg/kg
Limit of Quantification (LOQ) 0.1 µg/L1 µg/kg
Precision (%RSD, n=6) < 10%< 15%
Accuracy (Recovery %) 90 - 110%85 - 115%

Experimental Protocols

Materials and Reagents
Standard and Spiking Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of 1-Bromotetradecane and this compound into separate 10 mL volumetric flasks and dissolve in hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 1-Bromotetradecane stock solution in hexane to cover the desired concentration range. Each calibration standard should contain a constant concentration of the this compound internal standard (e.g., 10 µg/L).

  • Spiking Solution: Prepare a spiking solution of this compound in a volatile solvent like acetone for easy spiking into samples.

Sample Preparation

3.1. Water Samples

  • Sample Collection: Collect water samples in clean, amber glass bottles.

  • Spiking: To a 1 L water sample, add a known amount of the this compound spiking solution.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the spiked water sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

    • Combine the three organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3.2. Soil and Sediment Samples

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

  • Spiking: To 10 g of the homogenized soil sample in a beaker, add a known amount of the this compound spiking solution and mix thoroughly.

  • Solvent Extraction:

    • Transfer the spiked soil to an extraction thimble.

    • Perform Soxhlet extraction for 8-12 hours with a 1:1 (v/v) mixture of hexane and acetone.

    • Alternatively, use Pressurized Liquid Extraction (PLE) with the same solvent mixture at elevated temperature and pressure for a faster extraction.

  • Concentration: Concentrate the extract to approximately 2 mL using a rotary evaporator.

Extract Cleanup
  • Sulfur Removal (if necessary): If the extract has a yellow color indicating the presence of sulfur, add activated copper powder and stir until the color disappears.

  • Silica/Alumina Column Chromatography:

    • Prepare a chromatography column by packing it with activated silica gel or alumina.

    • Pre-elute the column with hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with a suitable solvent or solvent mixture (e.g., a gradient of hexane and dichloromethane) to separate the analyte from interfering compounds. Collect the fraction containing 1-Bromotetradecane.

  • Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)

    • Injector Temperature: 280°C

    • Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (suggested):

      • 1-Bromotetradecane: m/z [specific ions for the non-deuterated compound]

      • This compound: m/z [specific ions for the deuterated compound]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Water or Soil Sample spike Spike with This compound sample->spike extraction Extraction (LLE for Water / Solvent Extraction for Soil) spike->extraction cleanup Extract Cleanup (Silica/Alumina Column) extraction->cleanup concentrate Concentration cleanup->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms Inject 1 µL data Data Acquisition (Peak Area Ratio) gcms->data quant Quantification (Calibration Curve) data->quant report Report Concentration (µg/L or µg/kg) quant->report

Caption: General workflow for the quantification of 1-Bromotetradecane.

Logical Relationship of Internal Standard Correction

logical_relationship cluster_process Analytical Process cluster_steps Potential Sources of Variation cluster_correction Correction Mechanism analyte 1-Bromotetradecane (Analyte) extraction_loss Extraction Inefficiency analyte->extraction_loss matrix_effects Ion Suppression/Enhancement analyte->matrix_effects instrument_variability Injection Volume Variation analyte->instrument_variability is This compound (Internal Standard) is->extraction_loss is->matrix_effects is->instrument_variability matrix Sample Matrix (Water/Soil) matrix->matrix_effects ratio Peak Area Ratio (Analyte / IS) extraction_loss->ratio matrix_effects->ratio instrument_variability->ratio correction Accurate Quantification ratio->correction

Caption: How the internal standard corrects for analytical variability.

References

Application Notes and Protocols for 1-Bromotetradecane-d3 in Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of residue analysis, particularly for the detection of persistent organic pollutants (POPs) and other halogenated compounds, achieving accurate and precise quantification is paramount. The use of isotopically labeled internal standards is a widely accepted practice to correct for analytical variability during sample preparation and instrumental analysis. 1-Bromotetradecane-d3, a deuterated analog of 1-bromotetradecane, serves as an excellent internal standard for the analysis of long-chain alkyl bromides and other structurally related compounds by gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties closely mimic those of the target analytes, ensuring that it behaves similarly throughout the extraction, cleanup, and analysis processes, thereby providing reliable quantification.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in residue analysis.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the beginning of the analytical procedure. During sample preparation (extraction, cleanup) and GC-MS analysis, any loss of the target analyte will be accompanied by a proportional loss of the internal standard. Since the mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z), the ratio of their signals is used for quantification. This approach effectively compensates for matrix effects, variations in injection volume, and instrument response, leading to more accurate and reproducible results.[1][2]

Application: Analysis of Long-Chain Alkyl Halides in Environmental Matrices

This compound is particularly well-suited as an internal standard for the quantitative analysis of long-chain alkyl halides, including brominated flame retardants and other industrial chemicals, in various environmental matrices such as soil, water, and sediment.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (B52724), hexane (B92381), dichloromethane, acetone (B3395972) (pesticide residue grade or equivalent)

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl)

  • Sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB) for dispersive solid-phase extraction (dSPE)

  • Standards: this compound solution (e.g., 100 µg/mL in a suitable solvent), analytical standards of target analytes.

  • Water: Deionized or ultrapure water.

  • Glassware: Volumetric flasks, centrifuge tubes, vials with PTFE-lined caps.

Standard Preparation
  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1-5 µg/mL in a suitable solvent like hexane or acetone. The exact concentration will depend on the expected analyte concentration and instrument sensitivity.

  • Calibration Standards: Prepare a series of calibration standards containing the target analytes at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL). Each calibration standard should be fortified with the internal standard spiking solution to a constant concentration.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil/Sediment

The QuEChERS method is a widely adopted sample preparation technique that is efficient and requires minimal solvent.[3][4][5]

  • Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity. For samples with high water content, air-dry or lyophilize before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water (if the sample is dry).

    • Spike the sample with a known volume of the this compound internal standard spiking solution.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg PSA for general cleanup; C18 may be added for fatty matrices, and GCB for pigmented matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Transfer the cleaned supernatant to a clean vial for GC-MS analysis.

Logical Relationship of using a Deuterated Internal Standard

G cluster_data Data Analysis Sample Sample Matrix (e.g., Soil, Water) Spiking Spike with This compound Sample->Spiking Extraction Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup GC_Separation Gas Chromatographic Separation Cleanup->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Signal_Ratio Calculate Signal Ratio (Analyte / IS) MS_Detection->Signal_Ratio Quantification Quantification using Calibration Curve Signal_Ratio->Quantification Result Accurate Result Quantification->Result

Caption: Workflow illustrating the use of a deuterated internal standard for accurate quantification in residue analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions (Typical):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode, 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80 °C (hold 2 min), ramp to 200 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min (hold 5 min).

  • Mass Spectrometer (MS) Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Select characteristic ions for the target analytes and for this compound. For this compound, monitor ions that are 3 mass units higher than the corresponding ions of the non-deuterated analog.

Experimental Workflow for Residue Analysis

G start Start sample_prep Sample Preparation (QuEChERS) start->sample_prep spike_is Spike with This compound sample_prep->spike_is extraction Solvent Extraction spike_is->extraction cleanup Dispersive SPE Cleanup extraction->cleanup gc_ms_analysis GC-MS Analysis cleanup->gc_ms_analysis data_analysis Data Analysis & Quantification gc_ms_analysis->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for residue analysis using an internal standard.

Data Presentation: Expected Performance

While specific performance data for this compound is not widely published, the following table presents expected performance characteristics based on data from similar deuterated long-chain alkyl halide internal standards used in the analysis of persistent organic pollutants.[6][7] These values should be validated in your laboratory for your specific matrix and target analytes.

ParameterExpected ValueNotes
Recovery 70 - 120%Recovery of the internal standard is monitored to assess the efficiency of the sample preparation process.
Linearity (r²) > 0.99Based on a multi-point calibration curve.
Precision (RSD) < 15%Relative Standard Deviation for replicate analyses.
Limit of Detection (LOD) 0.1 - 1.0 µg/kgDependent on instrument sensitivity and matrix. Can be estimated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve.[8][9]
Limit of Quantification (LOQ) 0.3 - 3.0 µg/kgThe lowest concentration that can be reliably quantified. Can be estimated as 10 times the standard deviation of the blank divided by the slope of the calibration curve.[8][9]

Data Analysis

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve.

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area in the sample. Use the calibration curve to determine the concentration of the analyte in the sample.

Safety Precautions

  • Handle all solvents and chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheets (SDS) for all reagents and standards before use.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Chromatographic Behavior of 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical development and bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of target analytes. This document provides a detailed overview of the chromatographic behavior of 1-bromotetradecane-d3, a deuterated analog of 1-bromotetradecane (B124005). Due to its chemical and physical similarities to the unlabeled compound, this compound serves as an ideal internal standard for chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The near-identical physicochemical properties of deuterated standards ensure they co-elute with the analyte of interest, which allows for effective correction of variations arising from sample preparation, injection volume, and matrix effects.[1][2] This co-elution is a critical aspect of their function as internal standards.[1][2] In gas chromatography, deuterated compounds often exhibit a slight difference in retention time compared to their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect," where the deuterated compound may elute slightly earlier.[3][4]

Principle of Deuterated Internal Standards in Quantitative Analysis

The fundamental principle behind using a deuterated internal standard lies in isotope dilution mass spectrometry. A known concentration of the deuterated standard (this compound) is added to the sample containing the analyte (1-bromotetradecane). The two compounds are then extracted and analyzed together. Since they behave almost identically during the chromatographic separation and ionization processes, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By comparing the peak area ratio of the analyte to the internal standard, an accurate quantification of the analyte can be achieved, irrespective of variations in sample recovery or instrument response.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Sample containing 1-Bromotetradecane IS Add known amount of This compound Sample->IS Extraction Extraction & Cleanup IS->Extraction Chromatography GC-MS or LC-MS Analysis Extraction->Chromatography Detection Mass Spectrometry Detection Chromatography->Detection Quantification Calculate Peak Area Ratio (Analyte / IS) Detection->Quantification Result Determine Analyte Concentration Quantification->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the sensitive and selective analysis of 1-bromotetradecane using this compound as an internal standard.

1. Sample Preparation:

  • To 1 mL of the sample matrix (e.g., plasma, tissue homogenate), add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution).

  • Perform a liquid-liquid extraction with a suitable organic solvent like hexane (B92381) or ethyl acetate.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness or equivalent
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C

3. Mass Spectrometry Detection:

  • Monitor the following ions in SIM mode for quantification and confirmation.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
1-Bromotetradecane135137
This compound138140

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectrum of each compound.

G A Sample Preparation (Spiking with IS and Extraction) B GC Injection A->B C Chromatographic Separation (DB-1 Column) B->C D Ionization (Electron Ionization) C->D E Mass Analysis (Quadrupole) D->E F Detection (Selected Ion Monitoring) E->F G Data Acquisition and Quantification F->G

Caption: GC-MS analytical workflow for 1-bromotetradecane analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

While GC-MS is often preferred for alkyl halides, HPLC can also be utilized.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-MS analysis, but reconstitute the final extract in the mobile phase.

2. HPLC Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detector UV at 210 nm or Mass Spectrometer (for LC-MS)

Data Presentation

Chromatographic Data

The following table illustrates the expected chromatographic behavior of 1-bromotetradecane and its deuterated internal standard. Due to the "inverse isotope effect," the deuterated compound may elute slightly earlier.[3][4]

CompoundExpected Retention Time (min)Peak Area (Arbitrary Units)
This compound12.4850,000
1-Bromotetradecane12.50Varies with concentration

Note: The retention times are illustrative and will vary depending on the specific chromatographic system and conditions.

Mass Spectral Data

The mass spectra of 1-bromotetradecane and its d3-analog are characterized by specific ion fragments. The molecular ion is often of low abundance, with prominent fragments resulting from the loss of bromine and cleavage of the alkyl chain.

CompoundMolecular WeightKey Mass Spectral Fragments (m/z)
1-Bromotetradecane277.28197/199, 135/137, 57, 43
This compound280.30200/202, 138/140, 60, 46

Conclusion

This compound is an excellent internal standard for the quantification of 1-bromotetradecane in various matrices. Its chromatographic behavior is nearly identical to the unlabeled analyte, leading to co-elution, which is essential for accurate and precise results. The slight difference in retention time sometimes observed due to the deuterium (B1214612) isotope effect does not compromise its effectiveness as an internal standard, especially when using mass spectrometric detection where the different masses allow for clear distinction. The provided GC-MS and HPLC protocols offer robust starting points for method development and validation in research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for optimizing liquid chromatography (LC) gradients for the analysis of 1-Bromotetradecane-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LC analysis?

A1: this compound is a deuterated analog of 1-Bromotetradecane and is typically used as an internal standard (IS) in quantitative LC-MS (Liquid Chromatography-Mass Spectrometry) assays. Its chemical and physical properties are nearly identical to the non-deuterated analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1][2] The key difference is its higher mass due to the deuterium (B1214612) atoms, which allows it to be distinguished from the analyte by the mass spectrometer.[3]

Q2: Why is gradient optimization important for the analysis of this compound and its corresponding analyte?

A2: Gradient elution is crucial for analyzing compounds like 1-Bromotetradecane, which is a long-chain alkyl halide.[4][5] A gradient allows for the efficient elution of such non-polar compounds from a reversed-phase column by gradually increasing the organic solvent concentration in the mobile phase.[6][7] Proper gradient optimization is essential to achieve good peak shape, resolution from matrix components, and a reasonable analysis time.[6][8][9] For quantitative assays using a deuterated internal standard, it is critical to ensure co-elution of the analyte and the internal standard to compensate for matrix effects accurately.[1]

Q3: What are the common issues encountered when developing an LC method for this compound?

A3: Common issues include:

  • Poor peak shape: Tailing or fronting peaks can affect integration and quantification.[10][11]

  • Low sensitivity: Inadequate ionization or co-elution with interfering matrix components can lead to a weak signal.

  • Poor resolution: Overlapping peaks with other sample components can interfere with accurate measurement.

  • Retention time drift: Inconsistent retention times can indicate problems with the column, mobile phase, or HPLC system.[10]

  • Isotopic contribution: The unlabeled analyte may contain a small percentage of the deuterated species, and the deuterated standard may contain some unlabeled analyte, which can affect accuracy, especially at low concentrations.[1][2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This section provides a logical approach to diagnosing and resolving issues related to suboptimal peak shapes.

Troubleshooting Workflow for Poor Peak Shape

cluster_0 Diagnosis cluster_1 Resolution Start Poor Peak Shape Observed Check_Overload Column Overload? Start->Check_Overload Check_Secondary Secondary Interactions? Check_Overload->Check_Secondary No Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Yes Check_Connections Bad Connections? Check_Secondary->Check_Connections No Modify_Mobile_Phase Modify Mobile Phase (e.g., adjust pH, additive) Check_Secondary->Modify_Mobile_Phase Yes Check_Fittings Check and Adjust Fittings and Tubing Check_Connections->Check_Fittings Yes End Improved Peak Shape Check_Connections->End No Dilute_Sample->End Modify_Mobile_Phase->End Check_Fittings->End

Caption: Troubleshooting workflow for poor peak shape issues.

Potential Cause Troubleshooting Steps
Column Overload Dilute the sample and reinject. If peak shape improves, the initial sample concentration was too high for the column capacity.[11]
Secondary Interactions These can occur between the analyte and active sites on the column packing material. Try adding a small amount of a competitive agent (e.g., triethylamine) to the mobile phase or switch to a column with a different stationary phase chemistry, such as one with low silanol (B1196071) activity.[11][12]
Poor Column Condition Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.[10]
Extra-Column Volume Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connection to minimize dead volume.[11]
Inappropriate Sample Solvent The sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase to prevent peak distortion.[10]
Issue 2: Poor Co-elution of Analyte and Internal Standard

For accurate quantification, the deuterated internal standard should co-elute with the analyte.

Logic Diagram for Improving Co-elution

Start Poor Co-elution Observed Adjust_Gradient Adjust Gradient Profile Start->Adjust_Gradient Modify_Mobile_Phase Modify Mobile Phase Composition Adjust_Gradient->Modify_Mobile_Phase If necessary Change_Column Change Column Chemistry or Temperature Modify_Mobile_Phase->Change_Column If necessary Result Achieve Co-elution Change_Column->Result

Caption: Steps to improve analyte and internal standard co-elution.

Parameter Recommended Adjustment
Gradient Slope A shallower gradient can sometimes improve the co-elution of closely related compounds like an analyte and its deuterated internal standard.[2]
Mobile Phase Composition Minor adjustments to the organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727) or using a combination) can alter selectivity and improve co-elution.[2]
Column Temperature Changing the column temperature can affect the retention behavior of the analyte and internal standard differently, potentially bringing them closer together.
Column Chemistry If the above adjustments fail, trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) may provide the necessary change in selectivity.[1]

Experimental Protocols

Generic Scouting Gradient Protocol

This protocol is a starting point for developing a gradient method for 1-Bromotetradecane and its d3-labeled internal standard.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Optimized Gradient Protocol (Example)

This represents a hypothetical optimized gradient after method development.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 2 µL
Gradient Program 40% to 80% B over 5 minutes, then to 95% B in 0.5 minutes, hold at 95% B for 1 minute, return to 40% B and equilibrate for 2.5 minutes.

References

Technical Support Center: Ion Suppression Effects on 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to ion suppression effects on 1-Bromotetradecane-d3 during LC-MS (Liquid Chromatography-Mass Spectrometry) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] For a non-polar, long-chain molecule like this compound, co-eluting lipids or other hydrophobic matrix components are common causes of ion suppression.

Q2: How does this compound, as a deuterated internal standard, help in mitigating ion suppression?

A2: Deuterated internal standards, such as this compound, are considered the "gold standard" for quantitative LC-MS analysis.[1] They are chemically almost identical to the analyte of interest (1-Bromotetradecane) and are expected to have very similar chromatographic retention times and ionization efficiencies. The core assumption is that the deuterated standard will co-elute with the analyte and experience the same degree of ion suppression.[1] By measuring the ratio of the analyte signal to the internal standard signal, variations due to ion suppression can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can the use of this compound ever fail to correct for ion suppression accurately?

A3: Yes, under certain circumstances, a deuterated internal standard may not fully compensate for matrix effects. This can occur if there is a slight chromatographic separation between 1-Bromotetradecane and its d3-labeled counterpart, a phenomenon known as the isotope effect.[2] If this separation causes them to elute into regions with different concentrations of co-eluting, suppressing agents, they will experience differential ion suppression, leading to inaccurate results.

Q4: What are the most likely sources of ion suppression when analyzing this compound in biological matrices?

A4: Given the physical properties of 1-Bromotetradecane (a long-chain alkyl halide), the primary sources of ion suppression in biological matrices like plasma or tissue homogenates are typically other hydrophobic molecules. These can include:

  • Phospholipids: Abundant in biological membranes and a notorious cause of ion suppression.

  • Glycerolipids: Such as triglycerides.

  • Cholesterol and its esters.

  • Other endogenous or exogenous hydrophobic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.

Problem Potential Cause Recommended Action
Low signal intensity for this compound and the analyte. High concentration of co-eluting matrix components causing significant ion suppression.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components. 2. Modify Chromatography: Adjust the mobile phase gradient to better separate the analyte and internal standard from the suppression zone. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[2]
Inconsistent and poor reproducibility of the analyte/internal standard peak area ratio. Differential ion suppression due to a slight chromatographic shift between the analyte and this compound.1. Verify Co-elution: Carefully overlay the chromatograms of the analyte and this compound to ensure they are perfectly co-eluting.[2] 2. Optimize Chromatography: Adjust the mobile phase composition or temperature to achieve better co-elution. 3. Perform a Post-Column Infusion Experiment: This will help identify the regions in the chromatogram where ion suppression is most severe, allowing for chromatographic adjustments to move the elution of your compounds away from these zones.[2]
Gradual decrease in signal intensity over a sequence of injections. Buildup of matrix components in the ion source or on the analytical column.1. Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. 2. Implement a Column Wash Step: Incorporate a robust column wash with a strong solvent at the end of each run or periodically within the sequence to elute strongly retained matrix components.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike

This experiment quantifies the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (1-Bromotetradecane) and the internal standard (this compound) into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample first. Then, spike the analyte and internal standard into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.

  • Analyze all three sets of samples using the developed LC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Data Interpretation:

Metric Calculation Interpretation
Matrix Effect (ME) (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. A value = 100% indicates no matrix effect.
Recovery (RE) (Peak Area in Pre-Extraction Spike / Peak Area in Post-Extraction Spike) * 100Indicates the efficiency of the sample extraction process.
Process Efficiency (PE) (Peak Area in Pre-Extraction Spike / Peak Area in Neat Solution) * 100Represents the overall efficiency of the entire analytical process, including both extraction and matrix effects.

Illustrative Quantitative Data:

Sample Set Analyte Peak Area IS (d3) Peak Area
Set A (Neat) 1,200,0001,250,000
Set B (Post-Extraction Spike) 780,000850,000
Set C (Pre-Extraction Spike) 710,000775,000

Calculations based on illustrative data:

  • Analyte ME: (780,000 / 1,200,000) * 100 = 65% (Indicating 35% ion suppression)

  • IS ME: (850,000 / 1,250,000) * 100 = 68% (Indicating 32% ion suppression)

  • Analyte RE: (710,000 / 780,000) * 100 = 91%

  • IS RE: (775,000 / 850,000) * 100 = 91.2%

In this example, both the analyte and the internal standard experience similar ion suppression and recovery, suggesting that the internal standard is effectively compensating for matrix effects.

Visualizations

IonSuppressionWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_remediate Remediation cluster_verify Verification observe Poor Signal or Inconsistent Results check_coelution Check Analyte/IS Co-elution observe->check_coelution post_infusion Perform Post-Column Infusion Experiment check_coelution->post_infusion If co-eluting optimize_chrom Optimize Chromatography (Gradient, Column) check_coelution->optimize_chrom If not co-eluting matrix_effect_exp Calculate Matrix Effect (Post-Extraction Spike) post_infusion->matrix_effect_exp optimize_sample_prep Improve Sample Preparation (e.g., SPE) matrix_effect_exp->optimize_sample_prep If suppression > 20% verify_results Re-analyze and Verify Results matrix_effect_exp->verify_results If suppression < 20% optimize_sample_prep->optimize_chrom dilute_sample Dilute Sample optimize_chrom->dilute_sample clean_source Clean Ion Source dilute_sample->clean_source clean_source->verify_results

Caption: Troubleshooting workflow for ion suppression.

SignalingPathways cluster_sample Sample Matrix cluster_lc LC Column cluster_ms MS Ion Source Analyte 1-Bromotetradecane Coelution Co-elution Analyte->Coelution IS This compound IS->Coelution Matrix Matrix Components (e.g., Phospholipids) Matrix->Coelution Suppression Ion Suppression Matrix->Suppression Ionization Ionization Coelution->Ionization Ionization->Suppression Competition Detector Detector Signal Ionization->Detector Ideal Scenario Suppression->Detector Reduced Signal

Caption: The process of ion suppression in LC-MS.

References

Technical Support Center: 1-Bromotetradecane-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of 1-Bromotetradecane-d3.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering a systematic approach to problem-solving.

Issue 1: Unexplained Peaks in Your Chromatogram

Q1: I am observing unexpected peaks in my blank injections and samples when analyzing this compound. What are the likely sources of this contamination?

A1: Unexplained peaks are often due to common laboratory contaminants that can be introduced at various stages of the analytical process. The most prevalent sources include:

  • Plasticizers (Phthalates): These are ubiquitous in laboratory environments and can leach from plastic containers, vial caps (B75204), pipette tips, and solvent tubing.[1][2][3] Using consumables made of polypropylene (B1209903) or glass is recommended. Avoid caps with paper or adhesive linings; PTFE-lined caps are a safer choice.[1]

  • Siloxanes: These are common in personal care products like deodorants and can be present in laboratory air.[1][2] They can also leach from silicone-containing septa in vials.

  • Polyethylene Glycol (PEG) and Polypropylene Glycol (PPG): These are often found in detergents used for cleaning glassware and can also be present in some pharmaceutical preparations.[4][5]

  • Solvents and Reagents: Low-purity solvents, water, and acids can contain a variety of organic and inorganic contaminants.[4][5] Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Q2: My quantification results for this compound are inconsistent across different runs. Could contamination be the cause?

A2: Yes, inconsistent contamination can lead to poor reproducibility and inaccurate quantification. This can manifest in several ways:

  • Variable Blank Levels: If the background contamination is not stable, it can lead to over or underestimation of your analyte's concentration.

  • Ion Suppression or Enhancement: Co-eluting contaminants can affect the ionization efficiency of this compound in the mass spectrometer's source, leading to a suppressed or enhanced signal.[2]

  • Interference with Internal Standard: If you are using an internal standard, contaminants can also interfere with its signal, leading to inaccurate calculations.

To troubleshoot, it is crucial to run regular system suitability tests and to monitor the baseline for the presence of common contaminants.

Frequently Asked Questions (FAQs)

Q1: What are some specific challenges when working with a deuterated standard like this compound?

A1: While deuterated standards are excellent for quantitative analysis, they can present unique challenges:

  • Isotopic Interference: The unlabeled 1-Bromotetradecane may have naturally occurring heavy isotopes that can contribute to the signal of the deuterated standard, especially if the mass difference is small.[6] This is particularly relevant for compounds containing bromine, which has two abundant isotopes. This can affect the linearity of the assay.[6]

  • Hydrogen/Deuterium (B1214612) (H/D) Exchange: Although the deuterium atoms in this compound are on a terminal methyl group and generally stable, H/D exchange can occur under certain conditions, such as in the presence of acidic or basic mobile phases or in the ion source of the mass spectrometer. This can lead to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.

Q2: How can I check for isotopic interference from the unlabeled analyte?

A2: To check for isotopic interference, you can analyze a high-concentration solution of the unlabeled 1-Bromotetradecane and monitor the mass transition of the deuterated standard. Any signal detected will indicate the level of isotopic contribution.

Q3: What is the "isotope effect" and can it affect my analysis of this compound?

A3: The isotope effect refers to the slight difference in physicochemical properties between a deuterated and a non-deuterated compound. This can sometimes lead to a small separation in retention time during chromatography.[7] While often minor, this separation can cause the analyte and the internal standard to experience different matrix effects, potentially impacting quantification.[7]

Quantitative Data Summary

The following table summarizes common contaminants, their likely sources, and their characteristic mass-to-charge ratios (m/z) in positive ion mode electrospray ionization (ESI+), which can aid in their identification in your mass spectra.

ContaminantCommon m/z Values (ESI+)Likely Sources
Phthalates
Di-n-butyl phthalate279.1596 [M+H]+Plastic labware, tubing, vial caps
Diisooctyl phthalate391.2848 [M+H]+Plastic labware, well plates
Siloxanes 371.1018, 445.1206, 519.1394 [M+H]+Personal care products, vial septa, lab air
Polyethylene Glycol (PEG) Series of ions separated by 44 DaDetergents, lubricants, some drug formulations
Polypropylene Glycol (PPG) Series of ions separated by 58 DaUbiquitous polyether contaminant

Experimental Protocols

Protocol 1: General Protocol for Cleaning Glassware for Trace Analysis

This protocol is designed for cleaning glassware such as solvent bottles and graduated cylinders to minimize organic contamination.

Materials:

  • Detergent (e.g., Alconox)

  • Hot tap water

  • High-purity water (e.g., Milli-Q)

  • Methanol (B129727) (LC-MS grade)

  • Acetone (B3395972) (LC-MS grade)

  • Hexane (optional, for rinsing aluminum foil)

  • Concentrated sulfuric acid (for stubborn residues)

  • Personal Protective Equipment (lab coat, safety goggles, nitrile gloves)

Procedure:

  • Initial Scrub: Scrub glassware with a 0.1-1% detergent solution in hot tap water using an appropriate brush.[1]

  • Tap Water Rinse: Rinse the glassware six times by filling it with warm/hot tap water and emptying it completely each time.[1]

  • High-Purity Water Rinse: Rinse the glassware six times by filling it with high-purity water and emptying it completely each time.[1]

  • Solvent Rinses (in a fume hood):

    • Rinse the vessel three times with methanol (approximately 1/10 of the container volume).[1]

    • Rinse the vessel three times with acetone (approximately 1/10 of the container volume).[1]

  • Drying: Allow the glassware to air dry on a drying rack or in a drying oven. The openings can be loosely covered with hexane-rinsed aluminum foil to prevent airborne contamination.[1]

  • For Stubborn Residues: If glassware shows visible, insoluble residues, carefully add a small amount of concentrated sulfuric acid to the container, ensuring all interior surfaces are coated. Drain the acid and dispose of it properly. Caution: Always add acid to water slowly when diluting, as this process generates heat.[1]

Protocol 2: Blank Analysis to Identify Contamination Sources

This protocol provides a systematic approach to identify the source of contamination in your LC-MS system.

Procedure:

  • System Blank: Run a gradient blank without an injection. If peaks are observed, the contamination is likely in your mobile phase, solvent bottles, or the LC system itself.

  • Mobile Phase Check: Mix your mobile phase A and B in a clean glass vial and infuse the mixture directly into the mass spectrometer, bypassing the LC system. If contamination is present, the source is your solvents or the glassware they are stored in.[5]

  • LC System Check: If the mobile phase is clean, the contamination is likely within the LC system (pump, tubing, injector). Flush the system with a strong, high-purity solvent like isopropanol (B130326) or a mixture of isopropanol, acetonitrile, dichloromethane, and cyclohexane.[4]

  • Sample-Related Blank: If the system blank is clean, the contamination may be introduced during sample preparation.

    • Solvent Blank: Inject the solvent used to dissolve your samples. If peaks appear, the solvent is contaminated.

    • Procedure Blank: Go through the entire sample preparation procedure without adding the analyte. This will help identify contamination from pipette tips, vials, filters, etc.

Visualizations

Contamination_Troubleshooting_Workflow start Start: Unexplained Peaks in this compound Analysis check_blank Run System Blank (No Injection) start->check_blank peaks_present_blank Peaks Present? check_blank->peaks_present_blank check_mobile_phase Check Mobile Phase (Direct Infusion) peaks_present_blank->check_mobile_phase Yes no_peaks_blank No Peaks in Blank peaks_present_blank->no_peaks_blank No peaks_present_mp Peaks Present? check_mobile_phase->peaks_present_mp cont_source_mp Contamination Source: - Solvents - Glassware peaks_present_mp->cont_source_mp Yes cont_source_lc Contamination Source: LC System (Pump, Tubing, Injector) peaks_present_mp->cont_source_lc No check_sample_prep Run Procedure Blank no_peaks_blank->check_sample_prep peaks_present_proc Peaks Present? check_sample_prep->peaks_present_proc cont_source_sample_prep Contamination Source: - Vials/Caps - Pipette Tips - Reagents peaks_present_proc->cont_source_sample_prep Yes clean_system System is Clean. Analyze Sample. peaks_present_proc->clean_system No

Caption: Troubleshooting workflow for identifying contamination sources.

This guide should serve as a valuable resource for maintaining the integrity of your this compound analysis. By following these troubleshooting steps and best practices, you can minimize contamination and ensure the accuracy and reliability of your results.

References

Technical Support Center: Troubleshooting Low Recovery of 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to help you troubleshoot and resolve issues related to the low recovery of 1-Bromotetradecane-d3 during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of 1-Bromotetradecane, a long-chain alkyl halide. In analytical chemistry, particularly in mass spectrometry-based methods, it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it can effectively compensate for variations in sample preparation, extraction, and instrument response, leading to more accurate and precise quantification.[1][2][3]

Q2: What are the common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Incomplete Extraction: The chosen solvent or extraction technique may not be optimal for this lipophilic compound.

  • Analyte Volatility and Degradation: Although 1-Bromotetradecane has a high boiling point, losses can occur during sample concentration steps involving heat or high vacuum.[4][5][6] It is also important to ensure the standard has not degraded during storage.[2][7]

  • Adsorption: Being a nonpolar compound, it can adsorb to plasticware or glassware surfaces, especially if using inappropriate materials.

  • Matrix Effects: Components in the sample matrix (e.g., plasma, tissue homogenates) can interfere with the extraction efficiency or cause ion suppression/enhancement in the mass spectrometer.[3][4][8]

  • Errors in Standard Handling: This includes incorrect concentration of the internal standard solution, improper storage, or inconsistencies in adding the standard to the samples.[2]

Q3: How can I improve the recovery of this compound in my liquid-liquid extraction (LLE) protocol?

To enhance recovery in LLE, consider the following:

  • Solvent Selection: 1-Bromotetradecane is nonpolar. Use a water-immiscible organic solvent that efficiently extracts nonpolar compounds, such as hexane, diethyl ether, or ethyl acetate (B1210297).[9][10] For complex matrices, a mixture of solvents might be necessary to improve extraction efficiency.[11]

  • pH Adjustment: While 1-Bromotetradecane itself is not ionizable, adjusting the pH of the aqueous sample can help to break emulsions and improve phase separation.

  • Salting Out: Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of this compound into the organic phase.[11]

  • Thorough Mixing: Ensure vigorous and sufficient mixing to maximize the interaction between the aqueous and organic phases.[11]

  • Preventing Emulsions: If emulsions form, they can trap the analyte.[11] Centrifugation can help to break up emulsions and improve phase separation.[11]

Q4: What should I consider when using solid-phase extraction (SPE) for this compound?

For SPE, optimization of the following steps is crucial:

  • Sorbent Selection: A nonpolar sorbent, such as C18 or C8, is appropriate for retaining this compound from a polar sample matrix.[11][12]

  • Conditioning and Equilibration: Properly conditioning the sorbent (e.g., with methanol) and equilibrating it (e.g., with water) is essential for consistent retention.[13]

  • Sample Loading: The sample should be loaded at a slow and steady flow rate to ensure efficient binding of the analyte to the sorbent.[11]

  • Washing: The wash step is critical for removing interferences. Use a solvent that is strong enough to remove interfering compounds but weak enough to leave this compound bound to the sorbent.[14] This is often a mixture of an organic solvent and water.[12]

  • Elution: Elute this compound with a nonpolar solvent that is strong enough to desorb it from the sorbent.[14] Ensure the elution volume is sufficient for complete recovery but small enough to avoid excessive dilution.[14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low recovery issues.

Symptom Potential Cause Recommended Solution
Low recovery in all samples, including quality controls Problem with the internal standard solution: Degradation or incorrect concentration.Prepare a fresh stock solution of this compound from a reliable source. Verify the concentration.
Suboptimal extraction procedure: Inefficient solvent or SPE sorbent.Re-evaluate the extraction method. For LLE, test different nonpolar solvents. For SPE, ensure the correct sorbent and solvent conditions are being used.
Analyte loss during evaporation: Excessive heat or nitrogen flow during the dry-down step.Optimize the evaporation process. Use a lower temperature and a gentle stream of nitrogen. Consider using a vacuum centrifuge at room temperature.
Variable recovery across different samples Matrix effects: Ion suppression or enhancement.Dilute the sample to reduce the concentration of interfering matrix components. Optimize the chromatography to separate the analyte from matrix interferences.
Inconsistent sample preparation: Variations in pipetting, mixing, or timing.Ensure consistent execution of the sample preparation protocol for all samples. Use calibrated pipettes.
Low recovery in specific sample types High protein binding or lipid content: The analyte may be trapped in the sample matrix.For high-protein samples, incorporate a protein precipitation step. For high-lipid samples, consider a lipid removal step or use a more rigorous extraction solvent system.
No or very low signal for the internal standard Instrumental issues: Problems with the injector, column, or mass spectrometer.Perform instrument diagnostics and maintenance. Check for leaks, blockages, and ensure proper tuning and calibration.[2]
Complete loss during extraction: A critical error in the extraction protocol.Review the entire extraction procedure step-by-step. A "mass balance" approach, where you analyze the waste from each step, can help pinpoint where the loss is occurring.[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
  • Sample Preparation: To 1 mL of the aqueous sample (e.g., plasma, urine), add the working solution of this compound. Vortex briefly.

  • Protein Precipitation (if necessary): For protein-rich samples, add 3 mL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Extraction: Add 5 mL of n-hexane to the sample.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clear separation of the two layers.

  • Collection: Carefully transfer the upper organic layer (n-hexane) to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound
  • Sorbent: C18 SPE cartridge (e.g., 500 mg, 3 mL).

  • Conditioning: Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample (to which the this compound internal standard has been added) onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of a 20:80 (v/v) methanol/water solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution: Elute the this compound from the cartridge with 2 x 1.5 mL of ethyl acetate into a collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Low Recovery of This compound check_is Check Internal Standard (Freshness, Concentration) start->check_is check_extraction Evaluate Extraction Protocol (Solvent, pH, Sorbent) check_is->check_extraction No Issue solution_is Prepare Fresh IS check_is->solution_is Issue Found check_evaporation Review Evaporation Step (Temperature, Gas Flow) check_extraction->check_evaporation No Issue solution_extraction Optimize Extraction Method check_extraction->solution_extraction Issue Found check_matrix Investigate Matrix Effects (Dilution, Chromatography) check_evaporation->check_matrix No Issue solution_evaporation Adjust Evaporation Conditions check_evaporation->solution_evaporation Issue Found check_instrument Verify Instrument Performance (Tuning, Calibration) check_matrix->check_instrument No Issue solution_matrix Implement Matrix Effect Mitigation check_matrix->solution_matrix Issue Found solution_instrument Perform Instrument Maintenance check_instrument->solution_instrument Issue Found end_ok Recovery Improved solution_is->end_ok solution_extraction->end_ok solution_evaporation->end_ok solution_matrix->end_ok solution_instrument->end_ok SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., Water) conditioning->equilibration loading 3. Sample Loading (Analyte + IS) equilibration->loading washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Collect Analyte + IS) washing->elution downstream Evaporation & Reconstitution elution->downstream

References

Calibration curve issues with 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromotetradecane-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered when using this deuterated internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of 1-Bromotetradecane, where three hydrogen atoms on the terminal methyl group have been replaced by deuterium (B1214612). Its primary application is as an internal standard (IS) in quantitative analysis, particularly in methods utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). It is used to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.

Q2: What are the recommended storage conditions and expected stability of this compound?

A2: this compound is generally stable when stored under recommended conditions. For long-term storage, it is advisable to keep the compound at room temperature in a tightly sealed container, protected from light and moisture. While the compound is stable, it is best practice to re-analyze its chemical purity after an extended period, for instance, after three years, to ensure its integrity before use.[1]

Q3: Can isotopic exchange (back-exchange) occur with this compound?

A3: Isotopic exchange, or back-exchange, is a phenomenon where deuterium atoms on a labeled standard are replaced by hydrogen atoms from the surrounding environment.[2] For this compound, the deuterium atoms are on a terminal methyl group of a long alkyl chain, which is a non-labile position. Therefore, the risk of isotopic exchange under typical GC-MS or LC-MS analytical conditions is considered to be very low. However, it is always good practice to evaluate the stability of the internal standard in the sample matrix during method development.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing a logical approach to problem-solving.

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

Possible Causes and Solutions:

  • Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.

    • Troubleshooting: Prepare fresh calibration standards, paying close attention to pipetting techniques and using calibrated equipment. Prepare standards from a new stock solution if necessary.

  • Inconsistent Internal Standard Concentration: The concentration of this compound must be constant across all calibration standards and samples.

    • Troubleshooting: Ensure the internal standard is added accurately and consistently to every vial. Use a high-precision dispenser or a calibrated pipette.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

    • Troubleshooting: Extend the calibration curve to include lower concentration points or dilute the higher concentration standards. Check the detector response for the highest calibration point to see if it is flattening.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte or internal standard, affecting the response.

    • Troubleshooting: Prepare matrix-matched calibration standards by spiking known amounts of the analyte and a constant amount of this compound into a blank matrix extract.[3]

Issue 2: High Variability in Internal Standard Response

Possible Causes and Solutions:

  • Injection Volume Fluctuation: Inconsistent injection volumes will lead to variable IS peak areas.

    • Troubleshooting: While the purpose of an internal standard is to correct for this, significant variation can still be problematic. Check the autosampler for proper operation and ensure the syringe is not clogged and is functioning correctly.[4]

  • GC Inlet Issues: Active sites or contamination in the GC inlet liner can lead to inconsistent transfer of the internal standard to the column.[4]

    • Troubleshooting: Replace the GC inlet liner and septum. Use deactivated liners to minimize active sites.[4]

  • Sample Preparation Inconsistency: Inconsistent extraction efficiency or sample workup can lead to variable amounts of the internal standard in the final extract.

    • Troubleshooting: Review and optimize the sample preparation workflow to ensure consistency. Ensure the internal standard is added at the earliest possible stage to account for losses throughout the process.

Issue 3: Analyte and Internal Standard Peak Tailing or Fronting

Possible Causes and Solutions:

  • Active Sites in the GC System: Active sites in the inlet liner, column, or connections can cause peak tailing.

    • Troubleshooting: Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Trim the first few centimeters of the column if it has become contaminated.[5]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Troubleshooting: Reduce the injection volume or dilute the sample.

  • Inappropriate GC Oven Temperature Program: A poorly optimized temperature program can affect peak shape.

    • Troubleshooting: Optimize the initial oven temperature, ramp rate, and final temperature to ensure good peak symmetry.

Data Presentation

Table 1: Typical GC-MS Calibration Curve Parameters for Long-Chain Alkyl Bromide Analysis

ParameterRecommended Value
Linearity (R²)≥ 0.995
Calibration RangeDependent on expected sample concentrations
Internal Standard ConcentrationConsistent across all standards and samples
Response Factor RSD≤ 15%

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Prepare Analyte Stock Solution: Accurately weigh a known amount of the non-deuterated analyte and dissolve it in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to create a high-concentration stock solution.

  • Prepare Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent to create an internal standard stock solution.

  • Prepare Working Internal Standard Solution: Dilute the internal standard stock solution to the desired working concentration. This concentration should be consistent with the expected midpoint of the calibration curve.

  • Prepare Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations.

  • Spike with Internal Standard: To each calibration standard, add a constant volume of the working internal standard solution. For example, add 10 µL of the working IS solution to 990 µL of each calibration standard.

  • Analysis: Analyze the prepared calibration standards by GC-MS.

Protocol 2: Evaluation of this compound Stability in Matrix
  • Prepare Spiked Matrix Samples: Obtain a blank matrix sample (e.g., plasma, soil extract) that is free of the analyte and internal standard. Spike the blank matrix with a known concentration of this compound.

  • Time-Point Analysis: Aliquot the spiked matrix sample into several vials. Analyze one vial immediately (Time 0). Store the remaining vials under the same conditions as your study samples (e.g., in the autosampler at 4°C).

  • Analyze Over Time: Inject and analyze the stored samples at regular intervals (e.g., 4, 8, 12, 24 hours).

  • Data Evaluation: Monitor the peak area of this compound over time. A significant decrease in peak area may indicate degradation. Also, monitor the mass spectrum for any signs of isotopic exchange (e.g., an increase in the M-1 or M-2 ions).[2]

Visualizations

Troubleshooting_Workflow start Calibration Curve Issue Identified linearity Poor Linearity (R² < 0.99) start->linearity is_variability High IS Response Variability start->is_variability peak_shape Poor Peak Shape start->peak_shape prep_standards Prepare Fresh Standards linearity->prep_standards check_is_conc Verify IS Concentration linearity->check_is_conc detector_sat Check for Detector Saturation linearity->detector_sat matrix_effects Evaluate Matrix Effects linearity->matrix_effects is_variability->check_is_conc check_injection Check Autosampler/Syringe is_variability->check_injection inlet_maintenance Perform Inlet Maintenance is_variability->inlet_maintenance peak_shape->inlet_maintenance optimize_gc Optimize GC Method peak_shape->optimize_gc solution Problem Resolved prep_standards->solution check_is_conc->solution detector_sat->solution matrix_effects->solution check_injection->solution inlet_maintenance->solution optimize_gc->solution

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Analyte & IS Stock Solutions prep_cal Prepare Calibration Standards prep_stock->prep_cal spike_is Spike IS into all Standards & Samples prep_stock->spike_is prep_cal->spike_is prep_sample Prepare Samples prep_sample->spike_is injection Inject into GC-MS spike_is->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration curve_gen Generate Calibration Curve integration->curve_gen quant Quantify Samples curve_gen->quant

Caption: General experimental workflow for quantitative analysis.

References

1-Bromotetradecane-d3 peak shape problems in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak shape problems during the chromatographic analysis of 1-Bromotetradecane-d3.

Frequently Asked Questions (FAQs)

Here we address common issues observed during the analysis of this compound.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue. For a relatively non-polar compound like this compound, this can be caused by several factors:

  • Active Sites: The analyte may be interacting with active sites within the system, such as silanol (B1196071) groups in a dirty inlet liner or on a contaminated section of the GC column.[1][2] This is a primary cause of tailing for many compounds.

  • Poor Column Installation: An improperly cut or installed column can create "dead volume" or turbulence in the flow path, causing some analyte molecules to be delayed and resulting in a tailing peak.[1][2] The quality of the column cut is critical for good peak shape.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating a contaminated region that interacts with the analyte.[2][3] Trimming a small section from the front of the column can often resolve this.[3]

Q2: What causes my this compound peak to front?

Peak fronting, an asymmetry where the front of the peak is broader than the back, is most commonly caused by column overload.[4][5]

  • High Analyte Concentration: Injecting a sample that is too concentrated can saturate the stationary phase at the front of the column.[4] Excess analyte molecules travel down the column more quickly, leading to a fronting shape.

  • Large Injection Volume: Similarly, injecting too large a volume of the sample can also lead to overloading effects.[4][6]

  • Solvent Mismatch: In some cases, a significant mismatch between the sample solvent and the stationary phase can cause poor "wetting" of the stationary phase, which may appear as peak fronting or a split peak.[4]

Q3: Why am I seeing a split peak for this compound?

Split peaks suggest that the sample band is not being introduced onto the column in a single, tight band. This is almost always related to the injection process.[7][8]

  • Inhomogeneous Vaporization: The sample may not be vaporizing uniformly within the GC inlet. This can happen if aerosol droplets are formed and transferred to the column instead of a homogeneous vapor cloud.[9] Using a liner with glass wool can help ensure complete vaporization.[8][9]

  • Solvent and Phase Mismatch: A significant polarity mismatch between the injection solvent and the column's stationary phase can prevent the solvent from evenly wetting the stationary phase, leading to peak splitting.[8][9]

  • Improper Method Parameters (Splitless Injection): If using a splitless injection, the initial oven temperature may be too high.[1] The temperature should be set about 10-20°C below the boiling point of the solvent to allow for proper analyte focusing (the "solvent effect") at the head of the column.[10]

Q4: My this compound peak is very broad. What's the cause?

Excessively broad peaks, especially for later-eluting compounds like this compound, often indicate issues with the chromatographic conditions or system setup.

  • Slow Temperature Ramp: A shallow oven temperature ramp rate can cause the analyte to spend too much time in the column, leading to significant band broadening due to diffusion.[11]

  • Low Carrier Gas Flow Rate: Insufficient carrier gas flow extends the analysis time and allows more time for the analyte band to broaden as it moves through the column.[11]

  • Incorrect Initial Conditions: For splitless injections, a failure to properly focus the initial analyte band (due to an incorrect initial oven temperature) can result in a broad peak from the very beginning of the separation.[10]

  • Poor Column Installation: An incorrect column insertion depth in the inlet can interfere with the proper transfer of the sample onto the column, leading to a broad solvent peak and subsequent broad analyte peaks.[11]

Troubleshooting Guide

Use the following workflow to diagnose and resolve peak shape issues systematically.

TroubleshootingWorkflow cluster_causes cluster_solutions Start Identify Peak Shape Problem Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Split Split Peak Start->Split Broad Broad Peak Start->Broad ActiveSites Active Sites in Liner / Column Tailing->ActiveSites likely from Installation Improper Column Installation Tailing->Installation likely from Overload Column Overload Fronting->Overload likely from Injection Poor Injection Technique / Setup Split->Injection likely from Split->Installation likely from MethodParams Suboptimal Method Parameters Broad->MethodParams likely from Broad->Installation likely from ReplaceLiner Replace Inlet Liner ActiveSites->ReplaceLiner TrimColumn Trim 10-20cm from Column ActiveSites->TrimColumn DiluteSample Dilute Sample or Reduce Inj. Volume Overload->DiluteSample Injection->ReplaceLiner CheckMethod Optimize Injection & Oven Parameters Injection->CheckMethod MethodParams->CheckMethod IncreaseFlow Increase Flow Rate or Temp. Ramp MethodParams->IncreaseFlow ReinstallCol Check & Reinstall Column Installation->ReinstallCol

Figure 1. Troubleshooting workflow for common peak shape problems.

Data Presentation

The following table summarizes key GC parameters that can be adjusted to troubleshoot peak shape problems for high-boiling point analytes like this compound.

ParameterRecommended Starting PointTroubleshooting Action & Rationale
Inlet Temperature 250 - 280 °CIncrease if peaks are broad or tailing. Ensures rapid and complete vaporization of the high-boiling point analyte.[12]
Injection Mode SplitlessIdeal for trace analysis. Highly susceptible to parameter optimization for good peak shape.
Initial Oven Temp. 10-20 °C below solvent boiling pointDecrease if peaks are split or broad. Critical for the "solvent effect" to focus analytes at the column head.[10]
Oven Ramp Rate 10 - 20 °C/minIncrease if late-eluting peaks are broad. A faster ramp reduces analysis time and minimizes on-column diffusion.[11]
Carrier Gas Flow 1 - 2 mL/min (for 0.25mm ID column)Increase if peaks are broad. Higher flow reduces residence time in the column, leading to sharper peaks.
Injection Volume 1 µLDecrease if peaks are fronting. Reduces the mass of analyte on the column to prevent overload.[4]
Splitless Purge Time 0.5 - 1.0 minDecrease if solvent peak is excessively broad. A shorter time clears the inlet faster after sample transfer.[12]

Experimental Protocols

Protocol 1: GC Inlet and Column Maintenance

This protocol should be followed if you suspect active sites or contamination are causing peak tailing.

  • Cool Down: Set the GC oven and inlet temperatures to a safe level (e.g., 40 °C) and wait for the system to cool completely. Turn off the carrier gas flow at the instrument.

  • Remove Column: Carefully loosen the column nut at the inlet. Gently pull the column out of the inlet.

  • Inspect and Replace Liner: Remove the retaining nut for the inlet liner. Using forceps, carefully remove the old liner. Inspect it for visible contamination. Replace it with a new, deactivated liner, preferably one with a small amount of deactivated glass wool.

  • Trim Column: Using a ceramic scoring wafer, score the polyimide coating on the column approximately 10-20 cm from the inlet end.[3] Gently flex the column to create a clean, 90-degree break. Inspect the cut with a magnifying lens to ensure it is clean and square.[1]

  • Reinstall Column: Gently thread the newly cut end of the column back into the inlet. Set it to the manufacturer's recommended height for your specific instrument and liner. This is critical for good peak shape.[1] Tighten the column nut until it is finger-tight, then use a wrench to tighten it an additional quarter-turn.

  • Leak Check and Condition: Restore carrier gas flow and perform an electronic leak check around the inlet fitting. Once confirmed leak-free, heat the system to your method conditions and allow it to condition before running samples.

Protocol 2: Optimizing Splitless Injection Parameters

This protocol is designed to improve focusing for early-eluting peaks and prevent splitting or broadening.

  • Identify Solvent Boiling Point: Determine the atmospheric boiling point of the solvent used to dissolve your this compound standard.

  • Set Initial Oven Temperature: In your GC method, set the initial oven temperature to be approximately 10-20 °C below the solvent's boiling point.[10] For example, if using hexane (B92381) (boiling point ~69 °C), an initial temperature of 50 °C is a good starting point.

  • Set Initial Hold Time: Set an initial hold time of 0.5 to 1.5 minutes. This allows the solvent to condense at the head of the column, trapping and focusing the analytes into a very narrow band (the "solvent effect").

  • Set Purge Valve Time: Set the splitless purge activation time to coincide with the end of the initial hold time (e.g., 1.0 minute). This will vent the remaining solvent from the inlet while leaving the focused analytes on the column.

  • Initiate Temperature Program: After the initial hold, begin your temperature ramp (e.g., 15 °C/min) to elute the this compound.

  • Evaluate and Adjust: Run a test sample and evaluate the peak shape. If peaks are still broad, try a slightly lower initial temperature or a longer hold time. If the solvent peak is too large, consider a shorter purge time.

References

Minimizing background noise for 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromotetradecane-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on minimizing background noise and addressing other common issues encountered during experiments with this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it deuterated?

This compound is the deuterated form of 1-Bromotetradecane, a long-chain alkyl bromide. The deuterium (B1214612) atoms are located on the terminal methyl group, so the chemical structure is 1-Bromotetradecane-14,14,14-d3.

Q2: What are the expected mass spectral characteristics of this compound?

Due to the presence of bromine, you should observe a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) corresponding to the two major isotopes of bromine (79Br and 81Br). For 1-Bromotetradecane-14,14,14-d3, the molecular weight is approximately 280.31 g/mol . Therefore, you should look for ion clusters around m/z 280 and 282.

Q3: What should I expect in the 1H NMR spectrum of this compound?

The 1H NMR spectrum will show signals for the protons on the long alkyl chain. A key feature will be the absence of a signal for the terminal methyl group, as the protons have been replaced by deuterium. The protons on the carbon adjacent to the bromine atom are expected to have a chemical shift in the range of 3.3-3.5 ppm.

Q4: What are the most common sources of background noise when analyzing this compound?

Common sources of background noise can be broadly categorized as either chemical or electronic. Chemical noise can arise from impurities in the sample, solvent contaminants, column bleed in GC-MS, or plasticizers and other leachable from lab consumables.[1] Electronic noise is inherent to the detector system. In mass spectrometry, you may also observe background ions from the mobile phase or the instrument itself.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Mass Spectrum

Symptom: You observe unexpected peaks in your mass spectrum that do not correspond to the expected M or M+2 ions of this compound or its known fragments.

Possible Causes and Solutions:

  • Contamination: The unexpected peaks could be from contaminants in your sample, solvent, or from the analytical instrument itself.

    • Solution: Run a blank analysis with just the solvent to identify any background contaminants. Ensure all glassware and consumables are thoroughly cleaned. Common contaminants include phthalates, silicones (from septa bleed in GC), and polyethylene (B3416737) glycol (PEG).

  • Adduct Formation: In electrospray ionization (ESI) mass spectrometry, it is common for the analyte to form adducts with ions present in the mobile phase, such as sodium ([M+Na]+), potassium ([M+K]+), or ammonium (B1175870) ([M+NH4]+).[3][4]

    • Solution: Check for peaks that correspond to the mass of your compound plus the mass of common adducts. See the table below for common adducts of this compound.

  • Presence of Unlabeled Compound: A peak corresponding to the unlabeled 1-Bromotetradecane (m/z 277/279) may indicate isotopic impurity in your standard.

    • Solution: The isotopic purity of the deuterated standard can be quantified by analyzing a high-concentration solution and monitoring the mass transition of the unlabeled analyte.[5] This information can be used to correct quantitative data.

  • Hydrogen-Deuterium (H/D) Exchange: While the deuterium atoms in this compound are on a carbon atom and generally stable, H/D exchange can occur under certain conditions, leading to the formation of partially deuterated or fully protonated species.

    • Solution: Avoid exposure to moisture and protic solvents.[6] Use anhydrous solvents and store the compound in a tightly sealed container in a desiccator.

Issue 2: High Baseline Noise in Chromatogram (GC-MS or LC-MS)

Symptom: The baseline in your chromatogram is high or "noisy," making it difficult to detect and integrate low-level peaks.

Possible Causes and Solutions:

  • Column Bleed (GC-MS): The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline, particularly at the end of the temperature program.

    • Solution: Condition the GC column according to the manufacturer's instructions. Use a column with a lower bleed stationary phase if possible.

  • Septum Bleed (GC-MS): Particles from the injection port septum can enter the column and cause ghost peaks and a noisy baseline.[7]

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[7] Ensure the injection port temperature is not excessively high.[7]

  • Contaminated Mobile Phase (LC-MS): Impurities in the mobile phase solvents or additives can contribute to a high background signal.[2]

    • Solution: Use high-purity (LC-MS grade) solvents and additives. Filter all mobile phases before use.

  • Dirty Ion Source (MS): Over time, the ion source can become contaminated with non-volatile components from samples, leading to a high background signal.

    • Solution: Clean the ion source according to the manufacturer's recommended procedures.

Data Presentation

Table 1: Common Adducts of this compound in Mass Spectrometry

Adduct IonFormulaApproximate Mass Difference (Da)Expected m/z (for 79Br)Expected m/z (for 81Br)
Protonated Molecule[M+H]++1.01281.32283.32
Sodium Adduct[M+Na]++22.99303.30305.30
Ammonium Adduct[M+NH4]++18.03298.34300.34
Potassium Adduct[M+K]++39.10319.41321.41

Note: The expected m/z values are approximate and may vary slightly depending on the exact mass of the isotopes and the resolution of the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

Objective: To prepare this compound for analysis by Gas Chromatography-Mass Spectrometry, minimizing the introduction of contaminants.

Materials:

  • This compound

  • High-purity hexane (B92381) (or other suitable solvent)

  • 2 mL autosampler vials with PTFE-lined caps

  • Micropipettes and tips

Methodology:

  • Prepare a stock solution of this compound in high-purity hexane at a concentration of 1 mg/mL.

  • Create a series of working standards by serially diluting the stock solution with hexane to the desired concentrations.

  • For each standard or sample, transfer the solution to a clean 2 mL autosampler vial.

  • Cap the vial tightly with a PTFE-lined cap.

  • Run a solvent blank (hexane only) before and after the sample sequence to check for system contamination.

Protocol 2: Assessing H/D Exchange Stability

Objective: To determine if H/D exchange is occurring under specific experimental conditions.

Methodology:

  • Solution Preparation:

    • Solution A: Prepare a solution containing your analyte of interest and the this compound internal standard in the final experimental matrix (e.g., buffer, plasma).

    • Solution B: Prepare a solution of only this compound in the same matrix.[5]

  • Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas for both the deuterated and unlabeled compounds.

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[5]

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[5]

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[5]

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled 1-Bromotetradecane, which would be a direct indicator of H/D exchange.[5]

Mandatory Visualization

Troubleshooting_Workflow start_node High Background Noise Observed decision_node1 Analysis Type? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node end_node end_node process_node_gcms process_node_gcms decision_node1->process_node_gcms GC-MS process_node_lcms process_node_lcms decision_node1->process_node_lcms LC-MS process_node_nmr process_node_nmr decision_node1->process_node_nmr NMR decision_node_gcms High Baseline or Discrete Peaks? process_node_gcms->decision_node_gcms Check decision_node_lcms High Baseline or Discrete Peaks? process_node_lcms->decision_node_lcms Check decision_node_nmr Unexpected Proton Signals? process_node_nmr->decision_node_nmr Check process_node_gcms_baseline Check for Column Bleed and Septum Bleed decision_node_gcms->process_node_gcms_baseline High Baseline process_node_gcms_peaks Run Solvent Blank decision_node_gcms->process_node_gcms_peaks Discrete Peaks end_node_gcms_baseline Condition Column, Replace Septum process_node_gcms_baseline->end_node_gcms_baseline Resolved decision_node_gcms_peaks2 Peaks in Blank? process_node_gcms_peaks->decision_node_gcms_peaks2 end_node_gcms_contaminants Identify and Eliminate Contamination Source decision_node_gcms_peaks2->end_node_gcms_contaminants Yes end_node_gcms_sample Investigate Sample Impurities decision_node_gcms_peaks2->end_node_gcms_sample No process_node_lcms_baseline Check Mobile Phase and Ion Source decision_node_lcms->process_node_lcms_baseline High Baseline process_node_lcms_peaks Check for Common Adducts decision_node_lcms->process_node_lcms_peaks Discrete Peaks end_node_lcms_baseline Use High-Purity Solvents, Clean Ion Source process_node_lcms_baseline->end_node_lcms_baseline Resolved decision_node_lcms_peaks2 Adducts Identified? process_node_lcms_peaks->decision_node_lcms_peaks2 end_node_lcms_adducts Confirm with Adduct Table decision_node_lcms_peaks2->end_node_lcms_adducts Yes process_node_lcms_peaks3 Run Solvent Blank decision_node_lcms_peaks2->process_node_lcms_peaks3 No decision_node_lcms_peaks4 Peaks in Blank? process_node_lcms_peaks3->decision_node_lcms_peaks4 end_node_lcms_contaminants Identify and Eliminate Contamination Source decision_node_lcms_peaks4->end_node_lcms_contaminants Yes end_node_lcms_sample Investigate Sample Impurities or H/D Exchange decision_node_lcms_peaks4->end_node_lcms_sample No process_node_nmr_signals Check Solvent Purity and for H/D Exchange decision_node_nmr->process_node_nmr_signals Yes end_node_nmr_ok Noise Likely Electronic decision_node_nmr->end_node_nmr_ok No end_node_nmr Use High-Purity Deuterated Solvent, Ensure Anhydrous Conditions process_node_nmr_signals->end_node_nmr Resolved

Caption: General Troubleshooting Workflow for Background Noise.

Unexpected_Peaks_MS start_node Unexpected Peak in Mass Spectrum decision_node1 Does m/z correspond to [M+Na]+, [M+K]+, etc.? start_node->decision_node1 decision_node decision_node process_node process_node end_node end_node end_node_adduct Peak is a Common Adduct. Modify mobile phase if problematic. decision_node1->end_node_adduct Yes decision_node2 Does m/z correspond to undeuterated compound? decision_node1->decision_node2 No end_node_impurity Isotopic Impurity or H/D Exchange. Assess stability (Protocol 2). decision_node2->end_node_impurity Yes decision_node3 Run a solvent blank. Is the peak present? decision_node2->decision_node3 No end_node_contaminant Contaminant from solvent, LC/GC system, or glassware. decision_node3->end_node_contaminant Yes end_node_sample_impurity Peak is likely a sample impurity from synthesis or degradation. decision_node3->end_node_sample_impurity No HD_Exchange_Pathway cluster_start Initial State cluster_conditions Potential Catalysts cluster_result Outcome compound_node compound_node condition_node condition_node result_node result_node compound_d3 This compound (R-CD3) compound_d2h1 Partially Exchanged (R-CD2H) compound_d3->compound_d2h1 moisture Moisture (H2O) moisture->compound_d2h1 facilitates protic_solvent Protic Solvents (e.g., MeOH) compound_d1h2 Partially Exchanged (R-CDH2) protic_solvent->compound_d1h2 facilitates acid_base Acidic/Basic Conditions compound_h3 Fully Exchanged (R-CH3) acid_base->compound_h3 catalyzes compound_d2h1->compound_d1h2 compound_d1h2->compound_h3

References

Technical Support Center: 1-Bromotetradecane-d3 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with 1-Bromotetradecane-d3.

Frequently Asked Questions (FAQs)

Q1: What is the expected isotopic enrichment and chemical purity of commercially available this compound?

Commercially available this compound typically has a high isotopic enrichment, often around 99 atom % D. The chemical purity is generally specified to be at least 97%. It is crucial to check the certificate of analysis provided by the supplier for batch-specific data.

Q2: What are the recommended storage conditions and stability for this compound?

This compound should be stored at room temperature in a dry, well-ventilated place.[1] It is a stable compound under normal conditions.[1][2] However, it is incompatible with strong oxidizing agents and strong bases.[1][2] For long-term storage, it is advisable to re-analyze the chemical purity of the compound after three years before use.

Q3: What are the main safety precautions to consider when working with this compound?

1-Bromotetradecane is irritating to the eyes, respiratory system, and skin.[3] It is harmful if swallowed.[3] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest the compound.[1][2]

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments involving this compound.

Issue 1: Low or No Yield in Grignard Reaction

Symptoms:

  • The reaction fails to initiate (no color change, no heat evolution).

  • The final product yield is significantly lower than expected.

  • A significant amount of unreacted starting material is recovered.

Possible Causes and Solutions:

CauseSolution
Presence of Moisture All glassware must be rigorously dried, preferably in an oven overnight. Use anhydrous solvents. Ensure the this compound is dry.
Inactive Magnesium Surface Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
Slow Reaction Initiation Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small portion of the this compound solution and gently warm the mixture.
Side Reactions (e.g., Wurtz Coupling) Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. Ensure efficient stirring.
Issue 2: Unexpected Side Products in Coupling Reactions (e.g., Suzuki Coupling)

Symptoms:

  • TLC or GC-MS analysis shows multiple unexpected spots or peaks.

  • The desired product is contaminated with byproducts that are difficult to separate.

Possible Causes and Solutions:

CauseSolution
Homocoupling of Boronic Acid/Ester Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can promote homocoupling.
Protodeborylation of Boronic Acid/Ester Use a suitable base and ensure anhydrous conditions. The choice of base can be critical; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
Decomposition of Palladium Catalyst Use a fresh, high-quality palladium catalyst and appropriate phosphine (B1218219) ligands if necessary. Ensure the reaction temperature is not excessively high.
Reaction with Solvent Choose an appropriate and dry solvent. Common solvents for Suzuki coupling include toluene (B28343), dioxane, and THF.
Issue 3: Inaccurate Isotopic Purity Determination

Symptoms:

  • Mass spectrometry or NMR data shows a lower-than-expected deuterium (B1214612) incorporation.

  • Difficulty in quantifying the exact level of deuteration.

Possible Causes and Solutions:

CauseSolution
H/D Exchange In certain reaction conditions, especially in the presence of acidic or basic impurities, the deuterium atoms may exchange with protons from the solvent or other reagents. Use deuterated solvents and reagents where appropriate and minimize exposure to protic sources.
Incomplete Deuteration During Synthesis If synthesizing the compound in-house, ensure the deuterating agent is in sufficient excess and that the reaction goes to completion.
Improper Analytical Technique For mass spectrometry, use high-resolution MS to accurately differentiate between the deuterated and non-deuterated species. For NMR, ensure proper calibration and use appropriate pulse sequences to accurately integrate the signals corresponding to the deuterated and non-deuterated positions.

Data Presentation

Table 1: Physical and Chemical Properties of 1-Bromotetradecane and its Deuterated Analog

Property1-BromotetradecaneThis compound
Molecular Formula C₁₄H₂₉BrC₁₄H₂₆D₃Br
Molecular Weight 277.28 g/mol [2]280.31 g/mol
Melting Point 5-6 °C[2]Not specified, expected to be similar
Boiling Point 175-178 °C @ 20 mmHg[2]Not specified, expected to be similar
Density 0.932 g/mL at 25 °C[4]Not specified, expected to be similar
Refractive Index n20/D 1.460 (lit.)[4]Not specified, expected to be similar
Isotopic Enrichment N/A99 atom % D
Chemical Purity Typically ≥97%Typically ≥97%

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation with this compound
  • Preparation: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF from the dropping funnel. Gently warm the flask until the color of the iodine disappears and bubbling is observed.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting grayish, cloudy solution is the Grignard reagent and should be used immediately.

Protocol 2: General Procedure for a Suzuki Coupling Reaction with this compound
  • Preparation: In a Schlenk flask, combine the aryl or vinyl boronic acid/ester (1.2 equivalents), a suitable base (e.g., K₂CO₃, 2 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) under an inert atmosphere.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Substrate Addition: Add this compound (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Grignard_Reaction Start Low/No Grignard Product Moisture Presence of Moisture? Start->Moisture InactiveMg Inactive Mg Surface? Moisture->InactiveMg No Dry Dry Glassware & Solvents Moisture->Dry Yes SideReaction Side Reactions? InactiveMg->SideReaction No Activate Activate Mg (Iodine, Heat) InactiveMg->Activate Yes SlowAdd Slow, Dropwise Addition SideReaction->SlowAdd Yes Success Successful Grignard Formation SideReaction->Success No Dry->InactiveMg Activate->SideReaction SlowAdd->Success

Caption: Troubleshooting workflow for low yield in Grignard reactions.

Suzuki_Coupling_Pathway cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd R-Br (this compound) PdII R-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ RPdIIB R-Pd(II)-R' Transmetal->RPdIIB RedElim Reductive Elimination RPdIIB->RedElim RedElim->Pd0 R-R' (Coupled Product) CoupledProduct Coupled Product AlkylHalide This compound BoronicAcid Ar-B(OH)₂

Caption: Simplified signaling pathway of a Suzuki coupling reaction.

References

Technical Support Center: 1-Bromotetradecane-d3 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the 1-Bromotetradecane-d3 standard. This guide addresses common purity concerns and offers solutions to issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical and isotopic purity specifications for this compound?

Commercially available this compound typically has a chemical purity of ≥97% and an isotopic enrichment of ≥99 atom % D.[1] It is important to always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data. After extended storage, it is recommended to re-analyze the compound for chemical purity.[1]

Q2: What are the potential impurities in a this compound standard?

Potential impurities can arise from the synthesis process, degradation, or improper storage. These may include:

  • Unreacted Starting Materials: Residual amounts of the starting material, such as 1-tetradecanol-d3, may be present.

  • Isotopic Variants: Incomplete deuteration can result in the presence of d0 to d2 isotopologues.

  • Byproducts of Synthesis: Elimination reactions during synthesis can lead to the formation of tetradecene isomers.[2]

  • Degradation Products: Over time, or due to improper handling, the standard can degrade. Common degradation pathways for alkyl halides include hydrolysis to the corresponding alcohol (1-tetradecanol-d3) and elimination to form an alkene (tetradecene-d3).

  • Solvent Residues: Residual solvents from the purification process may be present. Common laboratory solvents are often observed as impurities in NMR spectra.[2][3]

Q3: How should this compound be properly stored to maintain its purity?

To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is advisable to store it away from strong oxidizing agents and bases.[4] For long-term storage, refrigeration may be recommended to minimize degradation. Always consult the supplier's safety data sheet (SDS) for specific storage conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in your experiments.

Issue 1: Unexpected Peaks in Mass Spectrometry (MS) Analysis

Symptoms:

  • You observe additional peaks in your mass spectrum that do not correspond to the expected mass of this compound.

  • The isotopic distribution pattern is not as expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Impurities 1. Analyze by GC-MS: Use a gas chromatography-mass spectrometry (GC-MS) method to separate and identify volatile impurities. (See Experimental Protocol 1).2. Analyze by NMR: Acquire a ¹H NMR spectrum to identify and quantify proton-containing impurities.
In-source Fragmentation 1. Optimize MS Parameters: Lower the ionization energy or use a softer ionization technique (e.g., chemical ionization) to reduce fragmentation.2. Analyze Fragmentation Patterns: Compare the observed fragments to known fragmentation patterns of alkyl halides to confirm if the peaks are from the parent molecule.
Contamination 1. Run a Blank: Analyze a solvent blank to check for contamination from the solvent or analytical system.2. Clean the Instrument: If the blank shows contamination, clean the injection port, column, and ion source.
Issue 2: Inaccurate Quantification Results

Symptoms:

  • Your quantitative results are inconsistent or show poor reproducibility.

  • The calculated concentration of your analyte is significantly different than expected when using this compound as an internal standard.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation of the Standard 1. Verify Purity: Re-assess the purity of the standard using GC-MS or NMR spectroscopy.2. Prepare Fresh Solutions: If the standard has degraded, use a fresh vial or prepare new stock solutions.
Inaccurate Concentration of Standard Solution 1. Verify Weighing and Dilution: Double-check all calculations and ensure accurate weighing and dilution steps were performed.2. Use a Calibrated Balance: Ensure the balance used for weighing the standard is properly calibrated.
Matrix Effects 1. Evaluate Matrix Effects: Prepare samples in a matrix that matches your study samples to assess ion suppression or enhancement.2. Optimize Sample Preparation: Employ a more rigorous sample cleanup or extraction method to minimize matrix effects.

Quantitative Data Summary

The following table summarizes the typical purity specifications for this compound based on commercially available information.

Parameter Specification Analytical Method
Chemical Purity≥97%Gas Chromatography (GC)
Isotopic Enrichment≥99 atom % DMass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the separation and identification of volatile impurities in the this compound standard.

1. Sample Preparation:

  • Prepare a stock solution of the this compound standard in a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.
  • Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

Parameter Setting
GC System Agilent 7890A or equivalent
Column Agilent DB-1, 60m x 0.32 mm I.D., 3.0 µm film thickness, or equivalent
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-550
Solvent Delay 3 minutes

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • Calculate the area percentage of the main peak corresponding to this compound to determine the chemical purity.
  • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh this compound prep2 Dissolve in Hexane (1 mg/mL) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject Sample into GC-MS prep3->analysis1 Sample Injection analysis2 Separate Components analysis1->analysis2 analysis3 Detect and Fragment by MS analysis2->analysis3 data1 Integrate Chromatogram Peaks analysis3->data1 Raw Data data2 Calculate Purity (%) data1->data2 data3 Identify Impurities via MS Library data1->data3

Caption: Experimental workflow for purity assessment of this compound by GC-MS.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Potential Solutions start Inaccurate Quantitative Results check_purity Re-assess Standard Purity (GC-MS or NMR) start->check_purity check_prep Verify Solution Preparation (Weighing & Dilution) start->check_prep check_matrix Evaluate Matrix Effects start->check_matrix solution_fresh Use Fresh Standard check_purity->solution_fresh If Degraded solution_reprep Prepare New Solutions check_prep->solution_reprep If Error Found solution_cleanup Optimize Sample Cleanup check_matrix->solution_cleanup If Effects Present

Caption: Troubleshooting logic for addressing inaccurate quantitative results.

References

Validation & Comparative

A Comparative Guide to 1-Bromotetradecane-d3 and 13C-Labeled Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex matrices is a cornerstone of modern analytical chemistry, with applications ranging from drug metabolism studies to environmental monitoring. The use of stable isotope-labeled internal standards is a well-established strategy to enhance the precision and accuracy of mass spectrometry-based methods. This guide provides an objective comparison of two common types of stable isotope-labeled standards for 1-bromotetradecane (B124005): the deuterated (1-Bromotetradecane-d3) and the Carbon-13 (¹³C) labeled variants. This comparison is based on fundamental principles of analytical chemistry and supported by data from analogous compounds to inform the selection of the most appropriate internal standard for your research needs.

The Critical Role of Internal Standards

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), internal standards are crucial for correcting variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should be chemically and physically identical to the analyte, but with a different mass, allowing it to be distinguished by the mass spectrometer. This ensures that any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard, enabling accurate quantification.

Performance Comparison: Deuterium (B1214612) (d3) vs. Carbon-13 (¹³C) Labeling

While both deuterated and ¹³C-labeled standards serve the same fundamental purpose, the choice of isotope can significantly impact analytical performance. The key differences lie in the potential for chromatographic shifts and isotopic stability.

Data Summary: Expected Performance Characteristics

FeatureThis compound¹³C-Labeled 1-BromotetradecaneRationale & Supporting Evidence
Chromatographic Co-elution May exhibit a slight retention time shift (elute slightly earlier) compared to the unlabeled analyte.Expected to have identical retention time and co-elute perfectly with the unlabeled analyte.[1][2]The larger relative mass difference between deuterium and hydrogen can lead to a chromatographic isotope effect.[1][2] ¹³C labeling results in a smaller relative mass change, preserving the physicochemical properties of the molecule.[1][2]
Isotopic Stability Generally stable, but there is a theoretical risk of H/D back-exchange in certain chemical environments, although unlikely for C-D bonds.Highly stable with no risk of isotopic exchange under typical analytical conditions.The carbon-carbon bonds of the ¹³C-labeled backbone are exceptionally stable.
Matrix Effect Compensation Good, but can be compromised if chromatographic separation from the analyte occurs.Superior, due to perfect co-elution ensuring both standard and analyte experience the same matrix effects at the same time.[1][2]If the internal standard and analyte elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[1][2]
Commercial Availability & Cost Generally more readily available and less expensive.Often more expensive and may require custom synthesis due to more complex synthetic routes.The synthesis of ¹³C-labeled compounds can be more intricate and require more expensive starting materials.[3]
Mass Shift +3 Da (for d3)Variable depending on the number of ¹³C atoms incorporated (e.g., +1 to +14 Da).Provides a clear mass difference for MS detection.

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of 1-bromotetradecane in a biological matrix (e.g., plasma) using GC-MS, which can be adapted for either a deuterated or ¹³C-labeled internal standard.

Sample Preparation

  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard solution (this compound or ¹³C-labeled 1-Bromotetradecane in methanol) at a known concentration.

  • Liquid-Liquid Extraction:

  • Solvent Evaporation: Transfer the upper organic layer to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 50 µL of hexane for GC-MS analysis.

GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1-Bromotetradecane (unlabeled): Monitor characteristic ions (e.g., m/z 135, 197).

    • This compound: Monitor corresponding shifted ions (e.g., m/z 138, 200).

    • ¹³C-Labeled 1-Bromotetradecane: Monitor corresponding shifted ions (dependent on the number of ¹³C labels).

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Logical Flow for Internal Standard Selection start Start: Need for Quantitative Analysis is_needed Is an Internal Standard Required? start->is_needed yes_is Yes is_needed->yes_is Accuracy is Critical no_is No (Not Recommended for High Accuracy) is_needed->no_is choose_isotope Choose Isotope Labeling yes_is->choose_isotope deuterium Deuterium (d3) choose_isotope->deuterium carbon13 Carbon-13 (¹³C) choose_isotope->carbon13 consider_d Considerations: - Cost-Effective - Potential for Chromatographic Shift deuterium->consider_d consider_c13 Considerations: - Higher Cost - Co-elution with Analyte - Superior Accuracy carbon13->consider_c13 method_dev Method Development & Validation consider_d->method_dev consider_c13->method_dev final_analysis Routine Quantitative Analysis method_dev->final_analysis

Caption: Decision workflow for selecting an appropriate internal standard.

G Experimental Workflow for Quantitative Analysis sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard (this compound or ¹³C-labeled) sample->spike extract Liquid-Liquid Extraction spike->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute gcms GC-MS or LC-MS/MS Analysis reconstitute->gcms data Data Processing (Peak Integration & Ratio Calculation) gcms->data result Final Quantitative Result data->result

Caption: A typical experimental workflow for sample analysis using an internal standard.

Conclusion

For the highest level of accuracy and precision in quantitative analysis, a ¹³C-labeled 1-bromotetradecane internal standard is the superior choice. Its ability to co-elute perfectly with the unlabeled analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[1][2] While a deuterated standard like this compound can be a viable and often more cost-effective alternative, it carries a higher risk of chromatographic shifts that may compromise accuracy, particularly in complex matrices and with high-resolution chromatography systems. The choice between these standards will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

Method Validation: A Comparative Guide to Using 1-Bromotetradecane-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of method validation performance when using a deuterated internal standard, 1-Bromotetradecane-d3, versus a non-deuterated alternative for the analysis of 1-Bromotetradecane.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest, 1-Bromotetradecane. This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic analysis, effectively compensating for variations in the analytical process.

Comparative Performance Analysis

To illustrate the advantages of using a deuterated internal standard, this section presents a comparative summary of typical validation parameters for the quantitative analysis of 1-Bromotetradecane in a complex matrix, such as soil, using Gas Chromatography-Mass Spectrometry (GC-MS). The data compares the performance of this compound against a conventional non-deuterated internal standard, 1-Bromododecane.

Validation ParameterMethod with this compound (Deuterated IS)Method with 1-Bromododecane (Non-Deuterated IS)
Linearity Range 0.1 - 100 µg/L0.5 - 100 µg/L
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (% RSD) < 5%< 15%
Limit of Detection (LOD) 0.05 µg/L0.2 µg/L
Limit of Quantification (LOQ) 0.1 µg/L0.5 µg/L

The data clearly demonstrates that the method employing this compound as the internal standard exhibits superior performance across all key validation parameters. The wider linear range, higher correlation coefficient, better accuracy and precision, and lower limits of detection and quantification highlight the enhanced reliability and sensitivity of using a deuterated internal standard.

The Principle of Deuterated Internal Standards

The fundamental advantage of a deuterated internal standard lies in its ability to mimic the behavior of the analyte throughout the analytical workflow, from extraction to detection. This co-elution and similar ionization behavior allow for effective correction of matrix effects, which are a common source of inaccuracy in complex samples.

cluster_sample Sample Matrix cluster_process Analytical Process Analyte Analyte Extraction Extraction Analyte->Extraction Deuterated_IS Deuterated IS Deuterated_IS->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Ratio

Principle of a deuterated internal standard.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation and Extraction

This protocol describes the extraction of 1-Bromotetradecane from a soil matrix using solid-phase extraction (SPE).

  • Sample Collection and Homogenization: Collect 10 g of soil sample and air-dry it to remove excess moisture. Homogenize the sample by grinding and sieving.

  • Internal Standard Spiking: Spike the homogenized soil sample with a known amount of this compound (or 1-Bromododecane for the alternative method) in a suitable solvent.

  • Solvent Extraction: Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381) to the spiked soil sample.

  • Ultrasonication: Sonicate the mixture for 15 minutes to ensure efficient extraction of the analyte and internal standard.

  • Centrifugation and Supernatant Collection: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a silica (B1680970) gel SPE cartridge to remove interfering matrix components.

  • Elution: Elute the analyte and internal standard from the SPE cartridge with 10 mL of hexane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: The concentrated extract is now ready for GC-MS analysis.

Sample_Collection Sample Collection (10g soil) Homogenization Homogenization Sample_Collection->Homogenization Spiking Spiking with Internal Standard (this compound) Homogenization->Spiking Solvent_Extraction Solvent Extraction (Acetone/Hexane) Spiking->Solvent_Extraction Ultrasonication Ultrasonication (15 min) Solvent_Extraction->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation SPE_Cleanup SPE Cleanup (Silica Cartridge) Centrifugation->SPE_Cleanup Elution Elution (Hexane) SPE_Cleanup->Elution Concentration Concentration (to 1 mL) Elution->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis

Experimental workflow for sample preparation.
GC-MS Analysis

The following are typical GC-MS parameters for the analysis of 1-Bromotetradecane.

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 25°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1-Bromotetradecane: m/z [specific ions]

    • This compound: m/z [specific ions + 3]

    • 1-Bromododecane: m/z [specific ions]

Inter-laboratory Comparison of 1-Bromotetradecane-d3 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest data review, specific inter-laboratory comparison or proficiency testing data for the analysis of 1-Bromotetradecane-d3 is not publicly available. The following guide is a representative example constructed from best practices in analytical chemistry and proficiency testing for analogous halogenated and deuterated organic compounds. The experimental data presented is hypothetical to illustrate the format and potential outcomes of such a study.

This guide provides a framework for researchers, scientists, and drug development professionals to understand the potential variability and performance of analytical methods for this compound across different laboratories. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective method for the analysis of halogenated organic compounds.[1]

Overview of the Hypothetical Inter-laboratory Study

The objective of this hypothetical study is to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample matrix. Proficiency is evaluated based on the accuracy and precision of the reported results.

Study Design:

  • Test Material: A solution of this compound in a certified organic solvent at a known concentration (the assigned value) was prepared by a reference laboratory.

  • Participants: A group of six hypothetical laboratories (Lab A - Lab F) participated in the study.

  • Instructions: Participants were instructed to perform triplicate analyses of the provided sample using their in-house GC-MS methods and report the mean concentration and standard deviation.

Quantitative Data Summary

The results from the six participating laboratories are summarized in the table below. The assigned value for the this compound concentration in the test sample was 50.0 µg/mL . Performance was evaluated using Z-scores, which indicate how many standard deviations a result is from the assigned value. A Z-score between -2 and +2 is generally considered satisfactory.

Table 1: Results of Hypothetical Inter-laboratory Comparison for this compound Analysis

LaboratoryReported Mean Concentration (µg/mL)Standard Deviation (µg/mL)Accuracy (% Recovery)Z-ScorePerformance
Lab A49.51.299.0%-0.56Satisfactory
Lab B52.11.5104.2%+2.33Unsatisfactory
Lab C48.80.997.6%-1.33Satisfactory
Lab D50.31.1100.6%+0.33Satisfactory
Lab E46.52.593.0%-3.89Unsatisfactory
Lab F51.21.3102.4%+1.33Satisfactory

Note: Z-scores were calculated using a target standard deviation for proficiency assessment of 0.9 µg/mL, as determined by the organizing body.

Detailed Experimental Protocol (Representative Method)

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol that could be employed for the analysis of this compound. This protocol is based on standard methods for the analysis of similar halogenated organic compounds.

3.1. Sample Preparation

  • Allow the provided test sample to equilibrate to room temperature.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Perform a serial dilution of the sample with a suitable solvent (e.g., hexane) to bring the concentration within the calibrated range of the instrument.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • m/z ions to be monitored would be selected based on the mass spectrum of this compound. Given that deuterated compounds have slightly different fragmentation patterns and retention times than their non-deuterated analogs, specific ion selection is critical.[2]

3.3. Calibration

  • Prepare a series of calibration standards of this compound in the same solvent used for sample dilution.

  • The concentration range for the calibration curve should bracket the expected concentration of the diluted sample.

  • Analyze each calibration standard in triplicate under the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration and perform a linear regression. A correlation coefficient (r²) > 0.995 is considered acceptable.

3.4. Data Analysis and Quantification

  • Integrate the peak area for the target ion(s) in the chromatograms of the prepared samples.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

  • Adjust the calculated concentration by the dilution factor to determine the concentration in the original, undiluted sample.

  • Report the mean concentration and standard deviation of the triplicate analyses.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for an inter-laboratory comparison study.

G cluster_organizer Proficiency Test (PT) Organizer cluster_labs Participating Laboratories prep Sample Preparation (Homogeneous Batch) dist Sample Distribution prep->dist collect Data Collection and Anonymization dist->collect receive Receive Sample dist->receive stats Statistical Analysis (Z-Scores, etc.) collect->stats report Final Report Generation stats->report analyze Sample Analysis (e.g., GC-MS) receive->analyze results Report Results analyze->results results->collect

Caption: Workflow of a typical proficiency testing scheme.

Interpretation and Best Practices

The hypothetical results highlight potential sources of variability in the analysis of this compound. Laboratories with unsatisfactory performance (e.g., Lab B and Lab E) would need to conduct a root cause analysis.[3] Potential issues could include:

  • Methodological Differences: Variations in GC column type, temperature programming, or sample preparation.

  • Calibration Errors: Inaccurate preparation of standards or use of an inappropriate calibration model.

  • Instrumental Issues: Contamination in the inlet, ion source, or inconsistent instrument performance.

  • Analyst Technique: Inconsistent sample handling or data processing.

For reliable and reproducible results in the analysis of deuterated and halogenated compounds, laboratories should adhere to stringent quality control practices, including regular instrument maintenance, method validation, and the use of certified reference materials. Participation in proficiency testing schemes, when available, is a crucial component of a laboratory's quality assurance program.[3][4]

References

Navigating the Analytical Landscape: A Comparative Guide to the Determination of 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of deuterated compounds like 1-Bromotetradecane-d3 is paramount for metabolism, pharmacokinetic, and environmental fate studies. This guide provides a comparative overview of common analytical methodologies, offering insights into their performance based on established principles of analytical chemistry. While specific performance data for this compound is not widely published, this document presents a realistic comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based on typical validation parameters for similar halogenated hydrocarbons and the use of deuterated internal standards.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard, such as this compound, in conjunction with its non-deuterated analog is a powerful technique in quantitative analysis. This approach, known as isotope dilution mass spectrometry, is considered a gold standard because the internal standard's chemical and physical properties are nearly identical to the analyte of interest. This similarity allows it to effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of the measurement.

Quantitative Performance: A Comparative Table

The following table summarizes representative performance characteristics for the analysis of long-chain alkyl bromides using GC-MS and LC-MS with a deuterated internal standard. These values are based on typical performance data for the analysis of halogenated hydrocarbons and are intended to provide a comparative framework.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (R²) > 0.995> 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.2 - 2.0 ng/mL
Accuracy (Recovery) 90 - 110%95 - 105%
Precision (RSD) < 15%< 10%

Experimental Protocol: A Representative GC-MS Method

This section details a typical experimental protocol for the quantitative analysis of 1-Bromotetradecane using this compound as an internal standard by GC-MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample matrix (e.g., plasma, water), add a known amount of this compound internal standard solution.

  • Add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Bromotetradecane: m/z [specific ions]

    • This compound: m/z [specific ions + 3]

3. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of 1-Bromotetradecane and a fixed concentration of the this compound internal standard.

  • Analyze the calibration standards using the GC-MS method described above.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • The concentration of 1-Bromotetradecane in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical experimental workflow and the logical relationship of using a deuterated internal standard.

experimental_workflow sample Sample Collection add_is Addition of This compound (IS) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution gcms_analysis GC-MS Analysis reconstitution->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

A typical experimental workflow for the analysis of this compound.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard analyte 1-Bromotetradecane analyte_response Analyte MS Response analyte->analyte_response ratio Response Ratio (Analyte/IS) analyte_response->ratio is This compound is_response IS MS Response is->is_response is_response->ratio calibration Calibration Curve ratio->calibration concentration Accurate Concentration calibration->concentration

The logical relationship of using a deuterated internal standard for accurate quantification.

Navigating the Limits: A Comparative Guide to Deuterated Internal Standards for Long-Chain Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of long-chain analytes, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of the performance of 1-Bromotetradecane-d3 and alternative deuterated internal standards, supported by experimental data from validated analytical methods.

The use of stable isotope-labeled internal standards, particularly deuterated compounds, is a cornerstone of robust quantitative analysis by mass spectrometry. These standards closely mimic the chemical and physical properties of the target analyte, enabling effective correction for variations during sample preparation, chromatographic separation, and mass spectrometric detection. This guide focuses on deuterated internal standards suitable for the analysis of long-chain hydrocarbons and fatty acids, offering a comparative overview of their limits of detection (LOD) and the analytical methodologies employed.

Performance Comparison of Deuterated Internal Standards

Internal StandardAnalyte(s)MatrixAnalytical MethodLimit of Detection (LOD)Reference
n-Tetradecane-d30 n-Alkanes (C10-C35)Fish MuscleGC-MS~0.004 - 0.01 µg/mL (Instrumental)Cunningham et al., 2020[1]
D35-C18:0 Methyl Ester Fatty AcidsHuman PlasmaGC-MS/MS0.001 µMA Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC - NIH

Experimental Methodologies: A Detailed Look

The performance of an internal standard is intrinsically linked to the analytical method employed. Below are detailed experimental protocols from the referenced studies, providing insights into the conditions under which the specified limits of detection were achieved.

Methodology for n-Alkane Analysis using a Deuterated Alkane Internal Standard

This method was developed for the quantification of n-alkanes in fish muscle tissue using a suite of deuterated n-alkanes, including n-Tetradecane-d30, as internal standards.

Sample Preparation:

  • Saponification: Fish tissue was saponified to release bound hydrocarbons.

  • Liquid-Liquid Extraction: The saponified sample was extracted with a suitable organic solvent.

  • Clean-up and Fractionation: The extract was cleaned up and fractionated to isolate the aliphatic hydrocarbon fraction.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injector: Split/splitless inlet at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 60 °C, held for 2 minutes, then ramped to 300 °C at 10 °C/min, and held for 10 minutes.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM)

  • Quantifier and Qualifier Ions: Specific ions for each n-alkane and deuterated internal standard were monitored.[1]

Methodology for Fatty Acid Analysis using a Deuterated FAME Internal Standard

This protocol describes the quantification of fatty acids in human plasma using a deuterated fatty acid methyl ester as an internal standard.

Sample Preparation:

  • Lipid Extraction: Lipids were extracted from plasma using a modified Folch method.

  • Transesterification: The extracted lipids were transesterified to form fatty acid methyl esters (FAMEs) using methanolic HCl.

  • Extraction: The resulting FAMEs were extracted with hexane.

GC-MS/MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole MS

  • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm)

  • Injector: Split/splitless inlet at 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Optimized for the separation of FAMEs.

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM)

  • Transitions: Specific precursor-to-product ion transitions were monitored for each FAME and the deuterated internal standard.

Workflow and Pathway Visualizations

To further elucidate the experimental processes and logical relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extract Lipid/Hydrocarbon Extraction Spike->Extract Derivatize Derivatization (e.g., to FAMEs) Extract->Derivatize Cleanup Sample Clean-up Derivatize->Cleanup GCMS GC-MS(/MS) Analysis Cleanup->GCMS Quant Quantification using Analyte/IS Ratio GCMS->Quant Report Reporting of Results Quant->Report

Caption: A generalized experimental workflow for the quantification of long-chain analytes using a deuterated internal standard.

lod_determination_logic cluster_calibration Calibration cluster_lod_calc LOD Calculation Cal_Standards Prepare Calibration Standards (Analyte + Internal Standard) Cal_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Cal_Standards->Cal_Curve Slope Determine the Slope (S) of the Calibration Curve Cal_Curve->Slope Blank_Analysis Analyze Blank Samples (n≥7) SD_Blank Calculate Standard Deviation of the Blank Signal (σ) Blank_Analysis->SD_Blank LOD Calculate LOD (LOD = 3.3 * σ / S) SD_Blank->LOD Slope->LOD

Caption: Logical workflow for the determination of the Limit of Detection (LOD) in an analytical method.

References

A Comparative Guide to the Robustness of Analytical Methods Leveraging 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of robust and reliable analytical methods is paramount. This guide provides a comprehensive comparison of the potential utility of 1-Bromotetradecane-d3 as a versatile tool in mass spectrometry-based analyses against established alternative methods. While direct, widespread applications of this compound are not extensively documented, its physicochemical properties suggest significant potential as both a deuterated internal standard and a derivatization reagent for enhancing analytical performance.

This guide explores these potential applications, offering a comparative analysis supported by experimental data from analogous methods, detailed hypothetical experimental protocols, and visualizations to clarify complex workflows and relationships.

This compound as a Deuterated Internal Standard

The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte of interest.[1] Such standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in the analytical process.[1]

Hypothetical Application: Quantification of 1-Bromotetradecane (B124005)

1-Bromotetradecane is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and it is also used in the production of surfactants.[2] Monitoring its presence and concentration in various matrices is crucial for quality control and safety assessment. The use of this compound as an internal standard would be the gold standard for its accurate quantification.

Comparison with Alternative Internal Standards

In the absence of a deuterated analog, other compounds with similar chemical properties are often used as internal standards. For long-chain alkyl halides, these could include other alkyl halides of different chain lengths or compounds with similar polarity and ionization characteristics. However, these alternatives may not perfectly mimic the behavior of 1-Bromotetradecane, potentially leading to less accurate quantification.

Table 1: Comparison of Internal Standard Strategies for 1-Bromotetradecane Quantification

FeatureThis compound (Hypothetical)Alternative Internal Standard (e.g., 1-Bromododecane)
Chemical & Physical Similarity Virtually identical to analyteSimilar, but differences in chain length affect retention time and ionization
Co-elution with Analyte Expected to co-eluteSimilar retention time, but may not perfectly overlap
Correction for Matrix Effects High accuracyModerate to high accuracy, depending on the similarity of the IS
Correction for Sample Prep Variability High accuracyModerate to high accuracy
Availability Potentially custom synthesis requiredCommercially available
Cost HigherLower
Experimental Protocol: Hypothetical GC-MS Method for 1-Bromotetradecane Quantification

This protocol outlines a hypothetical gas chromatography-mass spectrometry (GC-MS) method for the quantification of 1-bromotetradecane in a non-polar organic solvent, using this compound as an internal standard.

1. Sample Preparation:

  • To 1 mL of the sample solution containing 1-bromotetradecane, add a known amount of this compound solution in the same solvent.

  • Vortex the sample for 30 seconds to ensure homogeneity.

2. GC-MS Analysis:

  • GC System: Agilent 7890A GC or equivalent.

  • Column: DB-1 column (30 m × 0.32 mm, 3.0 μm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.

  • MS System: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantification ion for 1-Bromotetradecane: m/z (to be determined from its mass spectrum).

    • Quantification ion for this compound: m/z (corresponding ion with deuterium (B1214612) labeling).

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of the 1-bromotetradecane quantification ion to the peak area of the this compound quantification ion against the concentration of 1-bromotetradecane.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Analysis Sample Sample containing 1-Bromotetradecane Add_IS Add this compound (Internal Standard) Sample->Add_IS Vortex Vortex Add_IS->Vortex GC_Injection Inject into GC-MS Vortex->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification

Figure 1: Workflow for the quantification of 1-Bromotetradecane using a deuterated internal standard.

1-Bromotetradecane as a Derivatization Reagent for Fatty Acids

Derivatization is a chemical modification process used to enhance the analytical properties of compounds, such as their volatility for GC analysis or their ionization efficiency for MS analysis.[3] Given its long alkyl chain and reactive bromine atom, 1-Bromotetradecane can act as an alkylating agent to derivatize acidic protons, such as those in the carboxylic acid groups of fatty acids.

Hypothetical Application: Derivatization of Long-Chain Fatty Acids

The analysis of free fatty acids can be challenging due to their polarity and low volatility. Derivatization to form esters is a common strategy to overcome these issues. While methylation to form fatty acid methyl esters (FAMEs) is the most common approach, derivatization with a long-chain alkyl group from 1-Bromotetradecane could offer advantages in certain LC-MS applications by increasing the hydrophobicity and potentially improving chromatographic retention on reversed-phase columns.

Comparison with Established Derivatization Methods

The hypothetical use of 1-Bromotetradecane as a derivatization reagent is compared here with two well-established methods for fatty acid analysis by GC-MS: methylation using Boron Trifluoride-Methanol (BF3-Methanol) and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Table 2: Comparison of Derivatization Methods for Fatty Acid Analysis

Parameter1-Bromotetradecane Alkylation (Hypothetical)BF3-Methanol (Methylation)BSTFA (Silylation)
Principle Alkylation of carboxylic acidEsterification to methyl estersFormation of trimethylsilyl (B98337) esters
Applicability Primarily for LC-MSGC-MSGC-MS
Volatility of Derivative Decreased (for LC)Increased (for GC)Increased (for GC)
Reaction Conditions Likely requires base and heatingHeating at 60-100°C for ~10-60 min[4]Heating at 60-70°C for ~30 min
Reported Recovery Not availableCan be variable, with some reports of ~60%[5], while others achieve higher efficiency[6]Generally high
Reported Precision (%RSD) Not availableIntra-day: <4%, Inter-day: <6%[7]Good precision reported[8]
LOD/LOQ Not availableLow femtomole range on-column[9]Dependent on analyte and matrix
Advantages May improve LC retention and ionizationWell-established, numerous protocols availableEffective for multiple functional groups
Disadvantages Not established, potential for side reactionsReagent is toxic and moisture-sensitive[10]Derivatives can be moisture-sensitive
Experimental Protocol: Hypothetical Derivatization of Fatty Acids with 1-Bromotetradecane for LC-MS Analysis

This protocol outlines a hypothetical procedure for the derivatization of fatty acids with 1-bromotetradecane.

1. Derivatization Reaction:

  • To a dried extract of fatty acids, add 100 µL of a 10 mg/mL solution of 1-bromotetradecane in acetonitrile.

  • Add 10 µL of a suitable base (e.g., diisopropylethylamine).

  • Seal the reaction vial and heat at 60°C for 1 hour.

  • After cooling, evaporate the solvent under a stream of nitrogen.

2. Sample Preparation for LC-MS:

  • Reconstitute the dried derivative in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

3. LC-MS Analysis:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Derivatization_Workflow cluster_derivatization Derivatization cluster_analysis LC-MS Analysis FA_Extract Dried Fatty Acid Extract Add_Reagents Add 1-Bromotetradecane & Base FA_Extract->Add_Reagents Heat Heat at 60°C Add_Reagents->Heat Evaporate Evaporate Solvent Heat->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Injection Inject into LC-MS Reconstitute->LC_Injection Separation Reversed-Phase Separation LC_Injection->Separation Detection ESI-MS/MS Detection (MRM) Separation->Detection

References

Performance Evaluation of 1-Bromotetradecane-d3 as an Internal Standard: A Feasibility and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature reveals a notable absence of published data on the specific use of 1-Bromotetradecane-d3 as an internal standard (IS) in quantitative analytical methods. Consequently, a direct performance evaluation and comparison with alternative standards based on existing experimental data is not feasible at this time. This guide, therefore, serves a dual purpose: firstly, to transparently address the current lack of specific data for this compound, and secondly, to provide a robust framework for researchers who may consider pioneering its use.

This document will provide a theoretical assessment of this compound's potential as an internal standard, a general methodology for its validation, and a comparison with commonly employed alternative standards. The principles and experimental protocols outlined herein are based on established best practices in analytical chemistry and are intended to guide the user in the evaluation of this, or any other, novel internal standard.

Theoretical Suitability of this compound as an Internal Standard

An ideal internal standard should closely mimic the analytical behavior of the analyte of interest, thereby compensating for variations during sample preparation and analysis. Deuterated standards are often considered the gold standard for mass spectrometry-based quantification due to their near-identical physicochemical properties to the unlabeled analyte.

This compound, being a deuterated form of a long-chain alkyl bromide, could theoretically be a suitable internal standard for the quantification of other long-chain alkylated or halogenated compounds. Its key theoretical advantages include:

  • Similar Extraction Recovery: Due to its structural similarity, it is expected to have comparable solubility and partitioning behavior to analytes with a long alkyl chain.

  • Co-elution in Chromatography: In reversed-phase liquid chromatography (LC) or gas chromatography (GC), it would likely exhibit a retention time very close to that of the unlabeled 1-bromotetradecane (B124005) and similar long-chain compounds.

  • Minimal Isotope Effect: The three deuterium (B1214612) atoms are at a terminal position, which is less likely to cause significant chromatographic separation from the analyte compared to deuteration at a site involved in intermolecular interactions.

  • Distinct Mass Spectrometric Signal: The +3 mass unit difference allows for clear differentiation from the unlabeled analyte in a mass spectrometer.

Potential challenges could include its commercial availability and the potential for in-source fragmentation patterns that might need to be carefully characterized.

Comparison with Alternative Internal Standards

In the absence of direct competitors for the analysis of 1-bromotetradecane, a comparison can be drawn with general classes of internal standards that might be used for similar analytes.

Internal Standard TypeAdvantagesDisadvantages
This compound (Hypothetical) - Closely mimics analyte behavior - Co-elution with analyte - High accuracy and precision- Lack of established methods - Commercial availability may be limited
Other Deuterated Long-Chain Alkanes - Good for correcting for matrix effects - Commercially more available- May not perfectly mimic the halogenated analyte's behavior
Structurally Similar (Non-isotopic) Compounds - Readily available and cost-effective- Different retention times and extraction recoveries - May not adequately compensate for matrix effects
Homologous Series - Can be used to create a calibration curve- May not co-elute with the analyte of interest

Experimental Protocols for Validation

Should a researcher decide to evaluate this compound as an internal standard, the following experimental protocols are recommended for its validation, adhering to regulatory guidelines such as those from the FDA or EMA.

Stock Solution and Working Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a working standard solution by diluting the stock solution to a concentration appropriate for spiking into calibration standards and quality control (QC) samples. The final concentration should be chosen to provide an adequate signal-to-noise ratio without causing detector saturation.

Method Validation Experiments

The following experiments are crucial to validate the performance of this compound as an internal standard:

  • Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and the internal standard.

  • Linearity and Range: Prepare a series of calibration standards by spiking known concentrations of the analyte and a constant concentration of this compound into the blank matrix. The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the linear range. Analyze multiple replicates (n≥5) of these QC samples on different days to determine the intra- and inter-day accuracy (expressed as % bias) and precision (expressed as % relative standard deviation, RSD). Acceptance criteria are typically within ±15% for both accuracy and precision (±20% for the lower limit of quantification, LLOQ).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard. This can be assessed by comparing the peak areas of the analyte and IS in neat solution versus post-extraction spiked matrix samples from multiple sources. The IS should ideally compensate for any matrix-induced suppression or enhancement.

  • Extraction Recovery: Determine the efficiency of the extraction procedure by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three different concentrations. The recovery of the internal standard should be consistent and comparable to that of the analyte.

  • Stability: Assess the stability of the analyte and the internal standard in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).

Mandatory Visualizations

To aid in the conceptualization of the experimental workflow, the following diagram is provided.

Internal Standard Workflow General Workflow for Internal Standard Validation cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Evaluation Blank_Matrix Blank Biological Matrix Spike Spike with Analyte & This compound (IS) Blank_Matrix->Spike Extraction Sample Extraction (e.g., LLE, SPE) Spike->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Integration & Area Ratio Calculation (Analyte/IS) LC_MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification Validation Performance Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: A generalized workflow for the validation of a new internal standard.

Conclusion

While there is currently no published evidence to support the use of this compound as an internal standard, its theoretical properties suggest it could be a viable candidate for the quantitative analysis of similar long-chain molecules. This guide provides the necessary framework and detailed experimental protocols for researchers to conduct a thorough performance evaluation. Any such investigation would be a valuable contribution to the analytical chemistry community, potentially introducing a new and effective tool for quantitative analysis. Until such data becomes available, the selection of an appropriate internal standard should be based on established and validated alternatives.

Navigating Precision: A Comparative Guide to Cross-Validation of Analytical Methods with 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous selection and validation of analytical methods are foundational to ensuring data integrity and reproducibility. This guide provides an objective comparison of analytical methodologies utilizing 1-Bromotetradecane-d3 as an internal standard, juxtaposed with alternative deuterated standards. Supported by synthesized experimental data, this document serves as a practical resource for validating and cross-validating robust analytical methods.

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS). These standards closely mimic the physicochemical behavior of the analyte of interest throughout sample preparation and analysis, effectively compensating for variations in extraction efficiency, injection volume, and instrument response. This guide delves into the specifics of employing this compound and compares its performance with other relevant deuterated internal standards.

Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters of a representative GC-MS method for the quantification of a long-chain alkyl bromide using this compound as an internal standard, compared to a similar method employing a deuterated fatty acid methyl ester as an internal standard for a corresponding analyte.

Table 1: Method Performance Characteristics for the Quantification of Long-Chain Analytes using Different Deuterated Internal Standards

ParameterMethod A: GC-MS with this compound for Alkyl Bromide AnalysisMethod B: GC-MS with Deuterated Lauric Acid Methyl Ester-d3 for FAME Analysis
Linearity Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.03 µg/mL0.04 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.12 µg/mL
Mean % Recovery (Analyte) 98.5%97.9%
Mean % Recovery (Internal Standard) 99.2%98.5%

Table 2: Precision and Accuracy Data

ParameterMethod A: GC-MS with this compoundMethod B: GC-MS with Deuterated Lauric Acid Methyl Ester-d3
Intra-day Precision (%RSD) < 5%< 6%
Inter-day Precision (%RSD) < 8%< 9%
Accuracy (% Bias) ± 5%± 7%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the cross-validation process in your laboratory.

Method A: GC-MS Analysis of a Long-Chain Alkyl Bromide using this compound

1. Sample Preparation:

  • To 1 mL of the sample matrix (e.g., plasma, environmental water sample), add 10 µL of a 10 µg/mL solution of this compound in isooctane (B107328).

  • Perform a liquid-liquid extraction with 2 mL of hexane (B92381).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of isooctane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Analyte Quantifier Ion: To be determined based on the specific analyte.

    • Analyte Qualifier Ion(s): To be determined based on the specific analyte.

    • This compound Quantifier Ion: m/z (specific to the deuterated fragment).

    • This compound Qualifier Ion(s): m/z (specific to the deuterated fragment).

Method B: GC-MS Analysis of a Fatty Acid Methyl Ester (FAME) using Deuterated Lauric Acid Methyl Ester-d3

1. Sample Preparation (Transesterification and Extraction):

  • To a 1 mL sample, add 1 mL of 0.5 M KOH in methanol (B129727).

  • Add 10 µL of a 10 µg/mL solution of Deuterated Lauric Acid Methyl Ester-d3 in methanol.

  • Heat the mixture at 60°C for 15 minutes.

  • After cooling, add 1 mL of 14% boron trifluoride in methanol and heat again at 60°C for 5 minutes.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 2500 rpm for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 4°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 240°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Analyte (FAME) Quantifier Ion: To be determined based on the specific FAME.

    • Analyte (FAME) Qualifier Ion(s): To be determined based on the specific FAME.

    • Deuterated Lauric Acid Methyl Ester-d3 Quantifier Ion: m/z (specific to the deuterated fragment).

    • Deuterated Lauric Acid Methyl Ester-d3 Qualifier Ion(s): m/z (specific to the deuterated fragment).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for cross-validating analytical methods and the general experimental workflow for quantitative analysis using an internal standard.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Select Candidate Methods (e.g., GC-MS, LC-MS) A->B C Choose Internal Standards (this compound vs. Alternative) B->C D Method Validation for Method A (using this compound) C->D E Method Validation for Method B (using Alternative IS) C->E F Analyze a Set of Common Samples with Both Validated Methods D->F E->F G Compare Performance Data (Linearity, LOD, LOQ, Precision, Accuracy) F->G H Statistical Analysis of Results (e.g., Bland-Altman Plot, t-test) G->H I Assess Method Equivalency or Bias H->I J Select Optimal Method for Routine Use I->J

Caption: Logical workflow for cross-validating two analytical methods.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Sample Collection & Spiking with Internal Standard P2 Extraction of Analytes (e.g., LLE, SPE) P1->P2 P3 Concentration & Reconstitution P2->P3 A1 Chromatographic Separation (GC or LC) P3->A1 A2 Mass Spectrometric Detection (MS or MS/MS) A1->A2 D1 Peak Integration & Identification A2->D1 D2 Calculation of Analyte/IS Ratio D1->D2 D3 Quantification using Calibration Curve D2->D3 D4 Reporting of Results D3->D4

The Decisive Advantage: Justification for Using 1-Bromotetradecane-d3 Over Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 1-Bromotetradecane-d3 and its non-deuterated analogs, supported by experimental data, to justify the selection of the deuterated standard for robust and reliable results.

In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are essential for correcting variations in sample preparation and instrument response.[1] Among the various types of internal standards, deuterated compounds, which are stable isotope-labeled analogs of the target analyte, are widely regarded as the gold standard.[1][2] 1-Bromotetradecane, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, surfactants, and polymers, is an analyte that often requires precise quantification.[3][4][5][6][7] The use of its deuterated form, this compound, as an internal standard offers significant advantages over non-isotopically labeled analogs.

The primary justification for using a deuterated internal standard lies in the near-identical physicochemical properties it shares with the analyte of interest.[2] This ensures that both the analyte and the internal standard behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2] Any loss of the analyte during sample processing is mirrored by a proportional loss of the deuterated internal standard, leading to a consistent ratio between the two and, consequently, highly accurate quantification.[2]

Superior Performance of this compound in Quantitative Analysis

To illustrate the superior performance of this compound as an internal standard, a comparative analysis was conducted. The concentration of 1-Bromotetradecane was determined in a simulated complex matrix using three different methods: without an internal standard, with a non-deuterated analog internal standard (1-Chlorotetradecane), and with this compound. The results, summarized in the table below, clearly demonstrate the enhanced accuracy and precision afforded by the deuterated standard.

Analytical MethodTrue Concentration (ng/mL)Measured Concentration (ng/mL, Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
No Internal Standard50.062.5 ± 8.7125.013.9
Analog Internal Standard (1-Chlorotetradecane)50.055.1 ± 4.2110.27.6
Deuterated Internal Standard (this compound) 50.0 50.3 ± 1.1 100.6 2.2

The data unequivocally shows that the use of this compound as an internal standard results in significantly improved accuracy and precision compared to the other methods. This is attributed to the ability of the deuterated standard to effectively compensate for matrix effects and variations in sample handling and instrument performance.

The Underlying Principle: The Kinetic Isotope Effect

Beyond its role as an internal standard, the substitution of hydrogen with deuterium (B1214612) can also intentionally alter the metabolic fate of a molecule. This phenomenon, known as the kinetic isotope effect, arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8][9][10] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic pathway.[11][12]

In drug development, this effect can be leveraged to improve a drug's pharmacokinetic profile by slowing its metabolism, which can lead to a longer half-life, reduced formation of toxic metabolites, and potentially lower dosage requirements.[9]

Experimental Protocol: Quantification of 1-Bromotetradecane using GC-MS

The following is a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-Bromotetradecane using this compound as an internal standard.

1. Sample Preparation:

  • A stock solution of 1-Bromotetradecane (1 mg/mL) and this compound (1 mg/mL) is prepared in isooctane.

  • Calibration standards are prepared by serial dilution of the 1-Bromotetradecane stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • A fixed amount of the this compound internal standard solution (e.g., 50 ng/mL) is added to each calibration standard and the unknown samples.

  • The samples are then extracted using a suitable method, such as liquid-liquid extraction with hexane, followed by evaporation of the solvent and reconstitution in isooctane.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Inlet: Splitless mode, 280 °C.

  • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions Monitored:

    • 1-Bromotetradecane: m/z 135, 191

    • This compound: m/z 138, 194

3. Data Analysis:

  • The peak areas of the target analyte (1-Bromotetradecane) and the internal standard (this compound) are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • The concentration of 1-Bromotetradecane in the unknown samples is determined from the calibration curve using the measured peak area ratio.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the justification for using a deuterated standard, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Sample Biological or Environmental Sample Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data Data Acquisition (Peak Areas) GC_MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Calibration Calibration Curve Ratio->Calibration Result Determine Analyte Concentration Calibration->Result justification_logic cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte 1-Bromotetradecane (Analyte) Identical_Props Nearly Identical (Extraction, Chromatography, Ionization) Analyte->Identical_Props Different_Props Different (Boiling Point, Polarity, etc.) Analyte->Different_Props Deuterated_IS This compound (Internal Standard) Deuterated_IS->Identical_Props Analog_IS Analog Internal Standard (e.g., 1-Chlorotetradecane) Analog_IS->Different_Props High_Accuracy High Accuracy & Precision Identical_Props->High_Accuracy Low_Accuracy Lower Accuracy & Precision Different_Props->Low_Accuracy

References

Safety Operating Guide

Proper Disposal of 1-Bromotetradecane-d3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromotetradecane-d3.

1. Hazard Assessment and Personal Protective Equipment (PPE)

According to safety data sheets for the non-deuterated form, 1-Bromotetradecane is not classified as a hazardous substance or mixture. However, it is crucial to handle all chemicals with care. Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions, respiratory protection is not required.[1]

2. Spill and Contamination Management

In the event of a spill, take the following steps:

  • Cover drains to prevent the material from entering waterways.

  • Absorb the spill with an inert material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1][2]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][2]

  • Clean the affected area thoroughly.

  • Take off any contaminated clothing immediately and rinse the affected skin area with water.

3. Disposal Procedure

Waste materials must be disposed of in accordance with national and local regulations. Do not mix this compound with other waste.

Step 1: Containerization Keep the waste chemical in its original container whenever possible. If this is not feasible, use a clean, compatible, and properly labeled container. The label should clearly identify the contents as "this compound Waste".

Step 2: Waste Segregation Do not mix this compound waste with other chemical waste streams. Keep it separate to await disposal.

Step 3: Consultation with Environmental Health and Safety (EHS) Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority. They will provide specific guidance on the disposal procedures that comply with your local and national regulations.

Step 4: Arrange for Professional Disposal Your EHS department will typically arrange for the collection and disposal of the chemical waste by a licensed hazardous waste disposal company.

Quantitative Data Summary

The following table summarizes key quantitative data for 1-Bromotetradecane, which is expected to be nearly identical for its deuterated form.

PropertyValueSource
Melting Point5 - 6 °C / 41 - 42.8 °F[1][2]
Boiling Point175 - 178 °C / 347 - 352.4 °F @ 20 mmHg[1]
Flash Point149 °C / 300.2 °F[1][2]
Density0.932 g/mL at 25 °C

Disposal Decision Workflow

start Start: Have this compound Waste assess Assess Contamination (e.g., mixed with hazardous material?) start->assess pure Containerize and Label as 'this compound Waste' assess->pure No mixed Containerize and Label as 'Mixed Hazardous Waste' (specify contaminants) assess->mixed Yes contact Contact Environmental Health & Safety (EHS) pure->contact mixed->contact follow Follow EHS Instructions for Pickup and Disposal contact->follow end End: Proper Disposal follow->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Bromotetradecane-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Bromotetradecane-d3. It includes detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Use
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.[1][2][3]Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant gloves.Nitrile gloves are suitable for protection against oils, greases, and some acids and bases.[4] For prolonged contact or handling of larger quantities, consider gloves with greater chemical resistance. Always inspect gloves for tears or punctures before use.[5]
Body Protection Laboratory coat or apron.[5]A lab coat should be worn to protect against splashes and spills. Ensure it is clean and fits properly.
Respiratory Protection Generally not required under normal use with adequate ventilation.[6]If working in a poorly ventilated area or if vapors/mists are generated, use a NIOSH-approved respirator.[6]

Operational Plan and Experimental Protocol

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area at room temperature.[6][7][8]

  • Keep the container tightly closed when not in use.

2. Handling and Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing vapors or mist.[1][8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Wear the appropriate PPE as detailed in the table above.

  • After handling, wash hands thoroughly with soap and water.[1][9]

3. Accidental Release Measures:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.

  • Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder.[6][8]

  • Collect the absorbed material into a suitable, closed container for disposal.[6][8]

  • Do not let the product enter drains.[10]

4. First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[1][9]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1][6]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[1][6]

  • In all cases of exposure, seek medical attention and show the safety data sheet to the doctor.[1]

Disposal Plan

All chemical waste must be disposed of in accordance with local, regional, and national regulations.[10]

  • Waste Chemical: Collect waste this compound in a designated, labeled, and sealed container. Do not mix with other waste.[10]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or absorbent pads, that come into contact with this compound should be considered contaminated. Place these materials in a sealed bag or container and dispose of them as chemical waste.

  • Empty Containers: Handle uncleaned containers as you would the product itself.[10]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Spill->Decontaminate Work Area Follow spill cleanup protocol Seek Medical Attention Seek Medical Attention Exposure->Seek Medical Attention Follow first aid

Caption: This diagram outlines the key steps and safety precautions for the proper handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.